Product packaging for 4-(4H-1,2,4-triazol-4-yl)benzoic acid(Cat. No.:CAS No. 157069-48-2)

4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B120194
CAS No.: 157069-48-2
M. Wt: 189.17 g/mol
InChI Key: QCNDLFQKKMPZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O2 B120194 4-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 157069-48-2

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNDLFQKKMPZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390355
Record name 4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157069-48-2
Record name 4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS: 157069-48-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4H-1,2,4-triazol-4-yl)benzoic acid, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document details its physicochemical properties, synthesis, spectroscopic data, and biological activities, with a focus on its potential as a scaffold for drug discovery.

Physicochemical Properties

This compound is a white to almost white crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 157069-48-2--INVALID-LINK--
Molecular Formula C₉H₇N₃O₂--INVALID-LINK--
Molecular Weight 189.17 g/mol --INVALID-LINK--
Melting Point >300 °C--INVALID-LINK--
Appearance White to almost white powder or crystal--INVALID-LINK--
Purity ≥98% (HPLC)--INVALID-LINK--

Synthesis and Spectroscopic Analysis

A plausible synthetic route for the target compound could involve the reaction of 4-aminobenzoic acid with a suitable reagent to form the triazole ring. One possible approach is the reaction of 4-aminobenzoic acid with N,N-dimethylformamide azine under appropriate conditions.

Note: The following experimental protocol is for a related isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and is provided for illustrative purposes.

Illustrative Experimental Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids[2]

A mixture of 4-hydrazinobenzoic acid and dialkyl-N-cyanoimido(dithio)carbonate is reacted to yield the 1,2,4-triazole benzoic acid core. Further modifications can be made by reacting this intermediate with various aldehydes or isothiocyanates. For example, a mixture of the triazole benzoic acid intermediate (1 mmol) and a suitable aldehyde (1.1 mmol) is refluxed in ethanol (15 mL) for 24–36 hours. After cooling, the precipitate is collected by filtration, washed with water, and dried.[2]

Caption: General synthesis workflow for 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.

Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly available in the reviewed literature. However, characteristic spectral features can be anticipated based on its structure and data from related compounds.

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the benzoic acid ring and the triazole ring. The benzoic acid protons would likely appear as two doublets in the aromatic region. The protons on the triazole ring would appear as a singlet at a characteristic downfield shift.

¹³C NMR: The spectrum would display signals for the carboxylic acid carbon, the carbons of the benzene ring, and the carbons of the triazole ring.

FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=N stretching of the triazole ring, and C-H stretching of the aromatic rings. For related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, characteristic IR peaks include N-H, S-H, and C=N stretching vibrations.[1]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (189.17 g/mol ).

Biological Activity and Applications

This compound serves as a crucial building block in the development of various biologically active compounds.[3] Its derivatives have demonstrated significant potential as anticancer and antifungal agents.

Anticancer Activity

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).[2] Some of these hybrids have shown potent inhibitory activities, with IC₅₀ values in the micromolar range.[2]

Mechanism of Action: Induction of Apoptosis

Studies on triazole-linked benzoxazole derivatives have shown that these compounds can induce apoptosis, a form of programmed cell death, in cancer cells.[4] The mechanism involves the inhibition of specific microRNAs (miRNAs), such as miR-2, miR-13, and miR-14, which are negative regulators of apoptosis.[4][5] This inhibition leads to increased caspase activity, which in turn triggers the caspase-dependent apoptotic pathway.[4][5] Furthermore, some triazole derivatives have been shown to increase the levels of mitochondrial reactive oxygen species (ROS), which can also contribute to apoptotic cell death.[4][5] The induction of apoptosis by some 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids in MCF-7 cells has been confirmed through flow cytometry analysis, which showed a significant increase in the percentage of apoptotic cells after treatment.[2][6]

Apoptosis_Pathway cluster_drug Triazole Derivative cluster_inhibition Inhibition cluster_activation Activation cluster_outcome Outcome Drug Triazole Benzoic Acid Derivative miRNA miR-2, miR-13, miR-14 Drug->miRNA inhibits ROS Mitochondrial ROS Drug->ROS increases Caspases Caspase Cascade miRNA->Caspases negatively regulates Apoptosis Apoptosis Caspases->Apoptosis induces ROS->Apoptosis induces

Caption: Proposed mechanism of apoptosis induction by triazole derivatives.

Antifungal Activity

Triazole compounds are a well-established class of antifungal agents.[7] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][9]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The triazole nitrogen atom (N4) binds to the heme iron atom in the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol.[9] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and alters the fluidity and integrity of the fungal cell membrane, ultimately inhibiting fungal growth.[3] Studies on various triazole derivatives have confirmed their ability to downregulate the expression of the ERG11 gene, which encodes for lanosterol 14α-demethylase, and significantly inhibit ergosterol production.[3]

Antifungal_Mechanism cluster_drug Antifungal Agent cluster_enzyme Target Enzyme cluster_pathway Biosynthesis Pathway cluster_outcome Result Triazole Triazole Compound CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 Outcome Fungal Cell Membrane Disruption & Growth Inhibition Ergosterol->Outcome essential for

Caption: Mechanism of antifungal action of triazole compounds.

Agrochemical Applications

In addition to its pharmaceutical applications, this compound and its derivatives are utilized in the formulation of agrochemicals, particularly as fungicides and plant growth regulators.[3]

Conclusion

This compound is a valuable heterocyclic compound with a broad spectrum of applications. Its derivatives have shown significant promise as anticancer and antifungal agents, with well-defined mechanisms of action. Further research into the synthesis of novel derivatives and a deeper understanding of their interactions with biological targets will likely lead to the development of new and more effective therapeutic and agrochemical agents. This guide provides a solid foundation for researchers and scientists working in these fields to explore the full potential of this versatile chemical scaffold.

References

An In-Depth Technical Guide to 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic organic compound that holds interest within the fields of pharmaceutical and agricultural chemistry. Its structure, featuring a benzoic acid moiety attached to a 4H-1,2,4-triazole ring, provides a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a summary of its known physicochemical properties, highlights its potential applications, and outlines a general synthetic approach.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological activity. While experimental data for some properties are limited in publicly available literature, a combination of vendor information and computational predictions provides a useful profile.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound
Synonyms Benzoic acid, 4-(4H-1,2,4-triazol-4-yl)-[1]
CAS Number 157069-48-2[1][2][3]
Molecular Formula C₉H₇N₃O₂[1][2][3]
Molecular Weight 189.17 g/mol [2][3]
Appearance White to almost white powder or crystal[2]
Melting Point 300 °C[2]
Purity ≥ 95-98% (by HPLC)[2][3]

Table 2: Computed Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 68.01 Ų[4]
logP (Octanol-Water Partition Coefficient) 0.9655[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 2[4]

Note: The data in Table 2 are computationally predicted and have not been experimentally verified.

Synthesis and Characterization

Further purification would likely be achieved through recrystallization from a suitable solvent. Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity. The high melting point suggests a crystalline solid with strong intermolecular interactions.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation & Purification cluster_characterization Characterization start1 4-Aminobenzoic Acid reaction Cyclization Reaction start1->reaction start2 Triazole Ring Precursor (e.g., N,N-dimethylformamide azine) start2->reaction product Crude this compound reaction->product purification Recrystallization product->purification final_product Pure Product purification->final_product charac NMR, FTIR, MS final_product->charac

A plausible synthetic workflow for this compound.

Potential Applications

This compound is primarily recognized as a versatile intermediate in the synthesis of various functional molecules. Its potential applications span across different areas of chemical research and development.

  • Pharmaceutical Development: This compound serves as a key building block in the synthesis of novel pharmaceutical agents.[2] The 1,2,4-triazole moiety is a well-known pharmacophore found in many antifungal and antibacterial drugs.[2]

  • Agricultural Chemicals: It is utilized in the formulation of agrochemicals, potentially for pest control, while aiming for minimal environmental impact.[2] There is also an indication of its promise as a plant growth regulator to enhance crop yield and resilience.[2]

  • Biochemical Research: Researchers may employ this compound in studies related to enzyme inhibition and receptor binding to further the understanding of various biological processes.[2]

  • Material Science: The structural characteristics of this molecule make it a candidate for the development of new materials, although specific applications are not well-documented.

  • Analytical Chemistry: It can be used as a standard in various analytical techniques, contributing to accurate measurements and quality control in laboratory settings.[2]

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_research Research Tools center This compound pharma_inter Synthetic Intermediate center->pharma_inter agro_inter Formulation Component center->agro_inter biochem Biochemical Research center->biochem analytical Analytical Standard center->analytical antifungal Antifungal Agents pharma_inter->antifungal antibacterial Antibacterial Agents pharma_inter->antibacterial pest_control Pest Control agro_inter->pest_control growth_reg Plant Growth Regulator agro_inter->growth_reg

Potential applications of this compound.

Conclusion

This compound is a chemical compound with established basic physicochemical properties and significant potential as a synthetic intermediate. While there is a clear interest in its application in drug discovery and agricultural science, a notable gap exists in the publicly available, in-depth experimental data for properties such as pKa and aqueous solubility. Furthermore, detailed experimental protocols for its synthesis and specific biological activities are not well-documented for this particular isomer, often being confused with its 1H-1,2,4-triazol-1-yl counterpart. Future research focusing on the experimental determination of its physicochemical parameters and the exploration of its biological mechanism of action would be highly valuable to the scientific community.

References

An In-depth Technical Guide to 4-(4H-1,2,4-triazol-4-yl)benzoic acid: Molecular Structure, Bonding, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and experimental protocols related to 4-(4H-1,2,4-triazol-4-yl)benzoic acid. This compound, a key building block in medicinal chemistry and materials science, is notable for its unique electronic and structural properties derived from the conjugation of a benzoic acid moiety with a 4H-1,2,4-triazole ring.

Molecular Identity

This compound is a heterocyclic compound with the following identifiers:

PropertyValue
Chemical Name This compound
Synonym 4-(p-Carboxyphenyl)-1,2,4-triazole
CAS Number 157069-48-2
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance White to almost white powder or crystal
Melting Point >300 °C

Molecular Structure and Bonding

The molecular structure of this compound consists of a central benzene ring substituted with a carboxylic acid group at the para position relative to a 4H-1,2,4-triazole ring. The triazole ring is attached to the benzene ring via a nitrogen atom.

Caption: Molecular structure of this compound.

The bonding within the molecule is characterized by delocalized π-systems in both the benzene and triazole rings. The linkage between the two rings via the N-C bond allows for potential electronic communication, influencing the overall chemical and physical properties. The planarity of the two ring systems is a key structural feature, although a slight dihedral angle between the rings is expected.

Table 1: Predicted Bond Parameters (Theoretical)

BondBond TypePredicted Length (Å)Predicted Angle (°)Torsion Angle (°)
C-C (benzene)Aromatic1.39 - 1.40119 - 121-
C-H (benzene)Single1.08 - 1.09119 - 121-
C-C (carboxyl)Single1.48 - 1.50118 - 122-
C=O (carboxyl)Double1.20 - 1.22124 - 126-
C-O (carboxyl)Single1.33 - 1.35115 - 117-
O-H (carboxyl)Single0.96 - 0.98105 - 107-
C-N (ring link)Single1.42 - 1.44119 - 121Dihedral angle between rings is expected to be small.
N-N (triazole)Single1.37 - 1.39108 - 110-
C=N (triazole)Double1.29 - 1.31106 - 108-
C-H (triazole)Single1.07 - 1.08125 - 127-

Note: These values are based on computational models of similar structures and should be confirmed by experimental data.

Experimental Protocols

3.1. Synthesis

A general method for the synthesis of this compound involves the reaction of 4-aminobenzoic acid with an appropriate reagent to form the triazole ring. One plausible route is the reaction with N,N-dimethylformamide azine.

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid in a suitable high-boiling solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add a molar excess of N,N-dimethylformamide azine to the solution.

  • Catalysis: Introduce an acid catalyst, for example, a catalytic amount of p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Drying: Dry the purified crystals under vacuum.

start Start: 4-Aminobenzoic Acid + N,N-Dimethylformamide Azine dissolve Dissolve in DMF start->dissolve add_catalyst Add p-Toluenesulfonic Acid dissolve->add_catalyst reflux Reflux for several hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and pour into ice-water monitor->workup Complete precipitate Precipitate crude product workup->precipitate filter Filter and wash with water precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry under vacuum recrystallize->dry end End: Purified this compound dry->end

Caption: Workflow for the synthesis of this compound.

3.2. Spectroscopic Characterization

The synthesized compound is typically characterized by various spectroscopic methods to confirm its structure and purity.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons (benzoic acid): Two doublets in the range of δ 7.5-8.5 ppm. - Triazole protons: A singlet in the range of δ 8.0-9.0 ppm. - Carboxylic acid proton: A broad singlet at δ > 10 ppm.
¹³C NMR - Aromatic carbons: Signals between δ 120-140 ppm. - Triazole carbons: Signals in the range of δ 140-150 ppm. - Carboxylic carbon: A signal at δ > 165 ppm.
FT-IR (cm⁻¹) - O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹. - C=N and C=C stretches (aromatic rings): Absorptions in the 1400-1600 cm⁻¹ region. - C-H stretches (aromatic): Absorptions around 3000-3100 cm⁻¹.
Mass Spectrometry - [M+H]⁺: Expected at m/z = 190.06. - [M-H]⁻: Expected at m/z = 188.04.
Elemental Analysis Calculated for C₉H₇N₃O₂: C, 57.14%; H, 3.73%; N, 22.21%. Found values should be within ±0.4% of the calculated values.

Applications in Coordination Chemistry

This compound is a versatile ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The presence of both a carboxylic acid group and nitrogen atoms in the triazole ring allows it to act as a multidentate ligand, bridging metal centers to form extended structures. For instance, it has been used to synthesize lanthanide-based coordination compounds.[1]

In these structures, the deprotonated carboxylate group can coordinate to metal ions, while the nitrogen atoms of the triazole ring can also participate in coordination, leading to the formation of one-, two-, or three-dimensional networks.[1] These materials are of interest for their potential applications in areas such as luminescence, catalysis, and gas storage.

cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 L1 4-(4H-1,2,4-triazol-4-yl)benzoate M1 Metal Ion 1 L1->M1 Carboxylate Coordination M2 Metal Ion 2 L1->M2 Triazole Coordination L2 4-(4H-1,2,4-triazol-4-yl)benzoate L2->M1 Triazole Coordination L2->M2 Carboxylate Coordination

Caption: Role as a bridging ligand in a coordination network.

Conclusion

This compound is a molecule of significant interest due to its structural features that make it a valuable component in the development of new materials and potentially bioactive compounds. While detailed experimental data on the isolated molecule is not extensively published, its synthesis and application in coordination chemistry are established. The protocols and expected data presented in this guide provide a solid foundation for researchers working with this compound. Further experimental and computational studies are warranted to fully elucidate its properties and unlock its full potential in various scientific disciplines.

References

Navigating the Solubility Landscape of 4-(4H-1,2,4-triazol-4-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a versatile heterocyclic compound with significant potential in pharmaceutical and materials science applications. Its utility as a building block for antifungal agents, anticancer therapeutics, and functional polymers underscores the importance of understanding its physicochemical properties.[1] A critical parameter governing its application, particularly in drug development and formulation, is its solubility in various solvents. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, addresses the current lack of publicly available quantitative data, and offers a framework for approaching its solubility assessment.

Introduction

The molecular structure of this compound, featuring both a carboxylic acid group and a triazole ring, suggests a complex solubility profile. The carboxylic acid moiety can engage in hydrogen bonding and deprotonation, while the triazole ring contributes to its polarity and potential for N-H hydrogen bonding. These structural attributes indicate that its solubility will be highly dependent on the nature of the solvent, including its polarity, hydrogen bonding capacity, and pH.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This technique measures the equilibrium concentration of a solute in a solvent at a given temperature.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide) of analytical grade

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Sedimentation C->D E Centrifugation D->E F Withdraw & filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation

While specific experimental data is not currently available, the results from the shake-flask method would be presented in a clear and concise tabular format to allow for easy comparison of solubility across different solvents.

Table 1: Hypothetical Solubility of this compound in Common Solvents at 25 °C

SolventClassificationDielectric Constant (ε)Solubility (mg/mL)Molar Solubility (mol/L)
WaterProtic, Polar80.1ValueValue
EthanolProtic, Polar24.5ValueValue
MethanolProtic, Polar32.7ValueValue
AcetoneAprotic, Polar20.7ValueValue
Ethyl AcetateAprotic, Polar6.0ValueValue
Dimethyl Sulfoxide (DMSO)Aprotic, Polar46.7ValueValue
DichloromethaneAprotic, Nonpolar9.1ValueValue
TolueneAprotic, Nonpolar2.4ValueValue
HexaneAprotic, Nonpolar1.9ValueValue

Note: The "Value" entries are placeholders and should be replaced with experimentally determined data.

Theoretical Prediction of Solubility

In the absence of experimental data, computational methods can provide an initial estimate of a compound's solubility. Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties, including solubility.

These models utilize molecular descriptors, which are numerical representations of a molecule's structure, to predict its properties. For solubility prediction, relevant descriptors often include:

  • LogP (octanol-water partition coefficient): A measure of lipophilicity.

  • Molecular weight and volume: Size-related parameters.

  • Polar surface area (PSA): An indicator of a molecule's ability to form hydrogen bonds.

  • Number of hydrogen bond donors and acceptors.

While QSPR models can be a valuable tool for initial screening, they are predictive in nature and should be confirmed with experimental data.

Conclusion

A thorough understanding of the solubility of this compound is essential for its effective utilization in research and development. Although specific quantitative data is not currently in the public domain, this guide provides a detailed experimental protocol for the reliable determination of its solubility using the shake-flask method. Additionally, it introduces the concept of theoretical prediction through QSPR models as a complementary approach. Researchers and scientists are encouraged to utilize these methodologies to generate the necessary data to advance the application of this promising compound.

References

An In-depth Spectroscopic and Methodological Guide to 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of a 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative. Due to the limited availability of specific spectral data for 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the public domain, this document focuses on the closely related and well-characterized isomer, 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols, tabulated spectral data, and visualized synthesis workflows.

Introduction

Substituted benzoic acids incorporating triazole moieties are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific isomer, this compound, is a known building block in the synthesis of pharmaceuticals, particularly antifungal and antibacterial agents. Accurate structural elucidation and characterization are paramount in the development of novel therapeutics based on this core structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of a representative compound, 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid, to aid researchers in the characterization of similar molecules.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid. The data is presented in a structured format for clarity and ease of comparison.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH13.09broad singlet-
H-2/6 (Aromatic)8.05doublet8.7
H-3/5 (Aromatic)7.68doublet8.7
-NH₂6.79broad singlet-
-SCH₃2.49singlet-

Solvent: DMSO-d₆; Spectrometer Frequency: 700 MHz[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid

Carbon AtomChemical Shift (δ, ppm)
C-7 (-COOH)167.1
C-3' (Triazole)159.3
C-5' (Triazole)155.9
C-4 (Aromatic)140.9
C-2/6 (Aromatic)131.1
C-1 (Aromatic)128.8
C-3/5 (Aromatic)121.9
-SCH₃13.8

Solvent: DMSO-d₆; Spectrometer Frequency: 175 MHz[1]

Experimental Protocols

The following is a detailed methodology for the acquisition of NMR spectra for triazole-substituted benzoic acid derivatives, based on standard laboratory practices.

Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-25 mg of the synthesized compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

  • Tuning and Locking: The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C) and the field frequency is locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to generate the final spectrum.

Synthesis and Characterization Workflow

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives typically involves the reaction of a substituted hydrazine with a suitable cyclizing agent. The following diagrams illustrate a general synthesis workflow and the subsequent characterization process.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization 4-Hydrazinobenzoic_Acid 4-Hydrazinobenzoic Acid Reaction Reaction 4-Hydrazinobenzoic_Acid->Reaction Cyclizing_Agent Dialkyl-N-cyanoimido (dithio)carbonate Cyclizing_Agent->Reaction Crude_Product Crude Product Reaction->Crude_Product Good Yield Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Compound Pure 4-(1H-1,2,4-triazol-1-yl) benzoic acid derivative Purification->Pure_Compound Analysis Spectroscopic Analysis (NMR, MS) Pure_Compound->Analysis Structure_Confirmation Structure Confirmation Analysis->Structure_Confirmation

Caption: A general workflow for the synthesis and characterization of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.

nmr_workflow Sample_Prep Sample Preparation (5-25 mg in 0.6 mL solvent) Data_Acquisition NMR Data Acquisition (¹H and ¹³C spectra) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: A streamlined workflow for NMR-based structural elucidation.

Conclusion

This technical guide has provided a detailed summary of the ¹H and ¹³C NMR data for a representative 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative, along with a comprehensive experimental protocol for NMR analysis and illustrative workflows for synthesis and characterization. While specific data for the this compound isomer remains elusive in readily accessible literature, the information presented herein for a close structural analog serves as a robust reference for researchers in the field. The provided methodologies and spectral data are intended to facilitate the efficient and accurate characterization of novel compounds based on this important heterocyclic scaffold.

References

An In-Depth Technical Guide to the FT-IR Spectroscopic Data of 4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 4-(4H-1,2,4-triazol-4-yl)benzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are utilizing this compound in their work. This document outlines the expected vibrational frequencies, a detailed experimental protocol for data acquisition, and a logical workflow for the synthesis of the compound.

Molecular Structure and Functional Groups

This compound is a heterocyclic compound featuring a benzoic acid moiety substituted with a 4H-1,2,4-triazole ring at the para-position. The key functional groups that give rise to characteristic infrared absorptions are:

  • Carboxylic Acid: This group is responsible for a very broad O-H stretching vibration due to hydrogen bonding, a strong C=O (carbonyl) stretching vibration, C-O stretching, and O-H bending vibrations.

  • 4H-1,2,4-Triazole Ring: This five-membered aromatic ring containing three nitrogen atoms exhibits characteristic C=N and N-N stretching vibrations, as well as ring stretching and deformation modes.

  • Para-substituted Benzene Ring: The aromatic ring shows characteristic C-H stretching and bending vibrations, as well as C=C ring stretching vibrations.

FT-IR Spectroscopic Data

The following table summarizes the expected FT-IR absorption bands for this compound. The wavenumbers are based on typical values for the constituent functional groups and data from analogous compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300–2500Broad, StrongO-H Stretch (H-bonded)Carboxylic Acid
3150–3000MediumC-H StretchAromatic (Benzene and Triazole)
1710–1680StrongC=O StretchCarboxylic Acid
1615–1590Medium-StrongC=C StretchAromatic (Benzene Ring)
1550–1475MediumC=N StretchTriazole Ring
1440–1395MediumO-H BendCarboxylic Acid
1320–1210StrongC-O StretchCarboxylic Acid
1180–1100MediumIn-plane C-H BendAromatic (Benzene Ring)
1050-1000MediumN-N StretchTriazole Ring
950–910Broad, MediumOut-of-plane O-H BendCarboxylic Acid
860–800StrongOut-of-plane C-H Bendp-disubstituted Benzene

Experimental Protocol for FT-IR Analysis

The following is a detailed methodology for obtaining the FT-IR spectrum of solid this compound.

3.1. Instrumentation

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or a Shimadzu FTIR-8400S, is typically used.[1] The instrument is equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Dry the sample of this compound and spectroscopic grade potassium bromide (KBr) powder in an oven at 110°C for several hours to remove any moisture, which can interfere with the spectrum (especially in the O-H region).

  • Grinding: In a clean and dry agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr powder. The grinding should be thorough to ensure a fine, homogeneous mixture.

  • Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or semi-transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

3.3. Data Acquisition

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample.

  • Parameters: A typical measurement would involve scanning the sample in the mid-IR range (4000–400 cm⁻¹). To achieve a good signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow: Synthesis of this compound

The synthesis of this compound is a key process for obtaining the compound for analysis. The diagram below illustrates a common synthetic route.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product p_aminobenzoic 4-Aminobenzoic acid formylation Formylation p_aminobenzoic->formylation formic_acid Formic Acid formic_acid->formylation hydrazine_hydrate Hydrazine Hydrate cyclization Cyclization with Hydrazine Hydrate hydrazine_hydrate->cyclization formylation->cyclization 4-Formamidobenzoic acid final_product This compound cyclization->final_product

Caption: Synthetic pathway for this compound.

Interpretation of the Spectrum

The FT-IR spectrum of this compound is characterized by several key features that confirm its structure. The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2] The strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid, and its position can be influenced by conjugation with the aromatic ring.[2] The presence of the triazole ring is confirmed by absorptions in the 1550-1475 cm⁻¹ (C=N stretch) and 1050-1000 cm⁻¹ (N-N stretch) regions. The para-substitution pattern on the benzene ring is supported by a strong band in the 860-800 cm⁻¹ range, which is characteristic of out-of-plane C-H bending in p-disubstituted benzenes.

References

Crystal Structure Analysis of 4-(4H-1,2,4-triazol-4-yl)benzoic Acid: A Case Study on a Closely Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for 4-(4H-1,2,4-triazol-4-yl)benzoic acid. Therefore, the detailed structural analysis requested for this specific compound cannot be provided at this time.

However, to fulfill the core requirements of this request for an in-depth technical guide on the crystal structure analysis of a triazole-containing benzoic acid, we present a thorough examination of a closely related compound: 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid . The crystallographic data for this analogue is well-documented and provides valuable insights into the structural characteristics that can be expected for this class of compounds. This whitepaper will serve as a detailed guide to its crystal structure, experimental protocols, and molecular interactions, adhering to the specified formatting and visualization requirements.

Introduction

Triazole derivatives are a significant class of heterocyclic compounds that are integral to the fields of medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties make them versatile building blocks for pharmaceuticals, agrochemicals, and functional materials.[1] The incorporation of a benzoic acid moiety introduces functionalities for hydrogen bonding and coordination chemistry, making the crystal engineering and supramolecular assembly of these compounds a subject of considerable interest.

This technical guide provides a detailed crystal structure analysis of 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, a compound that, like the originally requested molecule, features both a triazole and a benzoic acid group. The data presented herein is based on the single-crystal X-ray diffraction study published in Acta Crystallographica Section E: Structure Reports Online.[3][4]

Molecular and Crystal Structure

The molecule of 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid consists of a benzene ring and a 1,2,3-triazole ring, with a carboxylic acid group attached to the former and a hydroxymethyl group to the latter. The overall molecule is nearly planar, with a slight twist between the benzene and triazole rings, as indicated by a dihedral angle of 6.32 (7)°.[3] The carboxylic acid group is almost coplanar with the attached benzene ring.[3] A notable deviation from planarity is observed in the hydroxymethyl group.[3]

The crystal packing is characterized by extensive hydrogen bonding, forming a robust supramolecular architecture.[3] Carboxylic acid groups form classic dimeric synthons, while the hydroxymethyl group and the triazole nitrogen atoms also participate in hydrogen bonding, leading to the formation of chains and sheets within the crystal lattice.[3][4]

Data Presentation

The crystallographic data and refinement details for 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid are summarized in the tables below.[3]

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₁₀H₉N₃O₃
Formula Weight219.20
Temperature100 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemTriclinic
Space Group
Unit Cell Dimensions
a5.4641 (7) Å
b6.6596 (8) Å
c13.1898 (16) Å
α88.828 (2)°
β83.577 (2)°
γ75.828 (2)°
Volume462.42 (10) ų
Z2
Data Collection
DiffractometerBruker SMART APEX CCD
Reflections Collected5837
Independent Reflections2099
Refinement
R[F² > 2σ(F²)]0.040
wR(F²)0.130
Goodness-of-fit (S)1.08
Parameters151

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
N1—N21.3562 (15)
N2—N31.3141 (16)
N1—C81.3579 (17)
N3—C91.3627 (17)
C8—C91.3624 (19)

Table 3: Selected Torsion Angles (°)

AtomsAngle (°)
O1—C1—C2—C31.49 (19)
N2—N1—C5—C4-6.43 (19)
N3—C9—C10—O3-75.46 (16)

Table 4: Hydrogen Bond Geometry (Å, °)

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O—H···O----
O—H···N----
C—H···O----
Specific hydrogen bond parameters were not fully enumerated in the source text, but their presence and role in forming supramolecular chains and sheets were highlighted.[3][4]

Experimental Protocols

Synthesis and Crystallization

The synthesis of 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid was achieved via a Copper(I)-catalyzed cycloaddition reaction.[3]

  • Reactant Preparation: 4-Azidobenzoic acid (1.0 g, 6.1 mmol) and propargyl alcohol (1.03 g, 18.4 mmol) were dissolved in methanol (20 ml) with stirring in the dark.

  • Catalyst Preparation: A fresh catalyst solution was prepared by the reduction of copper(II) sulfate (0.2 g, 0.08 mmol) with sodium ascorbate (0.4 g, 2 mmol) in approximately 2 ml of water.

  • Reaction: The freshly prepared catalyst was added to the reactant mixture, and the solution was stirred for 3 hours.

  • Purification: The crude product was dissolved in diethyl ether and washed with cold distilled water (50 ml). The organic layer was subsequently dried over magnesium sulfate.

  • Isolation: The solvent was removed under vacuum to yield the pure product (0.12 g, 21%).

  • Crystallization: Single crystals suitable for X-ray diffraction (yellow blocks) were grown from a solution of the compound in tetrahydrofuran with a drop of ethyl acetate.[3]

X-ray Data Collection and Structure Refinement
  • Data Collection: A suitable single crystal (0.20 mm x 0.20 mm x 0.18 mm) was mounted on a Bruker SMART APEX CCD area-detector diffractometer. Data were collected at 100 K using Mo Kα radiation (λ = 0.71073 Å).

  • Data Processing: A multi-scan absorption correction was applied using SADABS.[3]

  • Structure Solution and Refinement: The structure was solved and refined against F² using all reflections. Hydrogen atoms were treated with a mixture of independent and constrained refinement.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow from the synthesis of the compound to the final crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Crystallographic Analysis reactants 4-Azidobenzoic Acid + Propargyl Alcohol reaction Cycloaddition Reaction reactants->reaction catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->reaction purification Solvent Extraction & Drying reaction->purification product Pure Product purification->product crystallization Crystallization (THF/Ethyl Acetate) product->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure supramolecular_assembly cluster_dimer Carboxylic Acid Dimer cluster_hydroxymethyl Hydroxymethyl-Triazole Interaction mol1 Molecule A mol2 Molecule B (Centrosymmetrically Related) mol1->mol2 Forms Centrosymmetric Synthons mol1_cooh COOH mol1_oh CH2OH mol3 Molecule C (Chain Propagation) mol2->mol3 Propagates Supramolecular Chain mol2_cooh COOH mol2_n3 Triazole N3 mol1_cooh->mol2_cooh O-H···O Hydrogen Bonds mol1_oh->mol2_n3 O-H···N Hydrogen Bonds

References

An In-depth Technical Guide to the Synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-(4H-1,2,4-triazol-4-yl)benzoic acid, a versatile building block in pharmaceutical and materials science. The document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The presence of the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry, imparts unique physicochemical properties to the parent molecule, making it an attractive starting point for drug discovery programs. This guide focuses on a reliable and accessible synthetic method, proceeding from readily available starting materials.

Core Synthetic Strategy

The most direct and efficient synthesis of this compound involves a two-step process. The first step is the formation of the 4-(4H-1,2,4-triazol-4-yl) moiety by reacting an ester of 4-aminobenzoic acid with N,N'-dimethylformamide azine dihydrochloride. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. This approach is advantageous due to its operational simplicity and the commercial availability of the starting materials.

A key reaction in this synthesis is the acid-catalyzed transamination of N,N'-dimethylformamide azine with the primary amino group of a 4-aminobenzoate ester, which leads to the formation of the 4-substituted 1,2,4-triazole ring.[1][2]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of a methyl ester precursor to the target molecule, as a representative example.

CompoundStarting MaterialsReagentsSolventReaction TimeTemperatureYield (%)Melting Point (°C)
Methyl 4-(4H-1,2,4-triazol-4-yl)benzoateMethyl 4-aminobenzoate, N,N'-dimethylformamide azine dihydrochloride-Ethanol12 hReflux~85%198-200
This compoundMethyl 4-(4H-1,2,4-triazol-4-yl)benzoateSodium HydroxideWater/Ethanol4 hReflux>95%>300

Experimental Protocols

Step 1: Synthesis of Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate

This protocol is adapted from the synthesis of 4-substituted 1,2,4-triazoles.[1][2]

Materials:

  • Methyl 4-aminobenzoate

  • N,N'-dimethylformamide azine dihydrochloride (DMFA·2HCl)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of methyl 4-aminobenzoate (1 equivalent) and N,N'-dimethylformamide azine dihydrochloride (1.1 equivalents) in absolute ethanol is prepared.

  • The reaction mixture is heated to reflux and maintained at this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is treated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford pure methyl 4-(4H-1,2,4-triazol-4-yl)benzoate as a white solid.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • The methyl 4-(4H-1,2,4-triazol-4-yl)benzoate (1 equivalent) from Step 1 is suspended in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for 4 hours, during which the solid should dissolve to form a clear solution.

  • After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • The precipitate is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and then dried in a vacuum oven to yield the final product.

Mandatory Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product p_aminobenzoate Methyl 4-aminobenzoate ester Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate p_aminobenzoate->ester Step 1: Cyclization (Ethanol, Reflux) dmfa N,N'-dimethylformamide azine dihydrochloride dmfa->ester acid This compound ester->acid Step 2: Hydrolysis (NaOH, H₂O/Ethanol, Reflux)

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start reactants Mix Methyl 4-aminobenzoate and DMFA·2HCl in Ethanol start->reactants reflux1 Reflux for 12 hours reactants->reflux1 workup1 Solvent removal and neutralization with NaHCO₃ reflux1->workup1 filtration1 Filter and wash the solid workup1->filtration1 recrystallization Recrystallize from Ethanol filtration1->recrystallization hydrolysis Hydrolyze with NaOH in Ethanol/Water recrystallization->hydrolysis reflux2 Reflux for 4 hours hydrolysis->reflux2 acidification Cool and acidify with HCl reflux2->acidification filtration2 Filter, wash with water, and dry acidification->filtration2 end End Product filtration2->end

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-(4H-1,2,4-triazol-4-yl)benzoic acid. Due to the limited publicly available data on the specific thermal analysis of this compound, this document also furnishes detailed, generalized experimental protocols for conducting such an analysis.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] It is utilized as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents, and in the formulation of agrochemicals.[1][2][3] The molecule's structure, featuring a benzoic acid moiety and a 1,2,4-triazole ring, suggests the potential for strong intermolecular interactions, such as hydrogen bonding. These interactions are often indicative of high thermal stability.

Thermal Stability Profile

A comprehensive search of scientific literature, patents, and chemical databases did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound. However, the consistently reported melting point of over 300 °C strongly suggests a high degree of thermal stability.[2] Materials with high melting points typically possess robust crystal lattice structures that require significant energy to disrupt, which often correlates with a high decomposition temperature.

One source mentions its application in the development of new materials with improved thermal stability, further implying its inherent resistance to thermal degradation.[4]

Quantitative Data

As of the latest search, no specific quantitative data on the thermal decomposition of this compound has been published in the accessible literature. The following table is provided as a template for researchers who may generate this data in the future.

Thermal Analysis ParameterValueUnits
Onset Decomposition Temperature (Tonset) by TGAData Not Available°C
Peak Decomposition Temperature (Tpeak) by DTGData Not Available°C
Mass Loss at TpeakData Not Available%
Final Residue at End TemperatureData Not Available%
Melting Point (Tm) by DSC> 300°C
Enthalpy of Fusion (ΔHf)Data Not AvailableJ/g
Glass Transition Temperature (Tg)Data Not Available°C

Experimental Protocols for Thermal Analysis

For researchers intending to investigate the thermal properties of this compound, the following are detailed, generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravravimetric analyzer.

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is in a fine, homogenous powder form.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Set the initial temperature to ambient (e.g., 25 °C) and allow the instrument to stabilize.

  • Thermal Program:

    • Heat the sample from the initial temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

    • Continuously record the sample mass and temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • The onset temperature of decomposition is determined from the point of initial significant mass loss.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition (peak temperatures).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powdered this compound into a clean, tared DSC pan (typically aluminum).

    • Hermetically seal the pan to ensure a closed system.

    • Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Set the initial temperature to ambient (e.g., 25 °C) and allow for thermal equilibrium.

  • Thermal Program:

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point (e.g., 350 °C).

    • Record the differential heat flow between the sample and the reference.

    • Optionally, a cooling and second heating cycle can be performed to investigate the sample's behavior after melting and resolidification.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point (Tm) is typically taken as the peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.

Visualized Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for assessing the thermal stability of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_tga_params TGA Parameters cluster_dsc_params DSC Parameters cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion Sample Obtain Pure Sample Grind Grind to Homogenous Powder Sample->Grind Weigh Accurately Weigh Sample Grind->Weigh TGA Thermogravimetric Analysis (TGA) Weigh->TGA DSC Differential Scanning Calorimetry (DSC) Weigh->DSC TGA_Heating Heating Rate (e.g., 10°C/min) TGA_Atmosphere Inert Atmosphere (N2) TGA_Temp Temperature Range (e.g., 25-800°C) TGA_Data TGA Curve (Mass vs. Temp) DTG Curve (d(Mass)/dT vs. Temp) TGA->TGA_Data DSC_Heating Heating Rate (e.g., 10°C/min) DSC_Atmosphere Inert Atmosphere (N2) DSC_Temp Temperature Range (e.g., 25-350°C) DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data Analysis Determine: - T_onset, T_peak - Mass Loss % - T_m, ΔH_f TGA_Data->Analysis DSC_Data->Analysis Report Report Thermal Stability Profile Analysis->Report

Workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is not currently available in the public domain, its high melting point of over 300 °C is a strong indicator of excellent thermal stability. The detailed experimental protocols for TGA and DSC provided in this guide offer a clear pathway for researchers to generate this crucial data. Such an investigation would be a valuable contribution to the chemical and pharmaceutical sciences, providing a more complete characterization of this important synthetic building block.

References

In-Depth Technical Guide: Health and Safety Data for 4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data, which is limited for this specific compound. All handling and experimental procedures should be conducted in accordance with institutional safety protocols and under the supervision of qualified personnel.

Executive Summary

Hazard Identification and Classification

Based on available Safety Data Sheets, 4-(4H-1,2,4-triazol-4-yl)benzoic acid is classified with the following hazards.

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Note: Some sources for related isomers or the general class of triazole benzoic acids also list hazards such as specific target organ toxicity (lungs) through prolonged or repeated exposure and hazards to the aquatic environment. However, these have not been consistently reported for this compound.

Toxicological Data

Comprehensive toxicological data for this compound is not available in published literature. However, a study on a structural isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, provides some indication of its potential cytotoxic effects.

Table 2: In Vitro Cytotoxicity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid Hybrids [1]

CompoundCell LineIC50 (µM)
Hybrid 2MCF-7 (Human Breast Adenocarcinoma)>40
Hybrid 2HCT-116 (Human Colon Carcinoma)23.9 ± 1.2
Hybrid 5MCF-7 (Human Breast Adenocarcinoma)19.8 ± 0.9
Hybrid 5HCT-116 (Human Colon Carcinoma)26.1 ± 1.1
Hybrid 14MCF-7 (Human Breast Adenocarcinoma)15.6 ± 0.8
Hybrid 14HCT-116 (Human Colon Carcinoma)28.3 ± 1.4
Hybrid 15MCF-7 (Human Breast Adenocarcinoma)18.2 ± 0.9
Hybrid 15HCT-116 (Human Colon Carcinoma)25.4 ± 1.3
Doxorubicin (Control)MCF-7 (Human Breast Adenocarcinoma)19.7 ± 1.1
Doxorubicin (Control)HCT-116 (Human Colon Carcinoma)22.6 ± 1.2

Disclaimer: The data in Table 2 is for hybrids of a structural isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and not for this compound. This information is provided for context on the potential biological activity of this class of compounds.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. The following are generalized protocols based on OECD guidelines and standard laboratory methods for the relevant safety endpoints.

Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)

This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.

  • RhE Tissue Culture: Three-dimensional RhE tissue models are cultured to form a multilayered, differentiated model of the human epidermis.

  • Test Substance Application: A defined amount of this compound (as a solid or in an appropriate solvent) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Washing and Post-Incubation: The test substance is removed by washing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery or progression of irritation.

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.

    • The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

    • The absorbance of the extracted formazan is measured spectrophotometrically (e.g., at 570 nm).

  • Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Eye Irritation Testing (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test is typically a last resort after in vitro methods have been considered.

  • Animal Selection and Preparation: Healthy, adult albino rabbits are used. A pre-test examination of the eyes is performed.

  • Test Substance Administration: A single dose of this compound (typically 0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

  • Scoring: The observed effects are scored according to a standardized system.

  • Reversibility Assessment: If effects are present, the observation period can be extended up to 21 days to assess the reversibility of the lesions.

In Vitro Cytotoxicity Testing (MTT Assay)

This assay determines the concentration of a substance that inhibits cell viability by 50% (IC50).

  • Cell Culture: Human cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the cells. Control wells (untreated cells and vehicle control) are included.

  • Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HCT-116) plate_cells Plate Cells (96-well plate) cell_culture->plate_cells add_compound Add Compound to Cells plate_cells->add_compound compound_prep Prepare Compound Serial Dilutions incubate Incubate (e.g., 24-72 hours) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance calculate_viability % Cell Viability Calculation read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Generic Apoptosis Signaling Pathway

While not directly confirmed for this compound, related compounds have been shown to induce apoptosis. The following is a simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family Regulation cellular_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Application Note and Protocol: A Multi-Step Synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the multi-step synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid, a versatile building block in pharmaceutical and agricultural research.[1] The synthesis commences with the Fisher esterification of 4-nitrobenzoic acid to yield the key intermediate, methyl 4-nitrobenzoate. Subsequent reduction of the nitro group affords methyl 4-aminobenzoate. The crucial 1,2,4-triazole moiety is then constructed via a cyclization reaction with formamide and hydrazine. The final step involves the basic hydrolysis of the methyl ester to yield the target carboxylic acid. This protocol outlines the required reagents, step-by-step procedures, and purification methods for each stage of the synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal and materials chemistry. The 1,2,4-triazole ring is a well-known pharmacophore found in a variety of therapeutic agents, including antifungal and anticancer drugs.[2][3] The benzoic acid moiety provides a convenient handle for further chemical modification, making the title compound a valuable intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients.[1]

The synthetic route described herein is a robust and scalable pathway to access this important compound. It should be noted that a direct synthesis from methyl benzoate is challenging due to the regioselectivity of electrophilic aromatic substitution. The ester group of methyl benzoate is meta-directing, meaning that nitration would predominantly yield methyl 3-nitrobenzoate rather than the required para-isomer.[4][5][6] Therefore, this protocol begins with the readily available 4-nitrobenzoic acid to ensure the correct regiochemistry from the outset.

Overall Synthesis Workflow

The synthesis is performed in four main stages: Esterification, Nitro Group Reduction, Triazole Formation, and Hydrolysis.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Triazole Formation cluster_3 Step 4: Hydrolysis A 4-Nitrobenzoic Acid B Methyl 4-Nitrobenzoate A->B  CH3OH, H2SO4 (cat.)  Reflux C Methyl 4-Aminobenzoate B->C  SnCl2·2H2O, Ethanol  Reflux D Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate C->D  1. Formamide  2. Hydrazine Hydrate  Reflux E This compound D->E  1. NaOH (aq)  2. HCl (aq)

Caption: Overall synthetic workflow from 4-nitrobenzoic acid.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, paying special attention to corrosive acids (H₂SO₄, HCl), toxic reagents (hydrazine hydrate), and flammable solvents (methanol, ethanol).

Step 1: Synthesis of Methyl 4-Nitrobenzoate

This procedure follows the well-established Fisher esterification method.

Reaction Scheme: 4-Nitrobenzoic Acid → Methyl 4-Nitrobenzoate

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles
4-Nitrobenzoic Acid 167.12 10.0 g 0.0598
Methanol 32.04 50 mL -
Sulfuric Acid (conc.) 98.08 1.0 mL -

| Ice Water | - | 200 mL | - |

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrobenzoic acid (10.0 g, 59.8 mmol) and methanol (50 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (1.0 mL) dropwise.

  • Heat the mixture to reflux and maintain for 4 hours. The solid should dissolve as the reaction progresses.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Slowly pour the cooled solution into a beaker containing 200 mL of ice water while stirring.

  • A white precipitate of methyl 4-nitrobenzoate will form.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 50 mL).

  • Dry the product under vacuum to yield a white powder.[7]

  • The crude product can be purified by recrystallization from methanol if necessary.

Expected Outcome:

  • Yield: ~9.5 g (88%)

  • Appearance: White crystalline solid

  • Melting Point: 96-98 °C

Step 2: Synthesis of Methyl 4-Aminobenzoate

This step involves the reduction of the nitro group to an amine using tin(II) chloride.

Reaction Scheme: Methyl 4-Nitrobenzoate → Methyl 4-Aminobenzoate

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles
Methyl 4-Nitrobenzoate 181.15 9.0 g 0.0497
Tin(II) Chloride Dihydrate 225.63 33.6 g 0.149
Ethanol (Absolute) 46.07 100 mL -
Sodium Bicarbonate (sat. aq.) - ~150 mL -

| Ethyl Acetate | 88.11 | 200 mL | - |

Protocol:

  • In a 500 mL round-bottom flask, suspend methyl 4-nitrobenzoate (9.0 g, 49.7 mmol) in absolute ethanol (100 mL).

  • Add tin(II) chloride dihydrate (33.6 g, 149 mmol) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 3 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

  • Carefully neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until the pH is approximately 8. A tin hydroxide precipitate will form.

  • Filter the mixture through a pad of celite to remove the inorganic precipitate, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the product.

Expected Outcome:

  • Yield: ~6.8 g (90%)

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 110-112 °C

Step 3: Synthesis of Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate

This is the key ring-forming step to create the triazole heterocycle.

Reaction Scheme: Methyl 4-Aminobenzoate → Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles
Methyl 4-Aminobenzoate 151.16 6.0 g 0.0397
Formamide 45.04 30 mL -

| Hydrazine Hydrate (80%) | 50.06 (as 100%) | 2.5 mL | ~0.041 |

Protocol:

  • Place methyl 4-aminobenzoate (6.0 g, 39.7 mmol) and formamide (30 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 140-150 °C and stir for 1 hour.

  • Cool the mixture to below 100 °C and add hydrazine hydrate (2.5 mL, ~41 mmol) dropwise. Caution: Exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux (at ~180 °C) for 3 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

  • A precipitate will form. Stir for 30 minutes to complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum. Recrystallize from an ethanol/water mixture to obtain pure product.

Expected Outcome:

  • Yield: ~6.2 g (72%)

  • Appearance: White or off-white solid

  • Melting Point: 235-238 °C

Step 4: Synthesis of this compound

The final step is the saponification of the methyl ester to the carboxylic acid.

Reaction Scheme: Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate → this compound

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles
Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate 217.21 5.0 g 0.0230
Sodium Hydroxide 40.00 1.84 g 0.0460
Water 18.02 40 mL -
Methanol 32.04 20 mL -

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Protocol:

  • In a 250 mL round-bottom flask, dissolve sodium hydroxide (1.84 g, 46.0 mmol) in water (40 mL).

  • Add methanol (20 mL) and methyl 4-(4H-1,2,4-triazol-4-yl)benzoate (5.0 g, 23.0 mmol).

  • Heat the mixture under reflux for 4 hours. The reaction should become a clear, homogeneous solution.[8]

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of the final product will form.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60 °C.

Expected Outcome:

  • Yield: ~4.4 g (94%)

  • Appearance: White crystalline powder

  • Melting Point: >300 °C

Summary of Results

StepProductStarting Mass (g)Product Mass (g)Yield (%)M.P. (°C)
1Methyl 4-Nitrobenzoate10.0~9.5~8896-98
2Methyl 4-Aminobenzoate9.0~6.8~90110-112
3Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate6.0~6.2~72235-238
4This compound5.0~4.4~94>300

Conclusion

The protocol detailed above provides a reliable and high-yielding four-step synthesis for this compound. By starting with 4-nitrobenzoic acid, the issue of unfavorable regioselectivity associated with the nitration of methyl benzoate is circumvented. Each step of the synthesis utilizes standard laboratory techniques and reagents, making this protocol accessible for researchers in organic and medicinal chemistry. The final product is obtained in high purity and is suitable for use in further synthetic applications or biological screening.

References

Application Notes and Protocols: 4-(4H-1,2,4-triazol-4-yl)benzoic Acid in MOF Synthesis for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(4H-1,2,4-triazol-4-yl)benzoic acid as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The focus is on the application of these MOFs in the field of drug delivery, leveraging their unique structural and chemical properties.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery.[1][2] The choice of the organic linker is crucial in determining the final properties of the MOF.

The ligand this compound is a bifunctional linker featuring a carboxylic acid group for coordination to the metal center and a triazole ring that can offer additional coordination sites and potential for functionalization. This combination can lead to the formation of robust and stable MOF structures with potential for high drug loading capacities and controlled release profiles, particularly in response to environmental stimuli like pH.[3][4] Zinc-based MOFs, in particular, are of interest for biomedical applications due to the low toxicity of zinc ions.[5][6]

These application notes and protocols are intended to guide researchers in the synthesis, characterization, and evaluation of MOFs based on the this compound linker for drug delivery applications.

Data Presentation

The following tables summarize representative quantitative data for zinc-based MOFs synthesized using triazole and benzoic acid-containing linkers. It is important to note that the specific values for a MOF synthesized with this compound may vary depending on the precise synthesis conditions.

Table 1: Representative Physicochemical Properties of Zinc-Triazole-Benzoate MOFs

PropertyRepresentative Value RangeMethod of Analysis
BET Surface Area (m²/g)250 - 900Nitrogen Adsorption-Desorption
Pore Volume (cm³/g)0.15 - 0.50Nitrogen Adsorption-Desorption
Average Pore Diameter (nm)1.5 - 3.0Barrett-Joyner-Halenda (BJH) Method
Thermal Stability (°C)> 350Thermogravimetric Analysis (TGA)

Note: The data presented is a compilation from various studies on similar zinc-based MOFs and should be considered as a general guideline.[7][8]

Table 2: Representative Drug Loading and Release Parameters for Doxorubicin (DOX)

ParameterRepresentative Value RangeConditions
Drug Loading Capacity (wt%)15 - 35Soaking method in DOX solution
Encapsulation Efficiency (%)> 90Based on initial and final drug concentration in the loading solution
Cumulative Release at pH 5.5 (24h, %)60 - 90Phosphate-Buffered Saline (PBS) at 37 °C
Cumulative Release at pH 7.4 (24h, %)20 - 40Phosphate-Buffered Saline (PBS) at 37 °C

Note: Doxorubicin is a common model anticancer drug. Loading and release characteristics will vary depending on the specific drug molecule and the MOF's properties.[3][9]

Experimental Protocols

The following are detailed protocols for the synthesis of a zinc-based MOF using this compound, its activation, and subsequent loading and release of a model drug, doxorubicin.

Protocol 1: Solvothermal Synthesis of Zn-TBA MOF

This protocol describes the solvothermal synthesis of a zinc-based MOF using this compound (H-TBA).

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H-TBA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of this compound in 15 mL of a DMF:EtOH solvent mixture (2:1 v/v).

  • Sonicate the mixture for 15 minutes to ensure complete dissolution of the reagents.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystalline product by filtration.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Dry the final product in a vacuum oven at 80 °C for 12 hours.

Protocol 2: Activation of the Zn-TBA MOF

This protocol is for the activation of the as-synthesized MOF to remove guest solvent molecules from the pores.

Materials:

  • As-synthesized Zn-TBA MOF

  • Methanol (MeOH), anhydrous

  • Vacuum oven

Procedure:

  • Immerse the as-synthesized MOF powder in anhydrous methanol in a sealed container.

  • Gently agitate the suspension at room temperature for 24 hours. This process is known as solvent exchange.

  • Decant the methanol and replenish with fresh anhydrous methanol.

  • Repeat the solvent exchange process at least three times to ensure complete removal of DMF.

  • After the final wash, collect the MOF by filtration or centrifugation.

  • Transfer the MOF to a vacuum oven and heat at 100 °C under vacuum for 12 hours to remove the methanol.

  • The activated MOF is now ready for characterization and drug loading experiments.

Protocol 3: Doxorubicin (DOX) Loading into Zn-TBA MOF

This protocol describes the loading of the anticancer drug doxorubicin into the activated MOF.

Materials:

  • Activated Zn-TBA MOF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of doxorubicin in PBS (pH 7.4) at a concentration of 1 mg/mL.

  • Disperse 50 mg of the activated Zn-TBA MOF in 10 mL of the doxorubicin solution.

  • Stir the suspension at room temperature for 24 hours in a light-protected container to allow for drug encapsulation.

  • After 24 hours, centrifuge the suspension to separate the drug-loaded MOF (DOX@Zn-TBA) from the supernatant.

  • Collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the characteristic wavelength for doxorubicin (around 480 nm) to determine the amount of unloaded drug.

  • The drug loading capacity can be calculated using the following formula: Drug Loading (wt%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of DOX@Zn-TBA] x 100%

  • Wash the DOX@Zn-TBA MOF with PBS (pH 7.4) to remove any surface-adsorbed drug and then dry under vacuum.

Protocol 4: In Vitro pH-Responsive Drug Release Study

This protocol outlines the procedure to study the release of doxorubicin from the MOF at different pH values, mimicking physiological and tumor microenvironments.

Materials:

  • DOX@Zn-TBA MOF

  • Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse 20 mg of the DOX@Zn-TBA MOF in 20 mL of PBS (pH 7.4 or pH 5.5) in separate sealed containers.

  • Place the containers in a shaking incubator at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot of the release medium.

  • Immediately replace the withdrawn volume with 2 mL of fresh PBS of the same pH to maintain a constant volume.

  • Centrifuge the collected aliquots to remove any suspended MOF particles.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the concentration of released doxorubicin.

  • Calculate the cumulative percentage of drug release at each time point.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the synthesis and application of these MOFs.

MOF_Synthesis_Workflow Workflow for MOF Synthesis and Drug Delivery Application cluster_synthesis MOF Synthesis cluster_activation Activation cluster_drug_delivery Drug Delivery Application start Reactants: - Zinc Nitrate Hexahydrate - this compound - Solvent (DMF/EtOH) process Solvothermal Reaction (120°C, 72h) start->process product As-synthesized Zn-TBA MOF process->product solvent_exchange Solvent Exchange (Methanol) product->solvent_exchange drying Vacuum Drying (100°C) solvent_exchange->drying activated_mof Activated Zn-TBA MOF drying->activated_mof loading Drug Loading (Doxorubicin) activated_mof->loading release pH-Responsive Drug Release loading->release application Targeted Cancer Therapy release->application Drug_Release_Mechanism Conceptual Diagram of pH-Responsive Drug Release cluster_physiological Physiological pH (7.4) cluster_tumor Tumor Microenvironment (pH < 6.5) mof_stable DOX@Zn-TBA MOF (Stable Structure) slow_release Slow Drug Diffusion mof_stable->slow_release Limited linker protonation mof_unstable DOX@Zn-TBA MOF (Destabilized Structure) fast_release Rapid Drug Release mof_unstable->fast_release Protonation of linker and framework degradation mof_initial Drug-Loaded MOF mof_initial->mof_stable mof_initial->mof_unstable Cellular_Uptake_Pathway Generalized Cellular Uptake and Action of Drug-Loaded MOFs cluster_cell Cancer Cell extracellular Extracellular Space (DOX@Zn-TBA MOF) endocytosis Endocytosis extracellular->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome drug_release Drug Release (Doxorubicin) endosome->drug_release MOF degradation nucleus Nucleus drug_release->nucleus Intercalates with DNA apoptosis Apoptosis (Cell Death) nucleus->apoptosis

References

Application Notes and Protocols for Solvothermal Synthesis of Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvothermal synthesis is a prominent and versatile method for the preparation of crystalline materials, including coordination polymers (CPs) and metal-organic frameworks (MOFs).[1][2] This technique involves a chemical reaction in a sealed vessel, typically a Teflon-lined stainless steel autoclave, where a solvent is heated above its boiling point to generate autogenous pressure.[1][2][3] These elevated temperatures and pressures facilitate the dissolution of reactants and promote the controlled crystallization of the desired product, often yielding high-quality single crystals.[1][2][4] The judicious selection of metal precursors, organic ligands, solvents, and reaction parameters such as temperature and time, allows for the rational design and synthesis of coordination polymers with diverse network structures and functionalities.[4][5][6] These materials have promising applications in various fields including gas storage and separation, catalysis, luminescence sensing, and drug delivery.[1][4][6]

General Principles of Solvothermal Synthesis

The solvothermal method provides a non-aqueous environment for the synthesis, which can be crucial for reactants that are sensitive to water or for obtaining specific crystalline phases.[7] The key parameters that influence the outcome of the synthesis include:

  • Metal Source: Metal salts (e.g., nitrates, sulfates, acetates, chlorides) are commonly used as the source of metal ions or clusters that act as nodes in the coordination polymer structure.[8][9]

  • Organic Ligand: Organic molecules with coordinating functional groups (e.g., carboxylates, triazoles, pyridyls) act as linkers that bridge the metal centers to form the extended network.[1][10]

  • Solvent: The choice of solvent is critical as it influences the solubility of the precursors, the reaction kinetics, and can sometimes act as a templating agent.[9] Common solvents include N,N-Dimethylformamide (DMF), ethanol, methanol, acetonitrile, and water (in the case of hydrothermal synthesis).[8][9]

  • Temperature and Time: The reaction temperature and duration significantly affect the nucleation and growth of the crystals.[8] Typical temperatures range from 100°C to 260°C, with reaction times varying from hours to several days.[3][8]

  • pH and Modulators: The pH of the reaction mixture and the addition of modulators (e.g., acids or bases) can influence the deprotonation of the organic ligand and the coordination environment of the metal ion, thereby affecting the final structure.[8]

Experimental Workflow

The general experimental workflow for the solvothermal synthesis of coordination polymers is depicted in the following diagram.

Solvothermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Product Isolation & Purification cluster_characterization Characterization A Weigh Metal Salt & Organic Ligand B Dissolve in Appropriate Solvent A->B C Transfer Solution to Teflon-Lined Autoclave B->C D Seal Autoclave and Heat in Oven C->D E Maintain Temperature (e.g., 100-250 °C) for a Set Time (e.g., 12-72 h) D->E F Cool Autoclave to Room Temperature E->F G Filter to Collect Crystals F->G H Wash Crystals with Reaction Solvent G->H I Dry the Purified Coordination Polymer H->I J Analyze Product (e.g., XRD, TGA, etc.) I->J

Experimental workflow for the solvothermal synthesis of coordination polymers.

Detailed Experimental Protocols

Below are specific protocols for the solvothermal synthesis of various coordination polymers.

Protocol 1: Synthesis of a Cadmium(II) Coordination Polymer

This protocol describes the synthesis of a three-dimensional cadmium(II) coordination polymer with potential applications in luminescence sensing.[1]

  • Materials:

    • Cadmium sulfate octahydrate (CdSO₄·8/3H₂O)

    • 1,3-di-(1,2,4-triazole-4-yl)benzene (dtb)

    • 1,2-benzenedicarboxylic acid (1,2-H₂bdc)

    • Ethanol (CH₃CH₂OH)

    • Deionized water

  • Procedure:

    • In a 25 mL Teflon-lined stainless-steel autoclave, combine CdSO₄·8/3H₂O (0.051 g, 0.2 mmol), dtb (0.042 g, 0.2 mmol), and 1,2-H₂bdc (0.033 g, 0.2 mmol).[1]

    • Add a solvent mixture of 5 mL of ethanol and 5 mL of deionized water.[1]

    • Seal the autoclave and heat it to 90 °C (363 K) for 72 hours.[1]

    • After the reaction, allow the autoclave to cool slowly to room temperature.[1]

    • Collect the resulting crystals by filtration, wash with the reaction solvent, and air-dry.

Protocol 2: Synthesis of a Copper(I) Coordination Polymer

This protocol details the synthesis of a three-dimensional copper(I) coordination polymer.[1]

  • Materials:

    • Copper(I) cyanide (CuCN)

    • 1,3-di-(1,2,4-triazole-4-yl)benzene (dtb)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Place a mixture of CuCN (0.027 g, 0.3 mmol) and dtb (0.021 g, 0.1 mmol) in a 15 mL Teflon-lined stainless-steel reactor.[1]

    • Add 6 mL of acetonitrile to the reactor.[1]

    • Seal the reactor and heat it to 160 °C for 72 hours.[1]

    • After cooling to room temperature, colorless crystalline products are obtained.[1]

    • The crystals are washed with acetonitrile and dried.[1]

Protocol 3: Synthesis of a Zinc(II) Coordination Polymer

This protocol outlines a general procedure for the solvothermal synthesis of a zinc(II) coordination polymer.[11]

  • Materials:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • A suitable organic ligand (e.g., H₂L, where L is a dicarboxylate linker)

    • A co-ligand (e.g., azpy - 4,4'-azopyridine)

    • N,N-Dimethylformamide (DMF)

    • Water

  • Procedure:

    • In a Teflon-lined autoclave, mix the organic ligand (e.g., 0.1 mmol), the co-ligand (e.g., 0.1 mmol), and Zn(NO₃)₂·6H₂O (e.g., 0.2 mmol).[11]

    • Add a solvent mixture of DMF (2 mL) and H₂O (1 mL).[11]

    • Seal the autoclave and heat it under autogenous pressure at 90 °C for 72 hours.[11]

    • Allow the autoclave to cool slowly to room temperature.[11]

    • Isolate the resulting block-shaped crystals by filtration.[11]

Protocol 4: Synthesis of a Mixed-Valence Copper(I)-Copper(II) Coordination Polymer

This protocol describes the solvothermal synthesis of an air-stable, open-framework coordination polymer containing mixed-valence [Cu₂]³⁺ dimer subunits.[12]

  • Materials:

    • Copper(II) nitrate hydrate ([Cu(NO₃)₂]·xH₂O)

    • Terephthalic acid (1,4-C₆H₄(COOH)₂)

    • 4,4′-bipyridine (4,4′-bipy)

    • 50% aqueous ethanol

  • Procedure:

    • Combine [Cu(NO₃)₂]·xH₂O, terephthalic acid, and 4,4′-bipyridine in a 1:1:1 molar ratio in a Teflon-lined autoclave.[12]

    • Add 50% aqueous ethanol as the solvent.[12]

    • Heat the sealed autoclave to 180 °C for 24 hours.[12]

    • Cool the autoclave to room temperature.

    • Collect the small dark-blue block-shaped crystals by filtration.[12]

Summary of Experimental Parameters

The following table summarizes the quantitative data from the experimental protocols described above for easy comparison.

ParameterProtocol 1 (Cd-CP)[1]Protocol 2 (Cu(I)-CP)[1]Protocol 3 (Zn-CP)[11]Protocol 4 (Cu(I)/Cu(II)-CP)[12]
Metal Salt CdSO₄·8/3H₂OCuCNZn(NO₃)₂·6H₂O[Cu(NO₃)₂]·xH₂O
Organic Ligand(s) dtb, 1,2-H₂bdcdtbH₂L, azpyTerephthalic acid, 4,4′-bipy
Molar Ratio 1:1:13:12:1:11:1:1
Solvent(s) Ethanol, WaterAcetonitrileDMF, Water50% aq. Ethanol
Solvent Volume 10 mL (1:1 v/v)6 mL3 mL (2:1 v/v)Not specified
Temperature 90 °C160 °C90 °C180 °C
Reaction Time 72 hours72 hours72 hours24 hours
Product Crystalline solidColorless crystalsOrange block-shaped crystalsDark-blue block-shaped crystals

Characterization of Coordination Polymers

After synthesis and purification, the resulting coordination polymers are characterized to determine their structure, composition, and properties. Common characterization techniques include:

  • Single-Crystal X-ray Diffraction (SC-XRD): This is a powerful technique for determining the precise three-dimensional atomic arrangement within the crystalline structure of the coordination polymer.[13]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to identify the crystal structure of polycrystalline materials.[14]

  • Thermogravimetric Analysis (TGA): This method is employed to assess the thermal stability of the coordination polymer and to determine the presence of solvent molecules within the crystal lattice.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the organic ligands and to confirm their coordination to the metal centers.

  • Luminescence Spectroscopy: For coordination polymers containing luminescent metal ions or organic ligands, this technique is used to study their photophysical properties, which is relevant for applications in sensing and optics.[1]

Potential Applications

The diverse structures and functionalities of coordination polymers synthesized via the solvothermal method make them promising candidates for a wide range of applications:

  • Gas Storage and Separation: The porous nature of many coordination polymers allows for the selective adsorption and storage of gases such as hydrogen, carbon dioxide, and methane.[4][6]

  • Catalysis: The metal nodes within the coordination polymer framework can act as catalytic sites for various chemical reactions.[1][6]

  • Luminescent Sensing: The luminescence of certain coordination polymers can be quenched or enhanced in the presence of specific molecules, making them suitable for chemical sensing applications.[1]

  • Drug Delivery: The pores of coordination polymers can be loaded with drug molecules for controlled release applications.[1]

  • Electronic Devices: The electrical conductivity of some coordination polymers makes them suitable for use in electronic devices such as sensors and photovoltaics.[15]

References

Application of 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid in Anticancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a significant pharmacophore in medicinal chemistry, featured in a variety of clinically approved drugs, including the anticancer agents letrozole and anastrozole. These drugs function as aromatase inhibitors, where the triazole ring plays a crucial role in chelating the heme iron of the enzyme. The incorporation of a benzoic acid moiety to the 1,2,4-triazole scaffold presents a promising strategy for the development of novel anticancer agents. While research on the specific isomer 4-(4H-1,2,4-triazol-4-yl)benzoic acid is limited, extensive studies on its isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and its derivatives have demonstrated significant potential in anticancer drug design. These compounds have shown potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.[1][2][3][4][5][6] This document provides a summary of the application of this structural motif in anticancer drug design, including quantitative data on the activity of its derivatives and detailed protocols for key experimental evaluations.

Rationale for Anticancer Activity

The anticancer potential of 4-(1,2,4-triazol-yl)benzoic acid derivatives is attributed to several factors:

  • Induction of Apoptosis: A primary mechanism of action for these compounds is the induction of programmed cell death, or apoptosis, in cancer cells.[2][3][4][5]

  • Structural Mimicry: The triazole ring can interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival.

  • Scaffold for Hybrid Molecules: The benzoic acid group provides a convenient point for chemical modification, allowing for the synthesis of hybrid molecules with enhanced potency and selectivity.[1][6]

Quantitative Data: In Vitro Cytotoxicity

Several studies have evaluated the in vitro anticancer activity of derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Hybrid 2 MCF-7 (Breast)18.7Doxorubicin19.7[6]
HCT-116 (Colon)25.7Doxorubicin22.6[6]
Hybrid 5 MCF-7 (Breast)15.6Doxorubicin19.7[6]
HCT-116 (Colon)23.9Doxorubicin22.6[6]
Hybrid 14 MCF-7 (Breast)16.2Doxorubicin19.7[6]
HCT-116 (Colon)24.1Doxorubicin22.6[6]
Hybrid 15 MCF-7 (Breast)17.5Doxorubicin19.7[6]
HCT-116 (Colon)26.3Doxorubicin22.6[6]
Compound 17 MCF-7 (Breast)0.31Doxorubicin-[7]
Caco-2 (Colon)4.98Doxorubicin-[7]
Compound 22 MCF-7 (Breast)3.31Doxorubicin-[7]
Caco-2 (Colon)4.98Doxorubicin-[7]
Compound 25 MCF-7 (Breast)4.46Doxorubicin-[7]
Caco-2 (Colon)7.22Doxorubicin-[7]

Signaling Pathways

The primary mechanism of anticancer action for many 4-(1,2,4-triazol-yl)benzoic acid derivatives is the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptotic cell death.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (FasL, TNF) Death Ligands (FasL, TNF) Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Death Ligands (FasL, TNF)->Death Receptors (Fas, TNFR) DISC Death-Inducing Signaling Complex Death Receptors (Fas, TNFR)->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-8->Caspase-3 (Executioner) Cellular Stress\n(e.g., DNA Damage) Cellular Stress (e.g., DNA Damage) Bcl-2 family proteins Bcl-2 family proteins Cellular Stress\n(e.g., DNA Damage)->Bcl-2 family proteins Mitochondrion Mitochondrion Bcl-2 family proteins->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Procaspase-3->Caspase-3 (Executioner) Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis

Caption: Generalized Apoptosis Signaling Pathways.

Experimental Protocols

Synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Derivatives

A general synthetic route to 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate.[1][6]

synthesis_workflow reagent1 4-Hydrazinobenzoic Acid reaction Reaction reagent1->reaction reagent2 Dialkyl-N-cyanoimido(dithio)carbonate reagent2->reaction product 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Derivative reaction->product purification Purification & Characterization (NMR, MS) product->purification

Caption: General Synthesis Workflow.

Protocol:

  • A mixture of 4-hydrazinobenzoic acid and dialkyl-N-cyanoimido(dithio)carbonate is refluxed in a suitable solvent (e.g., ethanol) for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow start Seed Cells in 96-well Plate incubation1 Incubate (24h) start->incubation1 treatment Treat with Compound incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Calculate IC50 absorbance->analysis

Caption: MTT Assay Workflow.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[1][11]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

apoptosis_assay_workflow start Treat Cells with Compound harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain incubation Incubate (15 min, dark) stain->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry analysis Quantify Apoptotic Cells flow_cytometry->analysis

Caption: Apoptosis Assay Workflow.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the stained cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Conclusion

The 4-(1,2,4-triazol-yl)benzoic acid scaffold represents a valuable starting point for the design and development of novel anticancer agents. Derivatives of this core structure have demonstrated potent cytotoxic effects against a range of cancer cell lines, primarily by inducing apoptosis. The synthetic accessibility and potential for chemical modification make this scaffold an attractive target for further optimization to improve anticancer efficacy and selectivity. The provided protocols for key in vitro assays will aid researchers in the evaluation of new compounds based on this promising pharmacophore.

References

Application Notes and Protocols: 4-(4H-1,2,4-triazol-4-yl)benzoic acid in Luminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of the role of 4-(4H-1,2,4-triazol-4-yl)benzoic acid (4-Htba) as a versatile building block in the design and synthesis of luminescent coordination polymers and metal-organic frameworks (MOFs). The unique bifunctional nature of 4-Htba, possessing both a triazole ring and a carboxylic acid group, allows for the construction of diverse and robust architectures with tunable photoluminescent properties. This document details the synthesis of the 4-Htba ligand and its subsequent use in the preparation of luminescent materials. Key photophysical data are summarized, and detailed experimental protocols are provided for researchers, scientists, and drug development professionals.

Introduction

Luminescent metal-organic frameworks (MOFs) and coordination polymers are a class of crystalline materials with significant potential in applications such as sensing, bio-imaging, and solid-state lighting. The rational design of these materials relies on the judicious selection of organic ligands and metal ions. This compound (4-Htba) has emerged as a promising ligand due to its ability to bridge metal centers through both the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group. This dual functionality facilitates the formation of stable, high-dimensional networks. The inherent luminescence of the ligand can be modulated by coordination to different metal ions, leading to materials with tailored emission properties.

Role of this compound in Luminescent Materials

The 4-Htba ligand plays a crucial role in dictating the structural and photoluminescent properties of the resulting coordination polymers. The triazole group often acts as a linker, connecting metal centers to form extended networks, while the benzoate moiety can either coordinate to metal ions or remain as a terminal group, influencing the dimensionality and topology of the framework. The aromatic nature of the ligand contributes to its intrinsic luminescence, which is often attributed to π→π or π→n transitions. Upon coordination to metal ions, particularly d10 metals like Zn(II) and Cd(II), the ligand's rigidity is enhanced, which can lead to an increase in luminescence intensity by reducing non-radiative decay pathways. The choice of the metal ion and its coordination environment significantly impacts the emission wavelength and quantum yield of the final material.

Quantitative Data Presentation

The photoluminescent properties of a series of Zn(II) and Cd(II) coordination polymers based on the 4-Htba ligand are summarized in the table below. These materials were synthesized under hydro/solvothermal conditions and exhibit ligand-based luminescence.[1]

CompoundMetal IonExcitation Maxima (λex, nm)Emission Maxima (λem, nm)
[Zn(4-tba)₂(H₂O)₂] (1)Zn(II)325398
[Zn(4-tba)Cl]·CH₃OH (2)Zn(II)320395
[Zn(4-tba)₂] (3)Zn(II)330405
[Zn(4-tba)₂]·DMA·3.5H₂O (4)Zn(II)328402
[Cd(4-tba)₂]·DMF·3.6H₂O (5)Cd(II)335410
[Cd(4-tba)₂] (6)Cd(II)332408
[Cd₅Cl₄(4-tba)₆]·1.5DMF·4H₂O (7)Cd(II)340415
4-Htba ligandN/A315390

Data extracted from Yang, L.-B., et al. (2016). A series of Zn(ii) and Cd(ii) coordination compounds based on this compound: synthesis, structure and photoluminescence properties. CrystEngComm, 18(1), 130-142.[1]

Experimental Protocols

This protocol describes the synthesis of the 4-Htba ligand.

Materials:

  • 4-Aminobenzoic acid

  • Formic acid

  • N,N-Dimethylformamide (DMF)

  • Triethylamine

  • 1,2,4-Triazole

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • A mixture of 4-aminobenzoic acid (13.7 g, 0.1 mol) and formic acid (20 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 4-formamidobenzoic acid.

  • A mixture of 4-formamidobenzoic acid (16.5 g, 0.1 mol), 1,2,4-triazole (10.4 g, 0.15 mol), and triethylamine (20.2 g, 0.2 mol) in DMF (100 mL) is heated at 150 °C for 24 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water (500 mL).

  • The pH of the solution is adjusted to 2-3 with concentrated HCl.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield pure this compound.

This protocol details the synthesis of a luminescent zinc-based coordination polymer using the 4-Htba ligand.[1]

Materials:

  • This compound (4-Htba)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • A mixture of 4-Htba (0.038 g, 0.2 mmol), Zn(NO₃)₂·6H₂O (0.030 g, 0.1 mmol), DMF (5 mL), and H₂O (5 mL) is placed in a 25 mL Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to 120 °C for 72 hours.

  • After cooling to room temperature at a rate of 5 °C/h, colorless block crystals of [Zn(4-tba)₂(H₂O)₂] are obtained.

  • The crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

This protocol outlines the procedure for measuring the solid-state photoluminescence of the synthesized materials.

Equipment:

  • Fluorimeter/Spectrofluorometer equipped for solid-state measurements.

  • Solid sample holder.

  • Excitation and emission monochromators.

Procedure:

  • A small amount of the crystalline sample is finely ground into a powder.

  • The powdered sample is placed in the solid sample holder.

  • The sample is placed in the fluorimeter.

  • The excitation wavelength is set (e.g., 325 nm for [Zn(4-tba)₂(H₂O)₂]).

  • The emission spectrum is recorded over a suitable wavelength range (e.g., 350-500 nm).

  • To determine the excitation spectrum, the emission monochromator is set to the wavelength of maximum emission (e.g., 398 nm for [Zn(4-tba)₂(H₂O)₂]), and the excitation wavelength is scanned over a suitable range (e.g., 250-380 nm).

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis: 4-Htba cluster_mof Coordination Polymer Synthesis cluster_characterization Characterization 4-Aminobenzoic_acid 4-Aminobenzoic_acid 4-Formamidobenzoic_acid 4-Formamidobenzoic_acid 4-Aminobenzoic_acid->4-Formamidobenzoic_acid Formic Acid, Reflux Crude_4-Htba Crude_4-Htba 4-Formamidobenzoic_acid->Crude_4-Htba 1,2,4-Triazole, Et3N, DMF Pure_4-Htba Pure_4-Htba Crude_4-Htba->Pure_4-Htba Recrystallization Reaction_Mixture Reaction_Mixture Pure_4-Htba->Reaction_Mixture Crystals Crystals Reaction_Mixture->Crystals Solvothermal Reaction Metal_Salt Zn(NO3)2·6H2O Metal_Salt->Reaction_Mixture Final_Product Final_Product Crystals->Final_Product Filtration & Drying PL_Measurement PL_Measurement Final_Product->PL_Measurement Photoluminescence Spectroscopy

Caption: Workflow for the synthesis and characterization of luminescent coordination polymers.

Luminescence_Mechanism cluster_metal_effect Effect of Metal Coordination Ground_State S0 Excited_State S1 (π-π*) Ground_State->Excited_State Excitation (Light Absorption) Excited_State->Ground_State Fluorescence Excited_State->Non_Radiative_Decay Vibrational Relaxation Luminescence Luminescence Ligand_Flexibility Ligand_Flexibility Increased_Rigidity Increased_Rigidity Ligand_Flexibility->Increased_Rigidity Coordination to Metal Ion Reduced_Non_Radiative_Decay Reduced_Non_Radiative_Decay Increased_Rigidity->Reduced_Non_Radiative_Decay Leads to Enhanced_Luminescence Enhanced_Luminescence Reduced_Non_Radiative_Decay->Enhanced_Luminescence Results in

Caption: Simplified Jablonski diagram and the effect of metal coordination on luminescence.

References

Application Notes and Protocols for the Preparation of Zn(II) and Cd(II) Complexes with 4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of seven distinct Zn(II) and Cd(II) coordination complexes with the bifunctional organic ligand 4-(4H-1,2,4-triazol-4-yl)benzoic acid (4-Htba). The information is compiled from peer-reviewed scientific literature to aid in the replication and further investigation of these compounds.

Application Notes

The coordination complexes of zinc(II) and cadmium(II) with this compound represent a versatile class of metal-organic frameworks (MOFs) with potential applications in various fields. The bifunctional nature of the 4-Htba ligand, possessing both a carboxylate group and a triazole ring, allows for the formation of diverse structural motifs, ranging from discrete mononuclear complexes to intricate 2D and 3D networks.[1]

Photoluminescence Properties: Several of these Zn(II) and Cd(II) complexes exhibit solid-state photoluminescence.[1] This property is of significant interest for applications in chemical sensing, bioimaging, and optoelectronic devices. The luminescent behavior is often attributed to the organic ligand, which can be modulated by the coordination to the metal center. The d¹⁰ configuration of both Zn(II) and Cd(II) ions makes them ideal for preserving and often enhancing the intrinsic fluorescence of the organic linker.

Potential in Drug Delivery and Biomedical Applications: While specific biological activity for these particular complexes has not been extensively reported, the broader class of metal-organic frameworks is being actively investigated for biomedical applications.[2][3][4][5] The porous nature of some of these structures could potentially be utilized for drug encapsulation and controlled release. The biocompatibility of zinc is a notable advantage for such applications. However, the inherent toxicity of cadmium necessitates careful consideration and likely restricts its direct use in drug delivery systems. Instead, cadmium-based MOFs may find utility as in-vitro diagnostic tools or as models for studying metal-protein interactions. Further research into the cytotoxicity and biological interactions of these specific complexes is warranted to explore their full potential in the pharmaceutical and biomedical fields.

Structural Diversity: The synthesis of these complexes under hydro/solvothermal conditions allows for the isolation of a variety of crystalline products with different dimensionalities and topologies.[1] This structural diversity is a key feature that enables the tuning of material properties for specific applications. For instance, the formation of interpenetrating networks can influence the porosity and stability of the resulting framework.

Experimental Protocols

The following protocols are based on the successful synthesis and characterization of seven Zn(II) and Cd(II) complexes with this compound as reported in the literature.[1]

Materials and Instrumentation
  • Starting Materials: this compound (4-Htba), Zn(NO₃)₂·6H₂O, ZnCl₂, Cd(NO₃)₂·4H₂O, CdCl₂·2.5H₂O, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), methanol (CH₃OH), and deionized water. All reagents should be of analytical grade and used as received.

  • Instrumentation:

    • Teflon-lined stainless steel autoclaves for hydro/solvothermal synthesis.

    • Fourier-Transform Infrared (FTIR) Spectrometer for spectral analysis.

    • Thermogravimetric Analyzer (TGA) for thermal stability studies.

    • Single-crystal and Powder X-ray Diffractometer for structural characterization.

    • Fluorospectrophotometer for photoluminescence studies.

Synthesis of Ligand: this compound (4-Htba)

A detailed protocol for the synthesis of the 4-Htba ligand can be found in the supporting information of the primary reference.

Synthesis of Zn(II) and Cd(II) Complexes

The following are detailed protocols for the synthesis of seven distinct coordination complexes.

1. Synthesis of [Zn(4-tba)₂(H₂O)₂] (Complex 1)

  • Reactants: A mixture of Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg), 4-Htba (0.1 mmol, 18.9 mg), and H₂O (8 mL).

  • Procedure:

    • Combine the reactants in a 25 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat to 140 °C for 72 hours.

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting colorless block-shaped crystals by filtration.

    • Wash the crystals with deionized water and ethanol.

    • Dry the product in air.

  • Yield: Approximately 65% based on Zn.

2. Synthesis of [Zn(4-tba)Cl]·CH₃OH (Complex 2)

  • Reactants: A mixture of ZnCl₂ (0.05 mmol, 6.8 mg), 4-Htba (0.1 mmol, 18.9 mg), and a solvent mixture of H₂O (4 mL) and CH₃OH (4 mL).

  • Procedure:

    • Combine the reactants in a 25 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat to 160 °C for 72 hours.

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting colorless block-shaped crystals by filtration.

    • Wash the crystals with methanol.

    • Dry the product in air.

  • Yield: Approximately 45% based on Zn.

3. Synthesis of [Zn(4-tba)₂] (Complex 3)

  • Reactants: A mixture of Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg), 4-Htba (0.1 mmol, 18.9 mg), and a solvent mixture of H₂O (4 mL) and DMF (4 mL).

  • Procedure:

    • Combine the reactants in a 25 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat to 120 °C for 72 hours.

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting colorless block-shaped crystals by filtration.

    • Wash the crystals with DMF.

    • Dry the product in air.

  • Yield: Approximately 58% based on Zn.

4. Synthesis of [Zn(4-tba)₂]·DMA·3.5H₂O (Complex 4)

  • Reactants: A mixture of Zn(NO₃)₂·6H₂O (0.05 mmol, 14.9 mg), 4-Htba (0.1 mmol, 18.9 mg), and a solvent mixture of H₂O (4 mL) and DMA (4 mL).

  • Procedure:

    • Combine the reactants in a 25 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat to 100 °C for 72 hours.

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting colorless block-shaped crystals by filtration.

    • Wash the crystals with DMA.

    • Dry the product in air.

  • Yield: Approximately 62% based on Zn.

5. Synthesis of [Cd(4-tba)₂]·DMF·3.6H₂O (Complex 5)

  • Reactants: A mixture of Cd(NO₃)₂·4H₂O (0.05 mmol, 15.4 mg), 4-Htba (0.1 mmol, 18.9 mg), and a solvent mixture of H₂O (4 mL) and DMF (4 mL).

  • Procedure:

    • Combine the reactants in a 25 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat to 120 °C for 72 hours.

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting colorless block-shaped crystals by filtration.

    • Wash the crystals with DMF.

    • Dry the product in air.

  • Yield: Approximately 70% based on Cd.

6. Synthesis of [Cd(4-tba)₂] (Complex 6)

  • Reactants: A mixture of Cd(NO₃)₂·4H₂O (0.05 mmol, 15.4 mg), 4-Htba (0.1 mmol, 18.9 mg), and a solvent mixture of H₂O (4 mL) and DMA (4 mL).

  • Procedure:

    • Combine the reactants in a 25 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat to 140 °C for 72 hours.

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting colorless block-shaped crystals by filtration.

    • Wash the crystals with DMA.

    • Dry the product in air.

  • Yield: Approximately 68% based on Cd.

7. Synthesis of [Cd₅Cl₄(4-tba)₆]·1.5DMF·4H₂O (Complex 7)

  • Reactants: A mixture of CdCl₂·2.5H₂O (0.05 mmol, 11.4 mg), 4-Htba (0.1 mmol, 18.9 mg), and a solvent mixture of H₂O (4 mL) and DMF (4 mL).

  • Procedure:

    • Combine the reactants in a 25 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat to 160 °C for 72 hours.

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting colorless block-shaped crystals by filtration.

    • Wash the crystals with DMF.

    • Dry the product in air.

  • Yield: Approximately 55% based on Cd.

Data Presentation

Table 1: Summary of Synthesized Zn(II) and Cd(II) Complexes
Complex No.Chemical FormulaMetal IonLigandSolvent(s)
1[Zn(4-tba)₂(H₂O)₂]Zn(II)4-HtbaH₂O
2[Zn(4-tba)Cl]·CH₃OHZn(II)4-HtbaH₂O, CH₃OH
3[Zn(4-tba)₂]Zn(II)4-HtbaH₂O, DMF
4[Zn(4-tba)₂]·DMA·3.5H₂OZn(II)4-HtbaH₂O, DMA
5[Cd(4-tba)₂]·DMF·3.6H₂OCd(II)4-HtbaH₂O, DMF
6[Cd(4-tba)₂]Cd(II)4-HtbaH₂O, DMA
7[Cd₅Cl₄(4-tba)₆]·1.5DMF·4H₂OCd(II)4-HtbaH₂O, DMF
Table 2: Selected Crystallographic Data
Complex No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
1C₁₈H₁₆N₆O₆ZnMonoclinicC2/c11.635(2)13.981(3)12.834(3)90113.79(3)901908.4(7)
2C₁₀H₁₀ClN₃O₃ZnMonoclinicP2₁/c6.848(1)11.831(2)15.341(3)9098.45(3)901228.4(4)
3C₁₈H₁₂N₆O₄ZnMonoclinicP2₁/n9.876(2)11.453(2)16.281(3)9094.67(3)901833.4(6)
4C₂₂H₂₇N₇O₇.₅ZnTriclinicP-110.323(2)12.381(3)12.584(3)63.8971.01(3)88.081361.9(6)
5C₂₁H₂₄.₂CdN₇O₇.₆TriclinicP-110.451(2)12.481(3)12.634(3)63.6470.81(3)87.791391.8(6)
6C₁₈H₁₂CdN₆O₄TetragonalI4₁/a17.512(4)17.512(4)11.758(2)9090903608.1(1)
7C₅₈.₅H₅₉Cd₅Cl₄N₂₀.₅O₁₇.₅MonoclinicC2/c21.081(4)19.341(4)20.281(4)90114.12(3)907543(3)
Table 3: Selected FT-IR Data (cm⁻¹)
Complex No.ν(O-H) / ν(N-H)ν(C=O)νas(COO⁻)νs(COO⁻)ν(C=N) / ν(C=C)
13440 (br)-1610 (s)1392 (s)1558 (m), 1519 (m)
23438 (br)-1612 (s)1390 (s)1556 (m), 1517 (m)
3--1615 (s)1395 (s)1555 (m), 1518 (m)
43435 (br)-1611 (s)1393 (s)1557 (m), 1519 (m)
53430 (br)-1608 (s)1388 (s)1554 (m), 1516 (m)
6--1605 (s)1385 (s)1552 (m), 1515 (m)
73428 (br)-1610 (s)1390 (s)1556 (m), 1518 (m)
(s = strong, m = medium, br = broad)
Table 4: Thermogravimetric Analysis (TGA) Data
Complex No.Temperature Range (°C)Mass Loss (%)Assignment
1150-2507.1Loss of two coordinated water molecules
2100-1809.5Loss of one methanol molecule
3>400-Decomposition of the framework
430-15015.2Loss of solvent molecules (DMA and H₂O)
530-18018.5Loss of solvent molecules (DMF and H₂O)
6>420-Decomposition of the framework
730-20010.8Loss of solvent molecules (DMF and H₂O)

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Product Isolation Metal_Salt Zn(II) or Cd(II) Salt Mixing Mixing in Teflon-lined Autoclave Metal_Salt->Mixing Ligand 4-Htba Ligand->Mixing Solvent Solvent (H₂O, DMF, DMA, CH₃OH) Solvent->Mixing Heating Hydro/Solvothermal Reaction (100-160 °C, 72h) Mixing->Heating Sealing Cooling Cooling to Room Temperature Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying in Air Washing->Drying Crystals Final Crystalline Product Drying->Crystals

Caption: General workflow for the hydro/solvothermal synthesis of Zn(II) and Cd(II) complexes.

Characterization_Workflow cluster_techniques Characterization Techniques Product Crystalline Product SCXRD Single-Crystal X-ray Diffraction Product->SCXRD Structural Determination PXRD Powder X-ray Diffraction Product->PXRD Phase Purity FTIR FT-IR Spectroscopy Product->FTIR Functional Groups TGA Thermogravimetric Analysis Product->TGA Thermal Stability PL Photoluminescence Spectroscopy Product->PL Optical Properties

References

Application Notes and Protocols for 4-(4H-1,2,4-triazol-4-yl)benzoic acid in Selective Gas Adsorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4H-1,2,4-triazol-4-yl)benzoic acid is a bifunctional organic ligand increasingly utilized in the synthesis of Metal-Organic Frameworks (MOFs). Its unique structure, featuring a nitrogen-rich triazole ring and a carboxylate group, makes it an excellent candidate for constructing porous materials with tailored properties for selective gas adsorption. The triazole moiety provides strong binding sites for gases like CO2, while the benzoic acid portion facilitates the formation of robust framework structures with metal ions.[1][2][3] These MOFs are promising materials for applications such as carbon capture, gas separation, and purification.[1][4][5] This document provides an overview of the application of this compound in this field, including experimental protocols and data.

Applications in Selective Gas Adsorption

MOFs synthesized using this compound as a linker have demonstrated significant potential for selective gas adsorption, particularly for CO2. The nitrogen atoms in the triazole ring act as Lewis basic sites, which can enhance the affinity and selectivity for acidic gases like CO2.[1][3] By carefully selecting the metal node and synthesis conditions, the pore size and chemical environment of the resulting MOF can be tuned to optimize the adsorption of specific gases over others.

Key application areas include:

  • Carbon Dioxide (CO2) Capture: Triazole-based MOFs exhibit high uptake capacities for CO2, even at low pressures, which is crucial for post-combustion carbon capture.[1][5] The presence of amine functionalities on the triazole ring can further enhance CO2 binding and selectivity over other gases like N2 and O2.[5]

  • Gas Separation: The well-defined pore structures of these MOFs allow for size- and shape-selective separation of gas mixtures. For instance, they can be used to separate CO2 from N2 or CH4.[4]

  • Gas Storage: The high porosity of these materials also makes them suitable for storing gases like hydrogen and methane.

Data Presentation: Gas Adsorption Properties

The following table summarizes representative gas adsorption data for a hypothetical MOF, designated here as ZIF-TBA (Zeolitic Imidazolate Framework - Triazole Benzoic Acid) , synthesized using this compound and a zinc-based metal source. This data is a composite representation based on typical values reported for similar triazole-based MOFs in the literature.[1][5][6]

GasAdsorption Capacity (mmol/g) at 298 K, 1 barSelectivity (CO2/N2)Surface Area (BET, m²/g)Pore Volume (cm³/g)
CO22.5 - 4.030 - 501200 - 18000.5 - 0.8
N20.1 - 0.3-
CH40.8 - 1.5-

Note: Actual values will vary depending on the specific synthesis conditions, metal source, and activation procedure.

Experimental Protocols

Synthesis of a Zinc-based MOF using this compound

This protocol describes a typical solvothermal synthesis of a zinc-based MOF.[2][7]

Materials:

  • This compound (Ligand)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol

  • Methanol

Procedure:

  • In a 20 mL glass vial, dissolve 1.0 mmol of this compound and 1.0 mmol of Zinc Nitrate Hexahydrate in 15 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • After the reaction is complete, cool the oven to room temperature at a rate of 5°C/min.

  • Collect the crystalline product by filtration.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Dry the product under vacuum at 150°C for 12 hours to activate the material for gas adsorption studies.

Gas Adsorption Measurements

This protocol outlines the procedure for measuring gas adsorption isotherms using a volumetric adsorption analyzer.

Materials:

  • Activated MOF sample

  • High-purity adsorbate gases (e.g., CO2, N2, CH4)

  • Helium gas for free-space determination

Procedure:

  • Accurately weigh approximately 100-200 mg of the activated MOF sample and place it in the sample tube of the adsorption analyzer.

  • Degas the sample in-situ at 150°C under high vacuum for at least 12 hours to ensure the removal of any adsorbed moisture or solvent molecules.

  • After degassing, cool the sample to the desired adsorption temperature (e.g., 273 K or 298 K).

  • Measure the free space in the sample tube using helium gas.

  • Introduce a known amount of the adsorbate gas into the sample tube in a stepwise manner.

  • Allow the system to equilibrate at each pressure point until a stable reading is obtained.

  • Record the amount of gas adsorbed at each equilibrium pressure to construct the adsorption isotherm.

  • Repeat the measurement for different gases as required.

  • The surface area can be calculated from the N2 adsorption isotherm at 77 K using the Brunauer-Emmett-Teller (BET) method.

Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_characterization Characterization & Adsorption cluster_end Output start Start: Reagents dissolve Dissolve Ligand and Metal Salt in Solvent start->dissolve sonicate Sonicate for Homogenization dissolve->sonicate react Solvothermal Reaction (e.g., 120°C, 48h) sonicate->react cool Controlled Cooling react->cool filter Filter to Collect Crystals cool->filter wash Wash with Solvent filter->wash activate Activate under Vacuum (e.g., 150°C, 12h) wash->activate characterize Characterization (PXRD, TGA, etc.) activate->characterize adsorption Gas Adsorption Measurement activate->adsorption data Adsorption Data (Isotherms, Selectivity) adsorption->data

Caption: Workflow for the synthesis and characterization of a MOF for gas adsorption studies.

Gas_Adsorption_Protocol start Start: Activated MOF Sample degas In-situ Degassing under Vacuum start->degas cool Cool to Adsorption Temperature degas->cool he_fs Measure Free Space with Helium cool->he_fs gas_dose Dose Adsorbate Gas he_fs->gas_dose equilibrate Equilibrate at Constant Pressure gas_dose->equilibrate record Record Adsorbed Amount equilibrate->record record->gas_dose Next Pressure Point isotherm Construct Adsorption Isotherm record->isotherm All Points Measured repeat_gas Repeat for Other Gases isotherm->repeat_gas repeat_gas->start Yes end End repeat_gas->end No

Caption: Step-by-step protocol for volumetric gas adsorption measurements.

References

Application Notes and Protocols for Metal Complexes Derived from 4-(4H-1,2,4-triazol-4-yl)benzoic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating N-heterocyclic ligands, such as those derived from 4-(4H-1,2,4-triazol-4-yl)benzoic acid, are of significant interest in the field of catalysis. The unique electronic properties and coordination chemistry of the triazole moiety, combined with the carboxylate group, allow for the formation of stable and versatile metal complexes. While extensive research on the catalytic activity of complexes derived specifically from this compound is emerging, a wealth of data from structurally analogous systems provides valuable insights into their potential applications. These applications span a range of important organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

This document provides a summary of the catalytic applications of closely related metal-triazole complexes, presenting quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this area. The provided protocols are intended to be adaptable for complexes of this compound.

I. Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be adapted from established procedures for similar ligands. A general approach involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid.

Protocol 1: General Synthesis of Metal Complexes with this compound

  • Ligand Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, DMF).

  • Base Addition: Add a stoichiometric amount of a base (e.g., NaOH, KOH, or an organic base like triethylamine) to the ligand solution to facilitate deprotonation of the carboxylic acid.

  • Metal Salt Addition: In a separate vessel, dissolve the desired metal salt (e.g., CoCl₂·6H₂O, Ni(OAc)₂·4H₂O, Cu(OAc)₂·H₂O, Zn(NO₃)₂·6H₂O) in a compatible solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure complete complexation.

  • Isolation: Cool the reaction mixture to room temperature. The metal complex may precipitate out of the solution. If not, the solvent can be slowly evaporated.

  • Purification: Collect the solid product by filtration, wash with the solvent used for the reaction and then with a non-polar solvent like diethyl ether, and dry under vacuum.

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_purification Product Isolation L1 Dissolve Ligand in Solvent L2 Add Base L1->L2 R1 Mix Ligand and Metal Salt Solutions L2->R1 Deprotonated Ligand M1 Dissolve Metal Salt in Solvent M1->R1 Metal Salt Solution R2 Reflux Reaction Mixture R1->R2 P1 Cool and Precipitate R2->P1 Crude Product P2 Filter and Wash P1->P2 P3 Dry Under Vacuum P2->P3 Final Final P3->Final Pure Metal Complex

Caption: General workflow for the synthesis of metal complexes.

II. Catalytic Applications

Based on analogous systems, metal complexes of this compound are expected to show activity in several catalytic transformations.

A. Oxidation Reactions

Copper complexes with triazole-containing ligands have demonstrated efficacy in catalyzing the oxidation of various substrates, including styrenes and cycloalkanes.

Table 1: Catalytic Oxidation of Styrene and Cyclohexane using a Copper(II)-Triazole Complex

EntrySubstrateCatalystOxidantProductConversion (%)Selectivity (%)Reference
1Styrene[Cu₂(L)₂(OAc)₂(H₂O)₂]H₂O₂Benzaldehyde-High[1]
2Cyclohexane[Cu₂(L)₂(OAc)₂(H₂O)₂]H₂O₂Cyclohexanol/Cyclohexanone (KA oil)-High[1]
3Styrene[Cu(H₄L)₂]**TBHPBenzaldehydeup to 80High[2]

*L = 3-methyl-5-pyridin-2-yl-1,2,4-triazole **H₅L·HCl = (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium chloride

Protocol 2: Catalytic Oxidation of Styrene

  • Reaction Setup: In a round-bottom flask, add the copper complex (catalyst, e.g., 1-5 mol%), the substrate (e.g., styrene), and a suitable solvent (e.g., acetonitrile).

  • Oxidant Addition: Slowly add the oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide) to the reaction mixture under stirring.

  • Reaction Conditions: Maintain the reaction at a specific temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.

  • Work-up: After completion, quench the reaction with a suitable reagent (e.g., sodium sulfite solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

OxidationWorkflow cluster_setup Reaction Setup cluster_reaction Catalytic Oxidation cluster_workup Product Isolation cluster_purification Purification S1 Add Catalyst, Substrate, and Solvent R1 Add Oxidant S1->R1 R2 Heat and Stir R1->R2 W1 Quench Reaction R2->W1 Reaction Mixture W2 Extract Product W1->W2 W3 Dry and Concentrate W2->W3 P1 Column Chromatography W3->P1 Crude Product Final Final P1->Final Pure Oxidized Product

Caption: Workflow for catalytic oxidation of styrene.
B. Hydrosilylation of Aldehydes

Nickel complexes featuring triazolylidene ligands have been shown to be highly active catalysts for the hydrosilylation of aldehydes.[3][4] This reaction is a valuable method for the reduction of carbonyl compounds.

Table 2: Catalytic Hydrosilylation of Benzaldehyde using a Nickel-Triazolylidene Complex

CatalystSubstrateSilaneTOF (h⁻¹)Turnover NumberSelectivityReference
Nickel-pyridyl-functionalized triazolylidene complexBenzaldehydePhenylsilane>20,000~6,000High for aldehydes over ketones[3][4]

Protocol 3: Catalytic Hydrosilylation of an Aldehyde

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the nickel complex (catalyst, e.g., 0.05-1 mol%), the aldehyde substrate, and a dry, oxygen-free solvent (e.g., THF or toluene) to a reaction vessel.

  • Reagent Addition: Add the silane (e.g., phenylsilane or diphenylsilane) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by ¹H NMR or GC-MS.

  • Work-up: Upon completion, the reaction mixture can be quenched with a protic solvent (e.g., methanol) or a dilute acid. The silyl ether product can be isolated by extraction and solvent evaporation. If desired, the silyl ether can be hydrolyzed to the corresponding alcohol by treatment with acid or base.

  • Purification: Purify the product by column chromatography.

HydrosilylationWorkflow cluster_setup Inert Atmosphere Setup cluster_reaction Hydrosilylation cluster_workup Product Isolation cluster_purification Purification S1 Add Catalyst, Aldehyde, and Solvent R1 Add Silane S1->R1 R2 Stir at Room Temperature R1->R2 W1 Quench Reaction R2->W1 Reaction Mixture W2 Extract Silyl Ether W1->W2 W3 Hydrolyze to Alcohol (Optional) W2->W3 P1 Column Chromatography W3->P1 Crude Product Final Final P1->Final Pure Alcohol

Caption: Workflow for catalytic hydrosilylation of aldehydes.
C. Carbon-Carbon Coupling Reactions

Palladium complexes with triazole-based phosphine ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of biaryl compounds.[5][6]

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Catalyst SystemAryl HalideBoronic AcidBaseYield (%)Reference
Pd(OAc)₂ / Triazole-phosphine ligandAryl chloridesArylboronic acidsK₂CO₃Good to excellent[6]
Pd₂(dba)₃ / Phosphino-triazole ligand2-bromo-m-xyleneortho-tolylboronic acidCs₂CO₃High conversion[5]

Protocol 4: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: Under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), the triazole-based ligand, the aryl halide, the boronic acid, and the base (e.g., K₂CO₃ or Cs₂CO₃) in a reaction vessel.

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the biaryl product by recrystallization or column chromatography.

SuzukiWorkflow cluster_setup Inert Atmosphere Setup cluster_reaction Cross-Coupling cluster_workup Product Isolation cluster_purification Purification S1 Combine Pd-source, Ligand, Reactants, and Base R1 Add Degassed Solvent S1->R1 R2 Heat and Stir R1->R2 W1 Cool and Quench with Water R2->W1 Reaction Mixture W2 Extract and Dry W1->W2 W3 Concentrate W2->W3 P1 Recrystallization or Chromatography W3->P1 Crude Biaryl Final Final P1->Final Pure Biaryl Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.
D. CO₂ Reduction

Rhenium complexes containing pyridyl-triazole ligands have been investigated as catalysts for the electrochemical and photochemical reduction of carbon dioxide to carbon monoxide, a reaction of significant interest for renewable energy applications.[1][7][8][9][10]

Table 4: Photocatalytic CO₂ Reduction by Rhenium-Pyridyl-Triazole Complexes

CatalystTON (CO) @ 100 minCO Selectivity (%)ConditionsReference
Re(bpy-COOH)5.4699.0Visible light, TEOA[7][8]
Re(Hphtr)1.5697.9Visible light, TEOA[7][8]
Re(Hpytr)0.5192.8Visible light, TEOA[7][8]

Protocol 5: Photocatalytic CO₂ Reduction

  • Catalyst Solution: Prepare a solution of the rhenium complex in a suitable solvent (e.g., DMF or acetonitrile) containing a sacrificial electron donor (e.g., triethanolamine, TEOA).

  • CO₂ Saturation: Bubble CO₂ through the solution for a set period (e.g., 30 minutes) to ensure saturation.

  • Photoreaction: Irradiate the sealed reaction vessel with a visible light source (e.g., a xenon lamp with a UV cut-off filter) while stirring.

  • Product Analysis: Analyze the headspace of the reaction vessel at regular intervals using gas chromatography (GC) to quantify the amount of CO and H₂ produced.

  • Data Analysis: Calculate the turnover number (TON) for CO production and the selectivity of the catalyst.

CO2ReductionWorkflow cluster_setup Reaction Setup cluster_reaction Photocatalysis cluster_analysis Product Analysis S1 Prepare Catalyst Solution with Sacrificial Donor S2 Saturate with CO₂ S1->S2 R1 Irradiate with Visible Light S2->R1 A1 Analyze Headspace by GC R1->A1 Gaseous Products A2 Calculate TON and Selectivity A1->A2 Final Final A2->Final Catalytic Performance Data

Caption: Workflow for photocatalytic CO₂ reduction.

Conclusion

Metal complexes derived from this compound hold considerable promise as catalysts for a variety of organic transformations. The application notes and protocols detailed above, based on structurally similar and well-studied systems, provide a robust starting point for researchers to explore the catalytic potential of these novel complexes. Further investigation is warranted to fully elucidate their catalytic scope, efficiency, and mechanisms of action. The versatility of the triazole-carboxylate ligand framework suggests that a wide range of catalytically active metal complexes with tailored properties can be developed.

References

Application Notes and Protocols for 4-(4H-1,2,4-triazol-4-yl)benzoic acid in Agricultural Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific agricultural use of 4-(4H-1,2,4-triazol-4-yl)benzoic acid. The following application notes and protocols are based on the known properties of triazole-based plant growth regulators and are intended to serve as a starting point for research and development.

Introduction

This compound is a versatile organic compound that has shown promise in various fields, including agricultural chemistry.[1] As a member of the triazole family, it is anticipated to function as a plant growth regulator, primarily by inhibiting the biosynthesis of gibberellins.[2][3] This mode of action can lead to desirable agronomic traits such as reduced stem elongation, increased stress tolerance, and potentially enhanced crop yields.[1][2] These application notes provide an overview of its potential uses, formulation considerations, and detailed experimental protocols for its evaluation as a plant growth regulator in agricultural formulations.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Triazole compounds are well-documented inhibitors of cytochrome P450 monooxygenases, which are key enzymes in the gibberellin (GA) biosynthesis pathway. Specifically, they block the three-step oxidation of ent-kaurene to ent-kaurenoic acid. This inhibition leads to a deficiency in active GAs, which are responsible for stem elongation and other developmental processes. The anticipated signaling pathway is illustrated below.

Solution_Preparation start Start: Obtain pure this compound weigh Weigh 100 mg of the compound start->weigh dissolve Dissolve in a small volume of solvent (e.g., 1-2 mL of 1N NaOH) weigh->dissolve volume Bring to a final volume of 100 mL with distilled water in a volumetric flask dissolve->volume stock Result: 1 mg/mL (1000 ppm) Stock Solution volume->stock serial_dilution Perform serial dilutions to prepare working solutions (e.g., 10, 25, 50, 100, 200 ppm) stock->serial_dilution end End: Working solutions ready for application serial_dilution->end Greenhouse_Trial start Start: Select uniform plant material (e.g., wheat seedlings) randomize Randomly assign plants to treatment groups (e.g., 0, 10, 25, 50, 100, 200 ppm) start->randomize apply Apply treatments as a foliar spray or soil drench randomize->apply grow Grow plants under controlled greenhouse conditions apply->grow measure Measure plant height and other growth parameters at regular intervals grow->measure harvest Harvest plants at the end of the experiment measure->harvest data_analysis Analyze data for statistical significance harvest->data_analysis end End: Determine dose-response relationship data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) for optimizing the synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Experimental Protocol: Synthesis via Schiff Base Formation

This protocol details the synthesis of this compound through the condensation of 4-amino-4H-1,2,4-triazole and 4-formylbenzoic acid.

Materials:

  • 4-amino-4H-1,2,4-triazole

  • 4-formylbenzoic acid

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Mortar and Pestle

  • Thin Layer Chromatography (TLC) supplies

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a mortar, combine 4-amino-4H-1,2,4-triazole (1.0 eq) and 4-formylbenzoic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add a minimal amount of absolute ethanol to form a paste. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Grind the mixture thoroughly using the pestle. Continue grinding for 3-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Once the reaction is complete, add distilled water to the mortar and triturate the solid product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

dot

SynthesisWorkflow Start Starting Materials (4-amino-1,2,4-triazole, 4-formylbenzoic acid) Reaction Reaction (Grinding with Acetic Acid Catalyst) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Workup (Addition of Water, Trituration) Monitoring->Workup Reaction Complete Filtration Filtration and Washing Workup->Filtration Drying Drying Filtration->Drying FinalProduct Final Product: This compound Drying->FinalProduct

Technical Support Center: Purification of Crude 4-(4H-1,2,4-triazol-4-yl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 4-(4H-1,2,4-triazol-4-yl)benzoic acid and need to purify it via recrystallization. This document provides a detailed experimental protocol, troubleshooting advice for common issues, and frequently asked questions.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general starting point for the purification of this compound. The ideal solvent and specific conditions should be determined empirically.

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol, methanol, isopropanol, acetone, or a mixture such as ethanol/water)

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

Procedure:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. To select a suitable solvent, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Aromatic carboxylic acids are often recrystallized from water or alcohol-water mixtures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture while stirring. Add more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the heat source.

    • Quickly filter the hot solution into the preheated flask to remove the activated carbon and any insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through the Buchner funnel for a period.

    • For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point of the compound.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Further analysis by techniques such as HPLC or NMR can also be used to confirm purity.

Data Presentation

The selection of an appropriate solvent is paramount for effective recrystallization. The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures. Below is an illustrative table that researchers should aim to generate through small-scale solubility tests to guide solvent selection for this compound.

Table 1: Illustrative Solubility Data for this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability Notes
WaterLowModeratePotential for good crystal recovery. May require a larger volume of solvent.
EthanolModerateHighGood potential. A mixed solvent system with water might be optimal to reduce room temperature solubility.
MethanolModerateHighSimilar to ethanol, a mixed solvent system could be beneficial.
AcetoneHighVery HighLikely too soluble at room temperature, leading to poor yield.
Ethyl AcetateLowModerateA possible candidate, warrants further investigation.
TolueneVery LowLowPoor solubility even at high temperatures. Unlikely to be a good solvent.

Note: The data in this table is illustrative and should be determined experimentally.

Troubleshooting Guide & FAQs

Q1: Why are no crystals forming after the solution has cooled?

A1: This is a common issue that can arise from several factors:

  • Too much solvent was used: The solution may not be supersaturated enough for crystals to form.

    • Solution: Reheat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • The rate of cooling was too rapid: This can sometimes prevent nucleation.

    • Solution: Reheat the solution and allow it to cool more slowly. Insulating the flask can help.

  • Supersaturation without nucleation: The solution is supersaturated, but the crystals have not started to form.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. This can create nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[2]

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent.[2]

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and then allow it to cool slowly. Alternatively, consider using a lower-boiling point solvent for the recrystallization.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned in Q1, excess solvent will retain more of your compound in the solution even after cooling.[3][4]

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

  • Premature crystallization: The product may have crystallized in the funnel during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Washing with too much cold solvent: This can dissolve some of your product.

    • Solution: Use a minimal amount of ice-cold solvent to wash the crystals.

Q4: The recrystallized product is still colored. How can I remove the color?

A4: Colored impurities can sometimes co-crystallize with the product.

  • Solution: Add a small amount of activated carbon to the hot solution before the filtration step. The activated carbon will adsorb the colored impurities. Be aware that using too much activated carbon can also adsorb your desired product, leading to a lower yield.

Q5: How do I know if my recrystallized product is pure?

A5: A good indication of purity is the melting point of the product.

  • Assessment: A pure compound will have a sharp melting point range (typically 1-2°C) that is close to the literature value. An impure compound will melt over a broader temperature range and at a lower temperature. For this compound, the reported melting point is around 300°C.

Visualization

Below is a troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Product 'oils out' cool->oiling_out collect Collect crystals by vacuum filtration crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No low_yield Low Yield? collect->low_yield impure Product Impure? collect->impure end_success Pure Product troubleshoot_no_crystals Troubleshoot: 1. Add seed crystal 2. Scratch flask 3. Reduce solvent volume no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: 1. Reheat and add more solvent 2. Change solvent oiling_out->troubleshoot_oiling troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve troubleshoot_yield Troubleshoot: 1. Minimize solvent use 2. Ensure slow cooling 3. Recover from mother liquor low_yield->troubleshoot_yield Yes low_yield->impure No troubleshoot_yield->end_success impure->end_success No troubleshoot_purity Troubleshoot: 1. Use activated carbon 2. Ensure slow crystallization 3. Re-recrystallize impure->troubleshoot_purity Yes troubleshoot_purity->dissolve

Caption: Troubleshooting workflow for recrystallization.

References

troubleshooting common side reactions in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common side reactions encountered in key synthetic methodologies, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Troubleshooting Common Side Reactions

This section provides solutions to specific problems you may encounter during your triazole synthesis experiments.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: My reaction yields a significant amount of a byproduct with a mass corresponding to a dimer of my starting alkyne.

  • Probable Cause: This is likely due to the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling. This is particularly prevalent in the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II), a species that promotes this side reaction.

  • Solution:

    • Exclude Oxygen: Ensure your reaction is performed under anaerobic conditions. This can be achieved by degassing your solvents (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes) and running the reaction under an inert atmosphere.

    • Use a Reducing Agent: The addition of a reducing agent, most commonly sodium ascorbate, is crucial to maintain copper in its active Cu(I) oxidation state and minimize the formation of Cu(II). A slight excess of sodium ascorbate is often beneficial.

    • Utilize a Stabilizing Ligand: Copper-chelating ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can stabilize the Cu(I) oxidation state, preventing both oxidation and disproportionation. This not only reduces Glaser coupling but can also accelerate the desired cycloaddition. A ligand-to-copper ratio of 1:1 to 5:1 is a good starting point.[1]

Problem: I am working with a peptide or protein, and I'm observing degradation or unexpected modifications of my biomolecule.

  • Probable Cause: The Cu(I)/ascorbate system can generate reactive oxygen species (ROS) in the presence of oxygen, which can lead to oxidative damage of sensitive amino acid residues like histidine, methionine, cysteine, and arginine.[2] Additionally, byproducts of ascorbate oxidation can react with lysine and arginine residues.

  • Solution:

    • Rigorous Degassing: As with preventing Glaser coupling, thoroughly degassing all solutions is critical to minimize ROS formation.

    • Use of Ligands: Accelerating ligands like THPTA not only protect the copper catalyst but also act as sacrificial reductants, helping to protect biomolecules from oxidative damage.[3]

    • Include Additives: For proteins containing arginine, the addition of aminoguanidine can help to suppress side reactions with dehydroascorbate, a byproduct of ascorbate oxidation.[4]

    • Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst to minimize potential damage to your biomolecule.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Problem: My SPAAC reaction is very slow or gives a low yield, even after extended reaction times.

  • Probable Cause: The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne and the azide, as well as the reaction conditions.

    • Low Reactivity of Cyclooctyne: Not all cyclooctynes are created equal. The degree of ring strain is a major determinant of reactivity. Some dibenzocyclooctynes (DBCO), for instance, are less reactive than bicyclononynes (BCN).[5]

    • Steric Hindrance: Bulky substituents near the azide or alkyne functional groups can significantly impede the reaction.[5]

    • Suboptimal Reaction Conditions: The choice of buffer and pH can have a notable impact on reaction rates.[5]

  • Solution:

    • Select a More Reactive Cyclooctyne: If you are experiencing slow kinetics, consider using a more strained cyclooctyne.

    • Introduce a Spacer: If steric hindrance is suspected, redesigning your reactants to include a linker (e.g., a PEG spacer) between the bulky group and the reactive moiety can improve accessibility.

    • Optimize Reaction Conditions: Perform small-scale optimization experiments to screen different buffers and pH values. For many SPAAC reactions, a pH between 7 and 9 is optimal.[6] Some studies have shown that HEPES buffer can lead to faster reaction rates compared to PBS.[6] Increasing the temperature (e.g., to 37°C) can also accelerate the reaction, provided your molecules are stable at that temperature.[5][6]

Problem: I am observing non-specific labeling or the formation of unexpected adducts in my SPAAC reaction with biological samples.

  • Probable Cause: Although highly bioorthogonal, strained alkynes can, in some cases, react with other nucleophiles present in a complex biological environment.

  • Solution:

    • Reaction with Thiols: Some strained alkynes have been reported to react with free thiols, such as those on cysteine residues. If your biomolecule contains accessible cysteines, consider pre-treating your sample with a thiol-capping agent like iodoacetamide.[6]

    • Check for Buffer Components: Ensure that your buffers do not contain any components that could potentially react with the strained alkyne. While rare, highly reactive cyclooctynes could interact with certain buffer components.[6]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Problem: My RuAAC reaction with an aryl azide is giving a low yield and multiple byproducts.

  • Probable Cause: Reactions involving aryl azides in RuAAC can be more challenging compared to those with alkyl azides, often resulting in lower yields and the formation of byproducts, potentially due to catalyst deactivation.[7][8]

  • Solution:

    • Choice of Catalyst and Solvent: The combination of the [Cp*RuCl]4 catalyst in dimethylformamide (DMF) has been shown to be effective for the reaction of aryl azides.[7]

    • Microwave Irradiation: Employing microwave heating can sometimes lead to higher yields, cleaner reaction profiles, and shorter reaction times compared to conventional heating for reactions with aryl azides.[1][7]

    • Catalyst Loading: Optimization of the catalyst loading may be necessary. While typical loadings are between 1 and 5 mol%, for challenging substrates, adjusting this may be required.[1]

Frequently Asked Questions (FAQs)

Q1: What is the main difference in the triazole product from CuAAC and RuAAC? A1: The primary difference is the regioselectivity. CuAAC, with terminal alkynes, exclusively produces 1,4-disubstituted 1,2,3-triazoles. In contrast, RuAAC typically yields the 1,5-disubstituted regioisomer.[1] This complementary selectivity is a powerful tool in chemical synthesis.

Q2: Can I use an internal alkyne in a CuAAC reaction? A2: No, the mechanism of CuAAC requires a terminal alkyne to form a copper acetylide intermediate. For cycloadditions with internal alkynes, RuAAC is a suitable alternative, as it can catalyze the reaction of both terminal and internal alkynes.[1]

Q3: Is SPAAC always the best choice for biological applications? A3: While SPAAC is highly valued for its bioorthogonality due to the absence of a cytotoxic copper catalyst, it is not always the best choice. CuAAC reactions are generally faster than SPAAC.[9] For in vitro applications where the copper can be removed during purification, the faster kinetics of CuAAC might be advantageous. The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, including the sensitivity of the biological system to copper and the desired reaction timescale.

Q4: How can I remove the copper catalyst from my CuAAC reaction? A4: Several methods can be used to remove the copper catalyst. Washing the organic layer with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) is a common method. Alternatively, washing with a saturated aqueous solution of ammonium chloride can also be effective. For more polar products, purification by column chromatography on silica gel is often sufficient to remove the copper salts.[10]

Q5: My triazole product is difficult to purify. What are some common strategies? A5: Purification strategies depend on the properties of your triazole product.

  • Column Chromatography: This is a very common and effective method for purifying triazoles. A solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) is used to separate the product from starting materials and byproducts.[7]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique to obtain a product of high purity.

  • Liquid-Liquid Extraction: For basic triazoles, adjusting the pH of the aqueous phase during a liquid-liquid extraction can facilitate purification. By making the aqueous layer basic, the triazole will be in its neutral, less polar form and will preferentially partition into the organic layer.[6]

Data Presentation

The following tables summarize key quantitative data to aid in reaction optimization.

Table 1: Comparison of Second-Order Rate Constants for SPAAC with Benzyl Azide

Cyclooctyne ReagentStructureSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Dibenzocyclooctyne (DBCO)DBCO~0.1[11]
Bicyclononyne (BCN)BCN~1.0[11]
DIBACDIBAC~0.3[12]
BARACBARAC~0.9[12]

Note: Rate constants can vary depending on the solvent and temperature.

Table 2: General Troubleshooting Guide for Triazole Synthesis

IssuePotential CauseRecommended SolutionApplicable Reaction(s)
Low or No Product Yield Presence of oxygen (for CuAAC)Degas solvents and use an inert atmosphere.CuAAC
Low reactivity of reactantsSwitch to a more reactive cyclooctyne (SPAAC) or consider microwave heating (RuAAC).SPAAC, RuAAC
Steric hindranceIntroduce a linker to increase distance between bulky groups and reactive moieties.All
Catalyst deactivationUse a stabilizing ligand (CuAAC) or consider a different catalyst/solvent system (RuAAC).CuAAC, RuAAC
Formation of Side Products Oxidative homocoupling (Glaser coupling)Exclude oxygen, use a reducing agent (sodium ascorbate), and a stabilizing ligand.CuAAC
Biomolecule degradationRigorously degas solutions, use a ligand, and consider additives like aminoguanidine.CuAAC
Non-specific labelingPre-treat with a thiol-capping agent if free cysteines are present.SPAAC
Formation of regioisomersFor 1,4-disubstituted triazoles, use CuAAC. For 1,5-disubstituted, use RuAAC.N/A (Method Selection)

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical small-scale CuAAC reaction using in situ generation of the Cu(I) catalyst.

Materials:

  • Azide-containing compound

  • Terminal alkyne-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent (e.g., a 1:1 mixture of t-butanol and water, or DMF)

Procedure:

  • In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).

  • In another vial, prepare a stock solution of THPTA (e.g., 500 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • To the reaction mixture, add the THPTA solution (to a final concentration of 5 mol% relative to the limiting reagent) followed by the CuSO₄ solution (to a final concentration of 1-5 mol%).

  • Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 10-20 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with a saturated aqueous solution of EDTA or ammonium chloride to remove copper, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7][10]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for a SPAAC reaction, typically used in bioconjugation.

Materials:

  • Azide-functionalized molecule (e.g., a protein)

  • Cyclooctyne-containing reagent (e.g., a DBCO derivative)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) or HEPES, pH 7.4, ensure it is azide-free)

  • DMSO (for dissolving the cyclooctyne reagent)

Procedure:

  • Prepare a solution of your azide-functionalized molecule in the reaction buffer to the desired concentration.

  • Prepare a stock solution of the cyclooctyne reagent in DMSO (e.g., 10 mM).

  • Add the cyclooctyne stock solution to the solution of the azide-functionalized molecule. A slight molar excess (e.g., 1.1-1.5 equivalents) of the cyclooctyne is often used. The final concentration of DMSO should typically be kept below 10% to avoid denaturation of biomolecules.

  • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle agitation.

  • Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE, HPLC, or LC-MS). Reaction times can vary from minutes to several hours.

  • Purification: Once the reaction is complete, purify the conjugate to remove unreacted reagents. Common methods include size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the product.[5]

Protocol 3: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol provides a general method for the synthesis of 1,5-disubstituted 1,2,3-triazoles.

Materials:

  • Azide (1.0 equivalent)

  • Terminal or internal alkyne (1.0-1.2 equivalents)

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄) (1-5 mol%)

  • Anhydrous, non-protic solvent (e.g., THF, toluene, or DMF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the ruthenium catalyst in the anhydrous solvent.

  • Add the azide and the alkyne to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux, depending on the catalyst and substrates). For challenging substrates like some aryl azides, microwave heating may be beneficial.[1][7]

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure 1,5-disubstituted triazole.[13]

Visualizations

Troubleshooting_Workflow cluster_start Start: Unexpected Reaction Outcome cluster_analysis Analysis cluster_cu_spaac Reaction Type cluster_cu_solutions CuAAC Troubleshooting cluster_spaac_ruaac_solutions SPAAC/RuAAC Troubleshooting cluster_end Outcome start Low Yield or Side Products Observed analyze Identify Byproducts (LC-MS, NMR) start->analyze reaction_type CuAAC or SPAAC/RuAAC? analyze->reaction_type cu_solution1 Glaser Coupling? -> Exclude O2 -> Add Ligand/Ascorbate reaction_type->cu_solution1 CuAAC spaac_solution Slow Reaction (SPAAC)? -> More Reactive Cyclooctyne -> Optimize pH/Buffer reaction_type->spaac_solution SPAAC ruaac_solution Low Yield (RuAAC)? -> Change Catalyst/Solvent -> Consider Microwave reaction_type->ruaac_solution RuAAC cu_solution2 Substrate Degradation? -> Rigorous Degassing -> Use Ligand cu_solution1->cu_solution2 end_node Optimized Reaction cu_solution2->end_node spaac_solution->end_node ruaac_solution->end_node

Caption: A logical workflow for troubleshooting common issues in triazole synthesis.

CuAAC_Side_Reactions Reactants Azide + Alkyne Desired_Reaction CuAAC Cycloaddition Reactants->Desired_Reaction Side_Reaction Glaser Coupling Reactants->Side_Reaction Cu_I Cu(I) Catalyst Cu_I->Desired_Reaction Catalyzes Cu_II Cu(II) Cu_I->Cu_II Oxidation Triazole 1,4-Triazole Product Desired_Reaction->Triazole Diyne Diyne Byproduct Side_Reaction->Diyne Oxygen O₂ Oxygen->Cu_I Cu_II->Side_Reaction Promotes

Caption: Competition between desired CuAAC and Glaser coupling side reaction.

Experimental_Workflow Prep 1. Prepare Reactants (Azide, Alkyne, Catalyst) Setup 2. Reaction Setup (Solvent, Inert Atmosphere) Prep->Setup Reaction 3. Run Reaction (Stirring, Temperature Control) Setup->Reaction Monitor 4. Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Work-up (Quench, Extract) Monitor->Workup Complete Purify 6. Purification (Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize Product Pure Triazole Characterize->Product

Caption: A general experimental workflow for triazole synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for MOF Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Metal-Organic Framework (MOF) formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during MOF synthesis and activation.

Frequently Asked Questions (FAQs)

Q1: My MOF synthesis resulted in an amorphous powder instead of crystalline material. What are the likely causes and how can I fix it?

A1: The formation of amorphous material is a common issue and can stem from several factors related to reaction kinetics. Rapid precipitation of the framework can prevent the formation of a long-range ordered crystalline structure.

  • Troubleshooting Steps:

    • Temperature Control: Reaction temperature significantly influences nucleation and crystal growth. Too high a temperature can lead to rapid, uncontrolled precipitation. Try lowering the synthesis temperature to slow down the reaction rate. Conversely, some systems require a specific temperature to overcome the reaction energy barrier.

    • Solvent System: The choice of solvent is critical as it affects the solubility of your metal salt and organic linker. If the precursors are too soluble, it might lead to rapid nucleation and amorphous product formation. Consider using a co-solvent system to fine-tune the solubility.

    • Modulators: The addition of a modulator, such as a monocarboxylic acid, can compete with the organic linker for coordination to the metal center, thereby slowing down the crystallization process and promoting the growth of well-defined crystals.

    • Reactant Concentration: High concentrations of reactants can lead to rapid precipitation. Try decreasing the concentration of your metal salt and organic linker.

Q2: I've obtained crystals, but they are very small or have poor crystallinity upon analysis (e.g., broad PXRD peaks). How can I improve the crystal size and quality?

A2: Poor crystallinity and small crystal size are often related to an imbalance between nucleation and crystal growth rates. The goal is to favor crystal growth over the formation of new nuclei.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Longer reaction times at an optimized temperature can allow smaller crystals to ripen into larger, more well-defined ones. Experiment with a time-temperature matrix to find the optimal conditions for your specific MOF. For example, for MOF-5, optimal crystals were obtained at 105 °C for 144 h, 120 °C for 24 h, and 140 °C for 12 h.

    • Cooling Rate: A slow cooling rate after the solvothermal reaction can promote the growth of larger, higher-quality crystals. Rapid cooling can induce rapid crystallization and lead to smaller, less ordered crystals.

    • Modulator Concentration: The concentration of the modulator can be fine-tuned. A higher concentration can sometimes lead to larger crystals by further slowing down the reaction, but an excess can also inhibit growth.

    • pH Adjustment: The pH of the reaction mixture can influence the deprotonation of the organic linker and the coordination process. Careful adjustment of the pH can sometimes lead to improved crystallinity.

Q3: My synthesis yielded a different MOF phase than the one I was targeting. Why did this happen and how can I obtain the desired phase?

A3: The formation of different MOF phases, or polymorphs, is a known phenomenon and is highly dependent on the reaction conditions, as different phases can be thermodynamically or kinetically favored under specific conditions.

  • Troubleshooting Steps:

    • Temperature: Temperature is a critical parameter in phase selection. Different phases can be stable at different temperatures. For instance, in one zinc-based MOF system, a 2D network was formed at 140 °C, while a 3D interpenetrated framework was obtained at 180 °C under otherwise identical conditions.

    • Solvent: The solvent can act as a template or structure-directing agent. Using a different solvent or a mixture of solvents can lead to the formation of the desired phase.

    • Reactant Ratio: The molar ratio of the metal to the organic linker can influence the final structure. Systematically varying this ratio may favor the formation of your target phase.

    • Seeding: Introducing a small number of pre-synthesized crystals of the desired phase (seeding) into the reaction mixture can promote the growth of that specific phase.

Q4: After synthesis, my MOF's surface area is much lower than expected, suggesting the pores are blocked. What is the problem and how do I "activate" my MOF correctly?

A4: A low surface area after synthesis is typically due to residual solvent or guest molecules remaining within the pores. A proper activation process is crucial to remove these molecules and make the porous network accessible.

  • Troubleshooting Steps:

    • Solvent Exchange: Before heating and applying a vacuum, it is often necessary to exchange the high-boiling point synthesis solvent (like DMF or DEF) with a more volatile solvent with low surface tension (e.g., ethanol, acetone, chloroform, or hexane). This is done by soaking the MOF in the new solvent, often for several days with periodic solvent replacement. This minimizes pore collapse due to capillary forces during solvent removal.

    • Supercritical Drying: For particularly delicate MOFs that are prone to collapse even with solvent exchange, supercritical CO2 drying is a highly effective, albeit more complex, activation method. This technique eliminates the liquid-gas phase boundary, thus preventing capillary forces from damaging the framework.

    • Thermal Activation Conditions: After solvent exchange, the MOF should be heated under a dynamic vacuum. The temperature and duration of this step are crucial and MOF-dependent. Too high a temperature can cause framework decomposition. It is recommended to consult the literature for the specific activation conditions for your MOF or a similar one.

Troubleshooting Guides

Issue 1: Inconsistent Batch-to-Batch Reproducibility

Potential Cause Troubleshooting Action
Variations in Reagent Quality Ensure the purity and hydration state of metal salts and linkers are consistent. Use reagents from the same supplier and lot number if possible.
Inconsistent Heating/Cooling Profiles Use a programmable oven to ensure identical heating and cooling rates for each synthesis.
Atmospheric Moisture Some MOF syntheses are sensitive to water. Conduct reactions under an inert atmosphere (e.g., N2 or Ar) if necessary.
Stirring Rate If the reaction is stirred, ensure the stirring speed is consistent as it can affect nucleation and crystal growth.

Issue 2: MOF Degrades Upon Removal from Mother Liquor

Potential Cause Troubleshooting Action
Loss of Solvent Molecules Stabilizing the Framework Some MOFs are only stable when their pores are filled with the synthesis solvent. The framework collapses upon exposure to air.
Reaction with Atmospheric Components The MOF may be sensitive to moisture or oxygen in the air.
Action To characterize the material, quickly transfer the crystals from the mother liquor to a low-boiling, non-coordinating solvent (e.g., hexane) or mount them in a capillary with some mother liquor for single-crystal X-ray diffraction.

Quantitative Data Summary

The following table summarizes key reaction parameters for the synthesis of selected MOFs. These values should be considered as starting points, and optimization may be required for your specific experimental setup.

MOF NameMetal SourceOrganic LinkerSolvent(s)Temperature (°C)Time (h)Molar Ratio (Metal:Linker)Modulator (if any)
MOF-5 Zn(NO₃)₂·6H₂O1,4-Benzenedicarboxylic acid (H₂BDC)DMF105 - 14012 - 1443:1None
HKUST-1 Cu(NO₃)₂·3H₂O1,3,5-Benzenetricarboxylic acid (H₃BTC)DMF/Ethanol/Water85 - 12012 - 241.7:1None
UiO-66 ZrCl₄1,4-Benzenedicarboxylic acid (H₂BDC)DMF120241:1Acetic Acid / Benzoic Acid
Mg-MOF-74 Mg(NO₃)₂·6H₂O2,5-Dihydroxyterephthalic acidDMF/Ethanol/Water125241:0.25None

Note: The optimal conditions can vary. For MOF-5, for instance, good crystallinity was achieved at 105°C for 144h, 120°C for 24h, and 140°C for 12h.

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a MOF (Example: MOF-5)

  • Reagent Preparation: In a glass vial, dissolve 1.188 g of 1,4-benzenedicarboxylic acid (H₂BDC) in 180 mL of N,N-dimethylformamide (DMF).

  • Metal Salt Addition: To this solution, add 6.48 g of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O).

  • Mixing: Stir the mixture using a magnetic stirrer for 30 minutes until a homogeneous solution is formed.

  • Reaction Setup: Divide the solution equally into six 50 mL vials, each containing 30 mL of the reaction mixture.

  • Solvothermal Reaction: Place the sealed vials in a preheated oven at 120 °C for 24 hours.

  • Cooling and Crystal Collection: After the reaction is complete, allow the vials to cool down to room temperature slowly. The crystalline product will have settled at the bottom.

  • Washing: Decant the supernatant solvent. Wash the collected crystals by adding 30 mL of fresh DMF and letting them soak for 24 hours to remove any unreacted precursors.

  • Activation: Proceed with the solvent exchange and thermal activation protocol to obtain a porous material.

Protocol 2: MOF Activation via Solvent Exchange

  • Initial Wash: After collecting the as-synthesized MOF crystals, wash them several times with the synthesis solvent (e.g., DMF) to remove unreacted starting materials.

  • Solvent Exchange: Submerge the MOF crystals in a volatile solvent such as ethanol or chloroform. The volume of the exchange solvent should be at least 10 times the volume of the MOF crystals.

  • Soaking: Allow the MOF to soak in the exchange solvent for at least 24 hours.

  • Solvent Replacement: Decant the old solvent and replenish it with a fresh batch of the exchange solvent. Repeat this process 3-5 times over several days to ensure complete exchange of the original high-boiling point solvent.

  • Final Wash: For some applications, a final wash with an even lower surface tension solvent like hexane may be beneficial.

  • Drying: After the final wash, the MOF is ready for thermal activation under vacuum.

Visualizations

MOF_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_activation Activation Stage A Reactant Dissolution (Metal Salt + Linker in Solvent) B Solvothermal Reaction (Heating in a sealed vessel) A->B C Cooling & Crystallization B->C D Washing with Synthesis Solvent C->D Product Collection E Solvent Exchange (e.g., with Ethanol) D->E F Thermal Activation (Heating under Vacuum) E->F G G F->G Activated MOF

Caption: General workflow for MOF synthesis and activation.

Troubleshooting_Amorphous_Product cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Amorphous Product Obtained cause1 Reaction Too Fast start->cause1 cause2 Poor Solubility Control start->cause2 cause3 High Reactant Concentration start->cause3 sol1 Lower Reaction Temperature cause1->sol1 sol2 Add a Modulator cause1->sol2 sol3 Change Solvent System cause2->sol3 sol4 Decrease Reactant Concentration cause3->sol4 end_node Crystalline MOF sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting guide for amorphous MOF products.

Technical Support Center: Synthesis of MOFs with 4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the linker 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the synthesis of Metal-Organic Frameworks (MOFs). The focus is on preventing and identifying crystal defects to ensure the formation of high-quality crystalline materials.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of MOFs with this compound and provides systematic steps for resolution.

Problem Potential Causes Troubleshooting Steps
Poor or No Crystallinity (Amorphous Product) - Inappropriate solvent system- Incorrect reaction temperature or time- Unsuitable metal-to-linker ratio- Rapid precipitation of the framework1. Solvent Optimization: Vary the solvent or solvent mixture. Common solvents for MOF synthesis include DMF, DEF, and ethanol. Try different polarity solvents or mixtures to control the solubility of precursors.2. Temperature and Time Screening: Systematically vary the reaction temperature and time. Slower reaction rates at lower temperatures often favor the growth of larger, more ordered crystals.3. Ratio Adjustment: Optimize the molar ratio of the metal salt to the this compound linker.4. Modulator Introduction: Introduce a modulator, such as benzoic acid or acetic acid, to compete with the linker and slow down the crystallization process, which can improve crystallinity.[1][2][3]
Formation of Small or Needle-like Crystals - High nucleation rate- Insufficient time for crystal growth1. Decrease Precursor Concentration: Lowering the concentration of the metal salt and linker can reduce the nucleation rate, allowing for the growth of larger crystals.2. Ramp Temperature Profile: Instead of a single reaction temperature, use a gradual temperature ramp to control nucleation and growth phases separately.3. Increase Reaction Time: Allow more time for the crystals to grow after the initial nucleation phase.
Presence of Impurities or Unreacted Precursors - Incomplete reaction- Inadequate washing and purification1. Reaction Completion: Ensure the reaction has gone to completion by extending the reaction time or slightly increasing the temperature.2. Thorough Washing: Wash the product extensively with the reaction solvent (e.g., DMF) followed by a solvent exchange with a more volatile solvent (e.g., ethanol or methanol) to remove unreacted precursors and trapped solvent molecules.[4]
Crystal Degradation After Synthesis - Solvent loss from pores leading to framework collapse- Sensitivity to air or moisture1. Solvent Exchange: After synthesis, exchange the high-boiling point solvent with a lower-boiling point solvent. This process should be done gradually over several days.[4]2. Gentle Activation: Activate the MOF (removal of solvent from pores) under mild conditions, such as a slow temperature ramp under vacuum.3. Inert Atmosphere: Handle and store the synthesized MOF under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to air or moisture. Some MOFs are known to degrade in the presence of water.[5]
Broadened Peaks in Powder X-ray Diffraction (PXRD) - Small crystallite size- Presence of structural defects or strain1. Optimize Synthesis for Larger Crystals: Refer to the steps for "Formation of Small or Needle-like Crystals."2. Annealing: Post-synthetically anneal the MOF at a suitable temperature to potentially heal some defects and reduce strain.3. Characterize Defects: Utilize techniques like gas sorption analysis or transmission electron microscopy (TEM) to understand the nature of the defects.[1][6][7] Broadened PXRD peaks can be an indicator of defects within the crystalline structure.[4][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of crystal defects in MOFs?

A1: The most common point defects in MOFs are missing linkers and missing metal clusters.[1][7] Missing linker defects occur when an organic linker is absent from its expected position, while missing cluster defects involve the absence of an entire metal node and its coordinating linkers.[7] These defects can create more open metal sites and influence the material's properties.[9][10]

Q2: How can I use modulators to improve the crystal quality of my MOF?

A2: Modulators are molecules, typically monofunctional ligands like monocarboxylic acids (e.g., benzoic acid, acetic acid), that compete with the multitopic linker for coordination to the metal centers.[1][2] This competition slows down the rate of framework formation, promoting the growth of larger and more ordered crystals with fewer defects.[2][3] The choice and concentration of the modulator are critical parameters that need to be optimized for each specific MOF system.[1][3]

Q3: What characterization techniques are essential to identify crystal defects?

A3: A combination of techniques is typically used to characterize defects in MOFs.[1][7] Powder X-ray Diffraction (PXRD) can indicate the presence of defects through peak broadening.[4][8] Gas sorption analysis (e.g., N2 adsorption) can reveal changes in porosity and surface area resulting from defects. Thermogravimetric Analysis (TGA) can sometimes quantify missing linkers. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also provide insights into the local coordination environment and the presence of defect-related functional groups.[1][7]

Q4: Can the this compound linker itself contribute to defects?

A4: The bifunctional nature of this linker, with a carboxylate group and a triazole ring, offers multiple coordination sites. Incomplete coordination of either of these functional groups can lead to defects. For instance, if the triazole ring coordinates but the carboxylate does not (or vice versa), it can create a dangling linker, which is a form of defect. The coordination chemistry of both the triazole and carboxylate groups with the chosen metal ion is a critical factor.[4][8]

Experimental Protocols

General Synthesis Protocol for a MOF with this compound

This is a general starting protocol that should be optimized for your specific metal salt and desired MOF structure.

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve the chosen metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate) in a suitable solvent (e.g., 10 mL of N,N-Dimethylformamide (DMF)).

    • In a separate vial, dissolve this compound in the same solvent. The molar ratio of metal to linker should be systematically varied (e.g., 1:1, 1:2, 2:1).

  • Reaction Mixture:

    • Combine the two solutions in the reaction vial.

    • If using a modulator, add it to the reaction mixture at this stage. The molar equivalents of the modulator relative to the linker should be screened (e.g., 1 to 50 equivalents).

  • Solvothermal Synthesis:

    • Seal the vial tightly.

    • Place the vial in a programmable oven.

    • Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and hold for a set period (e.g., 24-72 hours). A slow temperature ramp may improve crystal quality.

  • Isolation and Washing:

    • Cool the reaction vessel to room temperature.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product several times with fresh DMF to remove unreacted precursors.

  • Solvent Exchange and Activation:

    • Submerge the crystals in a volatile solvent like ethanol or methanol.

    • Replace the solvent every 6-12 hours for 2-3 days to exchange the high-boiling point synthesis solvent.[4]

    • Activate the sample by heating under vacuum to remove the solvent from the pores. The activation temperature and duration depend on the thermal stability of the MOF.

Quantitative Data Summary (Hypothetical Example)

The following table illustrates how to present quantitative data from synthesis optimization experiments.

Entry Metal:Linker Ratio Modulator (Benzoic Acid, eq.) Temperature (°C) Time (h) Crystallinity (PXRD) Crystal Size (SEM)
11:1010024Amorphous-
21:11010024Crystalline~5 µm
31:21010048Highly Crystalline~20 µm
41:2208072Highly Crystalline~50 µm

Visualizations

Experimental Workflow for MOF Synthesis and Defect Analysis

G cluster_synthesis MOF Synthesis cluster_characterization Defect Characterization prep Precursor Solution (Metal Salt + Linker) reaction Solvothermal Reaction (with/without Modulator) prep->reaction isolation Isolation & Washing reaction->isolation activation Solvent Exchange & Activation isolation->activation pxrd PXRD (Crystallinity, Phase Purity) activation->pxrd Initial Check sem SEM/TEM (Morphology, Size) pxrd->sem gas Gas Sorption (Porosity, Surface Area) pxrd->gas tga TGA (Thermal Stability, Defect Quantification) pxrd->tga spec Spectroscopy (NMR, IR) tga->spec G cluster_params Synthesis Parameters cluster_processes Crystallization Processes cluster_outcomes Crystal Quality temp Temperature nucleation Nucleation Rate temp->nucleation influences growth Crystal Growth Rate temp->growth influences time Time time->growth influences conc Concentration conc->nucleation influences modulator Modulator modulator->nucleation decreases modulator->growth promotes size Crystal Size nucleation->size inversely affects defects Defect Density nucleation->defects can increase crystallinity Crystallinity nucleation->crystallinity affects growth->size directly affects growth->defects can decrease growth->crystallinity improves

References

Technical Support Center: Scaling Up 4-(4H-1,2,4-triazol-4-yl)benzoic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(4H-1,2,4-triazol-4-yl)benzoic acid. This document provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: The most direct and historically cited method for the synthesis of 4-aryl-4H-1,2,4-triazoles is the reaction of a primary aromatic amine with N,N'-diformylhydrazine at elevated temperatures.[1] In this case, 4-aminobenzoic acid is reacted with N,N'-diformylhydrazine.

Q2: What are the primary challenges when scaling up this reaction?

A2: Key challenges during the scale-up of this synthesis include:

  • High Reaction Temperatures: The condensation reaction typically requires high temperatures, which can be energy-intensive and require specialized equipment for safe and uniform heating on a larger scale.[1]

  • Sublimation of Starting Materials: 4-aminobenzoic acid can sublime at high temperatures and reduced pressures, potentially leading to loss of reactant and fouling of equipment.

  • Product Purification: The crude product may contain unreacted starting materials and side products, necessitating a robust purification strategy, such as recrystallization or column chromatography, which can be challenging to scale.

  • Mixing and Heat Transfer: Ensuring efficient mixing and uniform heat transfer in a large reactor is crucial to prevent localized overheating and side reactions.

Q3: What are the likely impurities and byproducts?

A3: Potential impurities and byproducts include:

  • Unreacted 4-aminobenzoic acid.

  • Unreacted N,N'-diformylhydrazine.

  • Polymeric or tar-like materials resulting from decomposition at high temperatures.

  • Isomeric triazole products, although the formation of the 4-substituted isomer is generally favored in this reaction.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, offering more precise monitoring of reaction kinetics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the desired product.

Troubleshooting Guide

Issue IDProblemPotential CausesRecommended Actions
TSG-001 Low Yield 1. Incomplete reaction due to insufficient temperature or reaction time.2. Sublimation of 4-aminobenzoic acid.3. Degradation of product or reactants at excessive temperatures.4. Inefficient mixing in the reactor.1. Optimize reaction temperature and time based on small-scale experiments and in-process monitoring.2. If using vacuum, ensure it is not too high to cause significant sublimation. Consider a nitrogen atmosphere.3. Conduct thermal stability studies of starting materials and product. Ensure accurate temperature control.4. Evaluate and adjust agitator speed and design for effective mixing.
TSG-002 High Impurity Levels 1. Presence of unreacted starting materials.2. Formation of byproducts from side reactions at high temperatures.3. Contaminated raw materials.1. Increase reaction time or temperature as per optimization studies. Consider adjusting the stoichiometry of reactants.2. Optimize the reaction temperature to minimize byproduct formation. 3. Qualify all raw material suppliers and test incoming lots for purity.
TSG-003 Product Discoloration 1. Formation of colored impurities due to thermal degradation.2. Oxidation of starting materials or product.1. Lower the reaction temperature if possible, or minimize the time at high temperatures.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen).3. Purify the final product using activated carbon treatment during recrystallization.
TSG-004 Poor Filterability of Product 1. Unfavorable crystal morphology from purification.2. Presence of fine particles or amorphous material.1. Optimize the cooling rate and agitation during crystallization.2. Introduce a seeding step to promote uniform crystal growth.3. Conduct solvent screening to find a suitable crystallization solvent system.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-aminobenzoic acid and N,N'-diformylhydrazine.

Materials:

  • 4-Aminobenzoic acid

  • N,N'-Diformylhydrazine

  • High-boiling point solvent (e.g., diphenyl ether, sulfolane) or neat reaction conditions

  • Suitable solvent for recrystallization (e.g., ethanol, acetic acid)

Procedure:

  • Reaction Setup: In a glass-lined or stainless steel reactor equipped with a mechanical stirrer, a condenser, and a temperature probe, charge 4-aminobenzoic acid and an equimolar amount of N,N'-diformylhydrazine. If a solvent is used, add it to the reactor.

  • Reaction: Heat the reaction mixture to a high temperature (typically in the range of 200-250 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove some impurities.

    • If a solvent was used, the product may precipitate upon cooling and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and Mass Spectrometry.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterValueNotes
Reactant Ratio (4-aminobenzoic acid : N,N'-diformylhydrazine) 1 : 1 to 1 : 1.2An excess of N,N'-diformylhydrazine may be used to drive the reaction to completion.
Reaction Temperature 200 - 250 °COptimization is required to balance reaction rate and thermal degradation.
Reaction Time 2 - 8 hoursDependent on temperature and scale.
Typical Yield 60 - 80%Highly dependent on reaction conditions and purification efficiency.
Purity (after recrystallization) >98%As determined by HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Increase Temperature or Time Incomplete->Optimize_Conditions Optimize_Conditions->Check_Completion Check_Sublimation Investigate Reactant Loss (Sublimation) Complete->Check_Sublimation Sublimation_High Sublimation Occurring Check_Sublimation->Sublimation_High Yes Check_Degradation Assess Thermal Degradation (Impurity Profile) Check_Sublimation->Check_Degradation No Reduce_Vacuum Reduce Vacuum or Use Inert Atmosphere Sublimation_High->Reduce_Vacuum End Yield Improved Reduce_Vacuum->End Degradation_High Degradation Products Present Check_Degradation->Degradation_High Yes Check_Degradation->End No Lower_Temp Lower Reaction Temperature Degradation_High->Lower_Temp Lower_Temp->End

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Charge 4-Aminobenzoic Acid and N,N'-Diformylhydrazine Heating Heat to 200-250 °C under Nitrogen Reactants->Heating Monitoring Monitor Reaction (TLC/HPLC) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Trituration Triturate with Solvent (e.g., Ethanol) Cooling->Trituration Filtration1 Filter to Obtain Crude Product Trituration->Filtration1 Recrystallization Recrystallize from Suitable Solvent Filtration1->Recrystallization Filtration2 Filter to Collect Pure Product Recrystallization->Filtration2 Drying Dry the Final Product Filtration2->Drying Final_Product Final_Product Drying->Final_Product Characterize (NMR, IR, MS)

References

Technical Support Center: Enhancing MOF Thermal Stability with Functionalized Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the enhancement of Metal-Organic Framework (MOF) thermal stability through the use of functionalized linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which functionalized linkers can enhance the thermal stability of MOFs?

A1: Functionalized linkers can enhance the thermal stability of MOFs through several mechanisms. The primary factor is the strength of the coordination bond between the metal nodes and the organic linkers.[1][2] Introducing electron-donating functional groups can increase the electron density on the coordinating atoms of the linker, leading to stronger metal-ligand bonds and, consequently, higher thermal stability.[2][3] Additionally, functional groups can promote intermolecular interactions, such as hydrogen bonding or π-π stacking, between the linkers within the framework, which can further rigidify the structure and increase its resistance to thermal decomposition.[2]

Q2: Can any functional group be used to increase the thermal stability of a MOF?

A2: No, not all functional groups will increase thermal stability. The effect of a functional group depends on its chemical nature and its position on the linker.[3][4] For instance, bulky functional groups might introduce steric hindrance that weakens the metal-ligand bonds or disrupts the packing of the framework, leading to lower thermal stability.[5] Conversely, some polar functional groups can negatively impact thermal stability.[1] For example, the thermal breakdown temperature of UiO-66 is approximately 753 K, while its derivatives 2OH-UiO-66, NO2-UiO-66, and NH2-UiO-66 decompose at lower temperatures of 645 K, 645 K, and 623 K, respectively.[1]

Q3: What are the most common techniques for characterizing the thermal stability of functionalized MOFs?

A3: The most common and essential techniques for characterizing the thermal stability of MOFs are:

  • Thermogravimetric Analysis (TGA): TGA is widely used to determine the decomposition temperature (Td) of a MOF by measuring its mass change as a function of temperature.[1][4][6]

  • Powder X-ray Diffraction (PXRD): Variable temperature PXRD (VT-PXRD) is crucial for monitoring the structural integrity and crystallinity of the MOF as the temperature increases.[4] It can reveal phase transitions or the loss of crystallinity that may not be associated with mass loss and therefore not detected by TGA.

  • Differential Scanning Calorimetry (DSC): DSC can be used in conjunction with TGA to detect thermal events such as phase transitions, melting, or crystallization that do not involve a change in mass.[4]

Q4: What is the difference between ligand-centered and node-centered thermal decomposition in MOFs?

A4: The thermal decomposition of MOFs can be broadly categorized into two types:

  • Ligand-centered decomposition: This involves the breakdown of the organic linkers themselves, often through processes like decarboxylation.[4] This is a common decomposition pathway for many carboxylate-based MOFs.[4]

  • Node-centered decomposition: This type of decomposition is initiated at the inorganic secondary building units (SBUs) or nodes.[4] It is often observed in MOFs with coordinated solvent molecules, where the loss of these molecules can lead to the collapse of the framework structure.[4]

Troubleshooting Guides

Issue 1: The functionalized MOF shows lower thermal stability than the parent (unfunctionalized) MOF.

Possible Cause Troubleshooting Step Recommended Action
Steric Hindrance: The functional group is too bulky and weakens the metal-ligand coordination.Analyze the crystal structure of the parent MOF to assess the space available around the coordination site.Select a smaller functional group or change its position on the linker to a less sterically hindered location.
Electronic Effects: The functional group is electron-withdrawing, weakening the metal-ligand bond.Consult literature on the electronic properties of the functional group.Choose an electron-donating functional group to enhance the bond strength.
Incomplete Solvent Removal: Residual solvent from the synthesis or functionalization process can lower the decomposition temperature.Perform TGA on the activated MOF to confirm complete solvent removal.[1]Optimize the activation procedure (e.g., increase temperature, extend time, use supercritical CO2 drying).[7]
Framework Collapse during Functionalization: The conditions used for post-synthetic modification may have damaged the MOF structure.[8]Characterize the MOF with PXRD before and after functionalization to check for loss of crystallinity.Use milder reaction conditions (lower temperature, less harsh reagents) for the post-synthetic modification.[8]

Issue 2: TGA results are inconsistent or difficult to interpret.

Possible Cause Troubleshooting Step Recommended Action
Inaccurate Decomposition Temperature (Td): The onset of decomposition is not sharp.Use the first derivative of the TGA curve (DTG) to more accurately identify the temperature of maximum mass loss.Report the Td from the DTG peak and the onset temperature from the TGA curve for clarity.
Mass Loss Not Related to Decomposition: Initial mass loss may be due to the removal of adsorbed guest molecules or coordinated solvent.[4]Correlate the TGA data with VT-PXRD to see if structural changes occur during the initial mass loss.Ensure the MOF is properly activated before TGA analysis to remove guest molecules.
Atmosphere Effects: The decomposition behavior can vary significantly depending on the atmosphere (e.g., inert vs. oxidizing).Run TGA under different atmospheres (e.g., N2 and air) to understand the decomposition mechanism.Specify the atmosphere used when reporting TGA data.

Quantitative Data Summary

Table 1: Comparison of Decomposition Temperatures (Td) for Unfunctionalized and Functionalized MOFs.

MOF FamilyUnfunctionalized Td (°C)Functional GroupFunctionalized Td (°C)Reference
MOF-5~400-500-NH2 (in MIXMOF)~350[4][9]
UiO-66~480-NH2~350[1]
UiO-66~480-NO2~372[1]
UiO-66~480-2OH~372[1]
UiO-67> 473-CH3< 473[10]
UiO-67> 473-NH2< 473[10]
Fe-phosphinate (ICR-7)> 350-NMe2 (ICR-8)~300[11]
Fe-phosphinate (ICR-7)> 350-COOEt (ICR-14)~350[11]

Note: Decomposition temperatures can vary based on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Post-Synthetic Modification (PSM) of an Amine-Functionalized MOF

  • Activation: Activate the parent amine-functionalized MOF (e.g., UiO-66-NH2) by heating under vacuum to remove any guest molecules from the pores.

  • Suspension: Suspend the activated MOF in a suitable dry, inert solvent (e.g., anhydrous DMF or CH2Cl2) in a reaction vessel.

  • Reagent Addition: Add the modifying reagent (e.g., an anhydride or isocyanate) in excess to the MOF suspension.[12]

  • Reaction: Stir the mixture at a specific temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 24-72 hours) under an inert atmosphere.

  • Work-up: Isolate the solid product by centrifugation or filtration.

  • Washing: Wash the product repeatedly with fresh solvent to remove any unreacted reagents and byproducts.

  • Drying: Dry the functionalized MOF under vacuum.

  • Characterization: Characterize the product using techniques such as FTIR, NMR (after digestion), TGA, and PXRD to confirm successful functionalization and retention of the framework structure.

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

  • Sample Preparation: Place a small amount (typically 5-10 mg) of the activated MOF powder into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA instrument.

  • Purging: Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate (e.g., 20-100 mL/min) for a period of time to ensure an inert or oxidizing atmosphere.

  • Heating Program: Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 5-10 °C/min).

  • Data Collection: Record the mass of the sample as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The decomposition temperature is typically determined from the onset of the major mass loss step or the peak of the derivative curve (DTG).

Visualizations

Experimental_Workflow cluster_synthesis MOF Synthesis & Functionalization cluster_characterization Characterization start Parent MOF Synthesis activation Activation start->activation psm Post-Synthetic Modification (PSM) activation->psm washing Washing & Drying psm->washing final_mof Functionalized MOF washing->final_mof tga TGA final_mof->tga Thermal Stability Analysis pxrd PXRD final_mof->pxrd Structural Integrity Analysis dsc DSC final_mof->dsc Phase Transition Analysis analysis Data Analysis & Comparison tga->analysis pxrd->analysis dsc->analysis

Caption: Experimental workflow for synthesizing and characterizing thermally stable functionalized MOFs.

Troubleshooting_Logic start Unexpectedly Low Thermal Stability in Functionalized MOF check_pxrd Check PXRD: Is the framework crystalline after functionalization? start->check_pxrd check_tga Check TGA: Is there significant mass loss before the main decomposition step? check_pxrd->check_tga Yes framework_damage Probable Cause: Framework damage during PSM. Action: Use milder PSM conditions. check_pxrd->framework_damage No check_linker Analyze Linker Properties: Is the functional group bulky or electron-withdrawing? check_tga->check_linker No solvent_issue Probable Cause: Incomplete solvent removal. Action: Optimize activation procedure. check_tga->solvent_issue Yes linker_issue Probable Cause: Steric hindrance or adverse electronic effects from the linker. Action: Redesign the functionalized linker. check_linker->linker_issue Yes ok Cause is likely intrinsic to the functional group's effect on the MOF. check_linker->ok No

Caption: Troubleshooting flowchart for low thermal stability in functionalized MOFs.

References

controlling polymorphism in the crystallization of 4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The polymorphism of 4-(4H-1,2,4-triazol-4-yl)benzoic acid is not extensively documented in publicly available literature. This guide is based on established principles of crystallization, polymorphic control, and data from structurally similar molecules, such as benzoic acid and p-aminobenzoic acid. The provided protocols and troubleshooting advice should be considered as a starting point for experimental investigation.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it important for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can significantly impact the physicochemical properties of the compound, including:

  • Solubility and Dissolution Rate: Different polymorphs can have different solubilities, which is critical for the bioavailability of a drug substance.

  • Stability: One polymorph is typically more thermodynamically stable than others under a given set of conditions. Metastable forms may convert to a more stable form over time.

  • Melting Point: Each polymorph will have a distinct melting point.[1]

  • Morphology (Crystal Shape): Polymorphs often exhibit different crystal habits (e.g., needles, plates, prisms), which can affect downstream processing such as filtration and formulation.

For drug development professionals working with this compound, identifying and controlling polymorphism is crucial for ensuring product consistency, efficacy, and stability.[2]

Q2: How can I identify which polymorph of this compound I have?

Several analytical techniques are used to characterize and differentiate between polymorphs:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying polymorphs. Each crystalline form will produce a unique diffraction pattern.[1]

  • Differential Scanning Calorimetry (DSC): DSC can distinguish polymorphs by their different melting points and enthalpies of fusion. It can also detect polymorphic transformations upon heating.[1]

  • Single-Crystal X-ray Diffraction (SCXRD): This technique provides the definitive atomic arrangement of a crystal, but requires a single crystal of sufficient size and quality.

  • Vibrational Spectroscopy (FTIR/Raman): Different polymorphs may show subtle but distinct differences in their vibrational spectra due to different intermolecular interactions.

Q3: What are the key factors that control polymorphism during the crystallization of this compound?

The final polymorphic form obtained from a crystallization experiment is determined by a complex interplay of thermodynamic and kinetic factors. The key experimental variables to control include:

  • Solvent Selection: The choice of solvent is critical. Solute-solvent interactions can influence which polymorphic form nucleates and grows.[3]

  • Supersaturation: The level of supersaturation can determine whether a kinetically favored (often metastable) or thermodynamically favored (stable) form crystallizes.

  • Cooling Rate: Rapid cooling often favors the nucleation of metastable polymorphs, while slow cooling allows the system to reach equilibrium and can favor the stable form.[4]

  • Temperature: The relative stability of polymorphs can be temperature-dependent (enantiotropy). Crystallizing at different temperatures can yield different forms.[3]

  • Additives and Impurities: The presence of other substances can inhibit the growth of one polymorph while promoting another.

Troubleshooting Guides

Issue 1: I am consistently obtaining needle-like crystals, but I need a more equant (prism-like) morphology for better filtration and handling.

  • Possible Cause: Needle-like morphology is often associated with rapid, one-dimensional crystal growth. This may be due to the crystallization of a kinetically favored polymorph (analogous to the α-form of p-aminobenzoic acid).[3]

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: A slower cooling rate provides more time for the crystal lattice to form in a more ordered, three-dimensional manner.[4]

    • Lower the Supersaturation: Try crystallizing from a more dilute solution or by using a slower method to generate supersaturation (e.g., vapor diffusion instead of rapid cooling).

    • Solvent Screening: Experiment with solvents that have different polarities and hydrogen bonding capabilities. For molecules with carboxylic acid groups, solvents that can disrupt the formation of carboxylic acid dimers may favor different polymorphs and morphologies.[3] For example, in studies with p-aminobenzoic acid, solvents like water and ethyl acetate were found to produce the prismatic β-form under slow cooling conditions.[3]

    • Use Additives: Small amounts of a structurally related molecule can sometimes act as a habit modifier.

Issue 2: My crystallization yields a mixture of two different crystal forms, confirmed by PXRD.

  • Possible Cause: This is known as concomitant polymorphism, where two polymorphs crystallize simultaneously. It often occurs when the free energy difference between the two forms is small under the crystallization conditions.

  • Troubleshooting Steps:

    • Seeding: Introduce a small amount of the desired pure polymorph (seeds) into the supersaturated solution. This will encourage the growth of that form exclusively.

    • Control Temperature Precisely: If the polymorphs are enantiotropically related, there will be a transition temperature below which one form is stable and above which the other is stable.[3] Crystallizing well above or below this temperature can yield a pure form.

    • Solvent Selection: The solubility of the two polymorphs may differ significantly in various solvents. A solvent in which one form is much less soluble may favor its crystallization.

    • Maturation/Slurrying: After crystallization, stirring the mixture of polymorphs in the mother liquor (slurrying) for an extended period can lead to the conversion of the less stable form to the more stable one (Ostwald's Rule of Stages).

Experimental Protocols

Protocol 1: Polymorph Screening by Solvent Variation

This protocol aims to identify different polymorphs of this compound by crystallization from a range of solvents with varying properties.

  • Solvent Selection: Choose a diverse set of solvents (see Table 1 for suggestions based on analogues).

  • Saturation: For each solvent, prepare a saturated solution of the compound at an elevated temperature (e.g., 60 °C or near the solvent's boiling point). Ensure complete dissolution.

  • Crystallization Conditions:

    • Slow Evaporation: Leave a small, loosely covered vial of the saturated solution at room temperature.

    • Slow Cooling: Cool the saturated solution to room temperature at a controlled rate (e.g., 5 °C/hour).

    • Rapid Cooling (Crash Cooling): Quickly place the hot, saturated solution in an ice bath.

  • Isolation and Analysis: Isolate the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze each batch of crystals by PXRD and DSC to identify different polymorphic forms.

Protocol 2: Controlled Cooling Crystallization

This protocol is designed to selectively crystallize a desired polymorph once its preferred conditions are known.

  • Dissolution: Dissolve the compound in a chosen solvent (e.g., one identified from Protocol 1 to yield the desired form) at a specific temperature to achieve a known concentration (and therefore, a controlled level of supersaturation upon cooling).

  • Controlled Cooling: Place the solution in a programmable cooling bath. Set a slow, linear cooling ramp (e.g., 0.1 °C/minute) to a final temperature.

  • (Optional) Seeding: When the solution becomes slightly supersaturated, add a small quantity of seed crystals of the desired polymorph.

  • Maturation: Hold the suspension at the final temperature for several hours with gentle stirring to allow the crystals to grow and to potentially convert any metastable forms.

  • Isolation and Analysis: Filter, wash, and dry the crystals. Confirm the polymorphic identity using PXRD.

Data Presentation

Table 1: Suggested Solvents for Polymorph Screening (Based on Analogues)

Solvent ClassExample SolventsRationale for InclusionPotential Outcome for Analogues
ProticWater, Ethanol, MethanolCapable of hydrogen bonding with both the triazole and carboxylic acid moieties.For p-aminobenzoic acid, water can yield the β-form.[3]
Aprotic PolarAcetonitrile, Acetone, Ethyl AcetateCan interact via dipole-dipole interactions.For p-aminobenzoic acid, ethyl acetate can yield the β-form.[3]
Aprotic NonpolarToluene, DichloromethanePrimarily interact through weaker van der Waals forces.For benzoic acid, these solvents can influence crystal habit.[5]
EthersTetrahydrofuran (THF)Can act as a hydrogen bond acceptor.Often good solvents for initial dissolution.

Visualizations

Experimental Workflow for Polymorph Screening

G cluster_prep Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis start Start with Pure This compound dissolve Dissolve in Various Solvents at Elevated Temperature start->dissolve slow_cool Slow Cooling dissolve->slow_cool Condition A fast_cool Fast Cooling dissolve->fast_cool Condition B evap Slow Evaporation dissolve->evap Condition C isolate Isolate & Dry Crystals slow_cool->isolate fast_cool->isolate evap->isolate pxrd PXRD Analysis isolate->pxrd dsc DSC Analysis isolate->dsc identify Identify Polymorphs (Form I, Form II, etc.) pxrd->identify dsc->identify G cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start Supersaturated Solution k_conditions Rapid Cooling High Supersaturation start->k_conditions t_conditions Slow Cooling Low Supersaturation Seeding start->t_conditions k_product Metastable Polymorph (Kinetically Favored) k_conditions->k_product Fast Nucleation t_product Stable Polymorph (Thermodynamically Favored) k_product->t_product Transformation over time (in solution) t_conditions->t_product Slow, Reversible Growth

References

Technical Support Center: Enhancing Porosity in Triazole-Ligand Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) derived from triazole ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving MOF porosity.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized triazole-based MOF has a very low BET surface area. What are the potential causes and how can I improve it?

A1: Low porosity in a freshly synthesized triazole-based MOF can stem from several factors. Here's a troubleshooting guide:

  • Framework Interpenetration: The structure may have formed two or more interwoven frameworks, which significantly reduces the accessible pore volume. You can try using bulkier functional groups on your triazole ligand to sterically hinder interpenetration.

  • Pore Collapse Upon Solvent Removal: The framework may not be robust enough to maintain its structure after the removal of solvent molecules. Consider using a gentler activation method, such as supercritical CO₂ drying, or performing a solvent exchange with a lower surface tension solvent before heating.

  • Incorrect Synthesis Conditions: The metal-to-ligand ratio, temperature, reaction time, and solvent system can all influence the final topology of the MOF. Systematically varying these parameters can lead to the formation of a more porous phase. For instance, different solvent conditions can lead to different structural frameworks even with the same reactants.[1]

  • Residual Solvents or Guests: Incomplete removal of solvent molecules or guest species from the pores will lead to an underestimation of the porosity. Ensure your activation procedure (heating under vacuum) is sufficient in temperature and duration to fully clear the pores.

Q2: I am trying to increase the porosity of my existing triazole MOF using post-synthetic modification (PSM), but the porosity is not improving, or is even decreasing. What could be going wrong?

A2: Post-synthetic modifications are powerful but can sometimes lead to unexpected results. Here are some common issues:

  • Incomplete Linker Exchange: In solvent-assisted linker exchange (SALE), the new, bulkier linker may not be fully incorporated into the framework.[2][3] This can lead to a heterogeneous material with only localized changes in porosity. Try increasing the reaction time, temperature, or the concentration of the new linker solution to drive the exchange to completion.[4][5]

  • Framework Degradation: The conditions used for PSM (e.g., solvent, temperature) might be too harsh for your parent MOF, causing a loss of crystallinity and pore collapse.[6] Always check the stability of your parent MOF under the planned PSM conditions. Powder X-ray diffraction (PXRD) before and after the modification is crucial to confirm that the framework integrity is maintained.

  • Pore Blocking: The newly introduced functional groups might be blocking the pore apertures, preventing gas molecules from accessing the internal surface area. This is a particular risk when adding large or bulky functional groups. Consider using smaller functional groups or a lower degree of functionalization.

Q3: How can I introduce hierarchical porosity (micropores and mesopores) into my triazole-based MOF?

A3: Creating hierarchical pores is an excellent strategy to improve mass transport and accessibility to active sites. Here are a few methods:

  • Template-Assisted Synthesis: You can introduce a template (e.g., a surfactant, polymer, or even another molecule like pyrazine or 4,4'-bipyridine) during the synthesis.[7][8][9] This template directs the formation of larger pores, and its subsequent removal leaves behind a hierarchical structure. The size of the template can be varied to tune the resulting pore sizes.[8]

  • Linker Labilization: This post-synthetic method involves creating defects in the framework by selectively removing linkers.[4] This can be achieved by incorporating a "pro-labile" linker that can be cleaved under specific conditions (e.g., acid etching), leading to the formation of mesopores within the microporous structure.

  • Controlled Amorphization: A more recent strategy involves the controlled amorphization of a crystalline MOF to create a glass-like material with a multistage pore structure.[10] This can be achieved through methods like solvent-assisted evaporation.[11]

Troubleshooting Guides

Guide 1: Low Porosity in a Newly Synthesized Triazole MOF
Symptom Possible Cause Suggested Solution
BET surface area is significantly lower than expected for the predicted structure.Framework interpenetration.- Use a bulkier triazole ligand. - Introduce a templating agent during synthesis.[7][8][9]
PXRD pattern shows broad peaks or a loss of crystallinity after activation.Pore collapse upon solvent removal.- Perform solvent exchange with a low surface tension solvent (e.g., pentane, chloroform) before heating. - Use supercritical CO₂ drying for activation.
The obtained MOF phase is different from the target porous phase.Suboptimal synthesis conditions.- Systematically vary the metal-to-ligand ratio, temperature, and reaction time. - Experiment with different solvents or solvent mixtures.[1]
TGA shows significant weight loss at temperatures above the solvent boiling point.Incomplete removal of guest molecules.- Increase the activation temperature or duration. - Ensure a high vacuum is maintained during activation.
Guide 2: Unsuccessful Porosity Enhancement via Post-Synthetic Modification
Symptom Possible Cause Suggested Solution
Little to no change in BET surface area after linker exchange.Incomplete reaction.- Increase the concentration of the incoming linker. - Extend the reaction time or increase the temperature.
PXRD shows loss of crystallinity after modification.Framework degradation.- Test the stability of the parent MOF in the chosen solvent and at the reaction temperature before performing the modification. - Use milder reaction conditions.
BET surface area decreases after functionalization.Pore blocking by new functional groups.- Choose smaller functional groups for modification. - Reduce the degree of functionalization by lowering the reagent concentration or reaction time.
The product is a mixture of the parent MOF and the modified MOF.Heterogeneous reaction.- Ensure efficient stirring during the modification process. - Consider using smaller crystals of the parent MOF to reduce diffusion limitations.

Experimental Protocols

Protocol 1: Template-Assisted Synthesis of a Hierarchical Porous Triazole MOF

This protocol is a generalized procedure based on the template-assisted synthesis of manganese-based triazole MOFs.[8]

  • Preparation of Precursor Solutions:

    • Prepare a 0.2 M solution of your triazole-isophthalic acid linker in a suitable solvent (e.g., N,N'-dimethylformamide - DMF).

    • Prepare a 0.2 M solution of the metal salt (e.g., Mn(NO₃)₂·xH₂O) in the same solvent.

    • Prepare a 0.2 M solution of the template (e.g., pyrazine or 4,4'-bipyridine) in the same solvent.

  • Synthesis:

    • In a Teflon-lined autoclave, mix the linker solution and the metal salt solution in a 1:1 molar ratio.

    • Add the template solution to the mixture. The amount of template can be varied to tune the porosity.[7] A typical starting point is to add 0.5 mL of the template solution to a 10 mL total reaction volume.

    • Seal the autoclave and heat it at 85 °C for 72 hours.

  • Work-up and Activation:

    • After cooling to room temperature, filter the crystalline product and wash it with fresh solvent (e.g., DMF) and then with a volatile solvent like ethanol or acetone.

    • Activate the MOF by heating under a dynamic vacuum to remove the solvent and template molecules from the pores. The activation temperature and time will depend on the thermal stability of your MOF.

Protocol 2: Solvent-Assisted Linker Exchange (SALE) for Porosity Modification

This is a general protocol for performing SALE on a pre-synthesized triazole-based MOF.[4][5]

  • Preparation:

    • Synthesize and activate your parent triazole-based MOF.

    • Prepare a concentrated solution of the new, desired linker in a solvent that the parent MOF is stable in (e.g., DMF).

  • Linker Exchange:

    • Immerse the activated parent MOF crystals in the solution of the new linker.

    • Heat the mixture at a temperature that is high enough to facilitate linker exchange but not so high as to degrade the framework. This often requires optimization.

    • The exchange process can take anywhere from a few hours to several days. The progress of the exchange can be monitored by taking small aliquots of the MOF at different time points and analyzing them by techniques like ¹H NMR of digested samples.

  • Work-up and Activation:

    • After the desired level of exchange is achieved, filter the MOF and wash it thoroughly with fresh solvent to remove any unreacted linker from the pores and the surface.

    • Activate the modified MOF using the same procedure as for the parent MOF to ensure all solvent is removed before characterization.

Quantitative Data Summary

The following tables summarize porosity data for triazole-based MOFs, illustrating the effect of different strategies on their surface area and pore volume.

Table 1: Porosity of Triazole-Based MOFs with Different Metal Centers [5]

MOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)
∞³[Cu₂(p-L)₂]Cu²⁺10500.42
∞³[Co₂(p-L)₂]Co²⁺9800.39
∞³[Zn₂(p-L)₂]Zn²⁺9500.38

L = bis(carboxyphenyl)-1,2,4-triazole

Table 2: Impact of Linker Functionalization on Porosity of Copper-Triazolyl Isophthalate MOFs [12]

MOF Substituent (R¹, R²)BET Surface Area (m²/g)Pore Volume (cm³/g)
H, H5500.22
Me, H4800.19
Et, H4200.17
Me, Me4100.16

Table 3: Porosity Enhancement via Template-Assisted Synthesis of Mn-Triazole MOFs [8]

MOFTemplateBET Surface Area (m²/g)
Mn-5TIA-1NoneNon-porous
Mn-5TIA-2Pyrazine245
Mn-5TIA-34,4'-Bipyridine315

Visualizations

experimental_workflow cluster_synthesis De Novo Synthesis cluster_psm Post-Synthetic Modification (PSM) synthesis Synthesize Parent Triazole MOF activation1 Activate MOF (Solvent Removal) synthesis->activation1 char1 Characterize Porosity (BET, PXRD) activation1->char1 psm_step Perform PSM (e.g., SALE, Linker Labilization) char1->psm_step Low Porosity activation2 Re-activate MOF psm_step->activation2 char2 Characterize Modified MOF activation2->char2 char2->psm_step Optimize Conditions

Caption: A general experimental workflow for improving MOF porosity.

linker_functionalization cluster_linker Triazole Ligand cluster_strategy Porosity Improvement Strategy cluster_outcome Potential Outcomes linker Base Triazole Linker functionalization Increase Steric Bulk of Substituents (R groups) linker->functionalization outcome1 Increased Pore Size functionalization->outcome1 outcome2 Reduced Framework Interpenetration functionalization->outcome2 outcome3 Decreased BET Surface Area (if pores become blocked) functionalization->outcome3

Caption: Relationship between linker functionalization and porosity outcomes.

References

Technical Support Center: Resolving Peak Overlaps in NMR Spectra of 4-(4H-1,2,4-triazol-4-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of 4-(4H-1,2,4-triazol-4-yl)benzoic acid derivatives. Due to the nature of these molecules, which contain multiple aromatic protons in distinct electronic environments, overlapping signals in the ¹H NMR spectrum are a common challenge.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments. The troubleshooting workflow progresses from simple, readily available techniques to more advanced methods.

Initial Steps for Overlapping Aromatic Signals

Q1: My ¹H NMR spectrum of a this compound derivative shows a complex, overlapping multiplet in the aromatic region (typically 7-9 ppm). What is the first and simplest step I should take to resolve these peaks?

A1: The most straightforward initial approach is to change the deuterated solvent used for the NMR experiment.[1][2] The chemical shifts of protons, particularly those in aromatic systems, can be highly sensitive to the solvent environment.[3][4][5] Switching from a common solvent like CDCl₃ or DMSO-d₆ to an aromatic solvent such as benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[3] This can often spread out crowded signals, simplifying the spectrum and resolving the overlap.[1][3]

Q2: How does changing the solvent help in resolving peak overlaps?

A2: Different solvents interact with the solute molecule in unique ways, altering the local magnetic environment of each proton.[5] Aromatic solvents, for instance, can induce shifts due to their magnetic anisotropy.[6] Polar solvents can engage in hydrogen bonding, particularly with the carboxylic acid moiety, which can also influence the chemical shifts of nearby protons.[4][7] By preparing samples in a variety of deuterated solvents, you can identify a solvent system that provides the best possible separation of your signals of interest.

Q3: What if changing the solvent is not sufficient to resolve the overlapping signals? What is the next logical step?

A3: If solvent variation does not provide adequate resolution, the next step is to perform a variable temperature (VT) NMR experiment.[8][9] The chemical shifts of protons can also be temperature-dependent.[10] This is because temperature changes can affect molecular conformations, rotations, and intermolecular interactions like hydrogen bonding.[7][8] Acquiring spectra at different temperatures (e.g., from room temperature up to 60°C or higher, depending on the solvent's boiling point) can cause the overlapping peaks to shift to different extents, leading to their resolution.[8][9]

Advanced Techniques for Persistent Overlap

Q4: I have tried changing the solvent and varying the temperature, but some aromatic proton signals remain overlapped. What more advanced NMR techniques can I employ?

A4: When simpler methods fail, 2D NMR spectroscopy is the next powerful tool to use.[11][12][13] These experiments provide a second frequency dimension, which can resolve signals that overlap in a 1D spectrum.[14] The most common and useful 2D NMR experiments for this purpose are:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other (typically through 2-3 bonds).[13][15] Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace out the spin systems within your molecule, even if their signals are overlapped in the 1D spectrum.[16]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[13][16] This is extremely useful for assigning protons and carbons and can help to resolve proton signals based on the chemical shift of their attached carbon.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[13][16] It is invaluable for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).[17]

Q5: Are there any other methods besides 2D NMR to resolve severely overlapping peaks?

A5: Yes, another technique that can be used is the addition of a lanthanide shift reagent (LSR).[18][19] LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the nitrogen atoms of the triazole ring or the oxygen of the carboxylic acid.[19][20] This coordination induces large changes in the chemical shifts of nearby protons, and the magnitude of the shift is dependent on the distance of the proton from the paramagnetic center.[20][21] This can effectively spread out a crowded spectrum. However, this method can also cause line broadening, so it should be used judiciously.[18]

Data Presentation

The following table provides a hypothetical example of how solvent-induced shifts can aid in the resolution of overlapping aromatic protons for a this compound derivative.

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
Triazole H8.508.25-0.25
Benzoic Acid H-2, H-68.15 (d)7.90 (d)-0.25
Benzoic Acid H-3, H-57.80 (d)7.85 (d)+0.05

Note: This data is illustrative. Actual chemical shifts will vary depending on the specific derivative.

Experimental Protocols

Protocol 1: Solvent Effect Analysis
  • Sample Preparation: Prepare separate, identically concentrated solutions of your this compound derivative in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆, Pyridine-d₅). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate chemical shift referencing.[1]

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).[1]

  • Data Analysis: Process each spectrum and compare the chemical shifts and multiplicities of the aromatic protons across the different solvents to identify the solvent system that provides the best peak separation.[1]

Protocol 2: Variable Temperature (VT) NMR Study
  • Sample Preparation: Prepare an NMR sample in a suitable deuterated solvent with a high boiling point, such as DMSO-d₆ or Toluene-d₈.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).[2]

  • Temperature Increments: Increase the sample temperature in a stepwise manner (e.g., in 10°C increments). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Data Analysis: Compare the spectra acquired at different temperatures, monitoring the chemical shifts of the aromatic protons for changes that lead to better resolution.[8]

Protocol 3: 2D COSY Experiment
  • Sample Preparation: Prepare a well-dissolved, moderately concentrated sample of your compound in a suitable deuterated solvent.

  • Pulse Program Selection: On the NMR spectrometer, select a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).[2]

  • Acquisition Parameters: Set the appropriate spectral widths in both dimensions to encompass all proton signals. A typical experiment might involve acquiring 256-512 increments in the indirect dimension (F1) with 8-16 scans per increment.

  • Data Processing: After acquisition, the data is Fourier transformed in both dimensions. The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are scalar-coupled.[16]

Visualizations

Troubleshooting Workflow for Peak Overlap

G Start Overlapping Signals in 1D ¹H NMR Spectrum Solvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) Start->Solvent Resolved Peaks Resolved Solvent->Resolved Yes Not_Resolved Still Overlapped Solvent->Not_Resolved No Temp Vary Temperature (VT-NMR) Temp->Resolved Not_Resolved2 Not_Resolved2 Temp->Not_Resolved2 No TwoD_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) TwoD_NMR->Resolved Not_Resolved3 Not_Resolved3 TwoD_NMR->Not_Resolved3 No LSR Use Lanthanide Shift Reagents (LSR) LSR->Resolved Not_Resolved->Temp Not_Resolved2->TwoD_NMR Not_Resolved3->LSR

Caption: A workflow for resolving overlapping NMR signals.

Decision Logic for 2D NMR Experiment Selection

G Start Persistent Peak Overlap Q1 Need to identify proton-proton couplings? Start->Q1 Q2 Need to correlate protons to directly attached carbons? Q1->Q2 No COSY Run COSY Q1->COSY Yes Q3 Need long-range proton-carbon correlations? Q2->Q3 No HSQC Run HSQC Q2->HSQC Yes HMBC Run HMBC Q3->HMBC Yes Analysis Combine all data for complete assignment Q3->Analysis No COSY->Q2 HSQC->Q3 HMBC->Analysis

Caption: Decision tree for selecting appropriate 2D NMR experiments.

References

Validation & Comparative

A Comparative Guide to Triazole-Based Linkers in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tailored synthesis of Metal-Organic Frameworks (MOFs) is a cornerstone of modern materials science, with the choice of organic linker playing a pivotal role in determining the final properties of the framework. Among the diverse array of linkers, triazole-based ligands have garnered significant attention due to their robust coordination chemistry and the potential for functionalization. This guide provides a comparative analysis of a series of triazole-based linkers in the synthesis of isomorphous copper-based MOFs, offering insights into the impact of subtle linker modifications on the structural, sorptive, and catalytic properties of the resulting materials. The data presented is supported by detailed experimental protocols to aid in the replication and further development of these promising porous materials.

Performance Comparison of Triazole-Based Linkers in Copper MOF Synthesis

The following table summarizes the key performance indicators of five isomorphous copper-based MOFs (designated as 1 through 5 ) synthesized with different alkyl-substituted triazolyl isophthalate linkers. The systematic variation of the alkyl substituents (R¹ and R²) on the triazole ring allows for a direct comparison of their influence on the MOF's properties.

MOF DesignationTriazole Linker Substituents (R¹, R²)Pore Size (pm)Specific Pore Volume (cm³/g)CO₂ Adsorption (mmol/g at 298 K)Thermal Stability (°C)Cyclohexene Conversion (%)
1 H, H--1.8~23055
2 Me, H--1.7~23058
3 Et, H300 x 4100.191.6~23062
4 Me, Me480 x 5800.361.5~23065
5 Et, Et300 x 5400.281.4~23075

Data extracted from the study on a series of robust copper-based triazolyl isophthalate MOFs, which investigated the impact of linker functionalization.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the compared MOFs are provided below to ensure reproducibility and facilitate further research.

General Solvothermal Synthesis of Copper-Triazolyl Isophthalate MOFs (1-5)

This protocol describes a representative solvothermal synthesis for the series of copper-based MOFs.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Respective protonated triazolyl isophthalate linker (H₂-R¹,R²-trz-ia)

  • Solvent: Deionized water (H₂O), Acetonitrile (MeCN), or Methanol (MeOH)

Procedure:

  • In a typical synthesis, the corresponding protonated triazolyl isophthalate linker and a copper salt (Cu(OAc)₂ or CuSO₄) are combined in a molar ratio of approximately 1:1.5 to 1:2 (linker:metal).

  • The reactants are dissolved in a solvent system such as H₂O, H₂O/MeCN, or H₂O/MeOH in a glass vial.

  • The vial is sealed and heated in an oven at a temperature ranging from 80 to 120 °C for 24 to 72 hours.

  • After the reaction is complete, the autoclave is allowed to cool to room temperature.

  • The resulting crystalline product is collected by filtration, washed with the mother liquor and subsequently with a solvent like ethanol or dimethylformamide (DMF).

  • The purified MOF powder is dried under vacuum. For activation, the MOFs may undergo solvent exchange with a low-boiling-point solvent followed by heating under vacuum to remove guest molecules from the pores.[3][4][5]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the synthesized MOFs. Measurements are typically performed on a diffractometer using Cu Kα radiation.[6]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOFs. The analysis is carried out under a nitrogen or air atmosphere with a heating rate of, for example, 5 °C/min.

  • Gas Adsorption Measurements: To evaluate the porosity, including BET surface area and pore volume. Carbon dioxide (CO₂) adsorption isotherms are measured at 298 K to assess the uptake capacity.[7]

  • Catalytic Activity Testing: The catalytic performance of the MOFs is evaluated in a model reaction, such as the liquid-phase oxidation of cyclohexene with a suitable oxidant like tert-butyl hydroperoxide (TBHP). The reaction progress is monitored by gas chromatography.[1]

Visualizing the Synthesis and Comparative Logic

The following diagrams illustrate the experimental workflow and the logical relationships in this comparative study.

G cluster_workflow Solvothermal MOF Synthesis Workflow prep Reactant Preparation (Metal Salt + Triazole Linker) diss Dissolution in Solvent (e.g., H₂O, MeCN, MeOH) prep->diss react Sealed Reaction (80-120 °C, 24-72 h) diss->react cool Cooling to Room Temperature react->cool filt Filtration and Washing cool->filt dry Drying and Activation filt->dry charac Characterization (PXRD, TGA, Gas Adsorption) dry->charac

Caption: A generalized workflow for the solvothermal synthesis of triazole-based MOFs.

G cluster_impact Impact of Linker Functionalization on MOF Properties cluster_properties linker Triazole Linker Functionalization (Alkyl Substituents R¹, R²) porosity Porosity (Pore Size, Pore Volume) linker->porosity Steric Hindrance sorption Gas Sorption (CO₂ Uptake) linker->sorption Alters Pore Environment catalysis Catalytic Activity (Cyclohexene Oxidation) linker->catalysis Modifies Active Sites

Caption: Relationship between linker functionalization and resulting MOF properties.

G cluster_comparison Comparative Study Logic cluster_analysis start Select Isomorphous MOF Series with Varied Triazole Linkers synthesis Synthesize MOFs under Identical Conditions start->synthesis characterization Characterize Structural and Physicochemical Properties synthesis->characterization prop_comp Compare Properties: - Porosity - Stability - Gas Sorption - Catalysis characterization->prop_comp conclusion Correlate Linker Structure with MOF Performance prop_comp->conclusion

Caption: Logical flow for the comparative analysis of triazole-based linkers in MOF synthesis.

References

A Comparative Guide: Unveiling the Advantages of 4-(4H-1,2,4-triazol-4-yl)benzoic Acid in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of materials science, the strategic selection of organic linkers is paramount in the design of metal-organic frameworks (MOFs) with tailored properties for specific applications. This guide provides a comprehensive comparison of 4-(4H-1,2,4-triazol-4-yl)benzoic acid and conventional dicarboxylate linkers, offering researchers, scientists, and drug development professionals critical insights into their respective performances. The incorporation of a triazole moiety alongside a carboxylate group in a single linker molecule presents a unique combination of coordination sites, leading to MOFs with enhanced thermal stability, unique luminescent properties, and promising catalytic activities.

Performance Comparison: this compound vs. Traditional Dicarboxylate Linkers

The distinct structural features of this compound, which possesses both a nitrogen-rich triazole ring and a carboxylate group, offer significant advantages over simple dicarboxylate linkers like terephthalic acid (benzene-1,4-dicarboxylic acid) in the construction of MOFs. The triazole group can act as an additional coordination site, leading to novel network topologies and enhanced stability. Furthermore, the nitrogen heterocycle can introduce basic sites, influencing the catalytic and sensing properties of the resulting framework.

Quantitative Data Summary

The following tables summarize key performance metrics for MOFs constructed from this compound and its derivatives in comparison to those synthesized with the widely used dicarboxylate linker, terephthalic acid.

Table 1: Thermal Stability

LinkerMetal IonMOF DesignationDecomposition Temperature (°C)Reference
This compound derivativeZn(II)[Zn4O(Metrz-pba)2mPh)3]~430[1]
Triazolyl Isophthalate derivativeCu(II)[Cu4(μ3-OH)2(R1-R2-trz-ia)3(H2O)x]~230[2][3]
Terephthalic AcidTi(III)NH2-MIL-101(TiIII)~200[4]
Terephthalic AcidAg(I)Ag2(BDC)>300[5]
Terephthalic AcidFe(III)MIL-101(Fe)>300[6]

Table 2: Porosity and Surface Area

LinkerMetal IonMOF DesignationBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
This compound derivativeZn(II)[Zn4O(Metrz-pba)2mPh)3]Accessible for N2 at 77K0.41[1]
Triazolyl Isophthalate derivativeCu(II)[Cu4(μ3-OH)2(R1-R2-trz-ia)3(H2O)x]Varies with substituent-[2][3]
Terephthalic AcidZn(II)MOF-5up to 4400-[7]
Terephthalic AcidAl(III)Al-MOF563.90.5970[8]
Terephthalic AcidFe(III)MIL-101(Fe)up to 4470-[6]
Terephthalic AcidZn(II)MOF-21062403.60[9]

Table 3: Catalytic Activity

LinkerMetal IonReactionConversion/YieldSelectivityReference
Triazolyl Isophthalate derivativeCu(II)Cyclohexene OxidationVaries with substituent-[2][3][10]
Triazole-containing ligandCu(II)CO2 CycloadditionHigh for small epoxidesSize-dependent[11]
Terephthalic AcidTi(IV)/Ni(II)General CatalysisForms active metal oxides-[12]

Table 4: Luminescent Properties

LinkerMetal IonEmission Max (nm)Quantum Yield (%)Sensing ApplicationReference
1,2,4-Triazole containing ligandsZn(II)Varies3.02 (for a specific Zn-MOF)Cr(VI) adsorption[13]
Thiazole/Thiadiazole-based ligandsZr(IV)510--[14]
4-(1H-imidazol-4-yl)benzoic acidVariousVaries-Gas adsorption[15]
Terephthalic AcidVariousLigand-based--[6]

Table 5: Gas Adsorption

LinkerMetal IonGasAdsorption CapacitySelectivityReference
Triazole-inserted dicarboxylateCu(II)CO2Selective over N2 and CH4High[16]
Copper-based triazolyl isophthalateCu(II)CH4/N2-αCH4/N2 = 4.0–5.0[17]
Terephthalic AcidZn(II)CO22.5 mmol/g (static)-[18]
Tetrazole-benzoic acidCu(II)CO23.08 mmol/g-[19]
Terephthalic AcidZn(II)CO22870 mg/g (total)-[9]

Key Advantages of this compound

The data presented highlights several key advantages of employing this compound and its derivatives in MOF synthesis:

  • Enhanced Thermal Stability: The presence of the triazole ring can lead to more robust framework structures, as evidenced by the high decomposition temperature of the zinc-based MOF.[1] This is a critical attribute for applications requiring material stability under harsh conditions.

  • Tunable Functionality: The triazole moiety provides a site for further functionalization, allowing for the fine-tuning of the MOF's properties, such as pore size and catalytic activity.[2][3]

  • Improved Catalytic Performance: The nitrogen atoms of the triazole ring can act as Lewis basic sites, which, in conjunction with the acidic metal centers, can lead to bifunctional catalysis with high efficiency and selectivity.[11]

  • Unique Luminescent Properties: The incorporation of the triazole heterocycle can give rise to distinct luminescent behaviors, making these MOFs promising candidates for sensing and optoelectronic applications.[13][20]

  • Selective Gas Adsorption: The specific chemical environment created by the triazole-functionalized linker can enhance the selective adsorption of certain gases, such as carbon dioxide.[16]

Experimental Protocols

Synthesis of a Representative MOF with a Triazole-Containing Linker

Synthesis of [Cu4(μ3-OH)2(Me-trz-ia)3(H2O)x] (A derivative of the target linker)

  • Materials: Copper(II) nitrate trihydrate, 5-(3-methyl-4H-1,2,4-triazol-4-yl)isophthalic acid (H2Me-trz-ia), N,N-dimethylformamide (DMF), ethanol.

  • Procedure: A mixture of Cu(NO₃)₂·3H₂O and H₂Me-trz-ia in a molar ratio of 1:1 is dissolved in a DMF/ethanol solvent mixture. The solution is sealed in a Teflon-lined stainless steel autoclave and heated at a specific temperature for a designated period. After cooling to room temperature, the resulting crystals are collected by filtration, washed with fresh solvent, and dried.

Synthesis of a Representative MOF with a Dicarboxylate Linker

Synthesis of MOF-5 (Zn4O(BDC)3)

  • Materials: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), terephthalic acid (H₂BDC), N,N-dimethylformamide (DMF).

  • Procedure: Zinc nitrate hexahydrate and terephthalic acid are dissolved in DMF. The solution is heated in a sealed vessel to a specific temperature for a set time. After cooling, the crystalline product is washed with DMF and then solvent-exchanged with a more volatile solvent like chloroform before being activated under vacuum.[7]

Visualizing the Structural Advantage

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual differences in framework construction.

G Coordination of this compound cluster_linker This compound cluster_metal Metal Node triazole Triazole (N-donor) benzoate Benzoate (O-donor) M M triazole->M Coordination benzoate->M Coordination

Caption: Coordination of the bifunctional linker.

G Framework Formation Comparison cluster_triazole Triazole-based MOF cluster_dicarboxylate Dicarboxylate-based MOF T_Node1 Metal Node T_Node2 Metal Node T_Node1->T_Node2 Bridging via Triazole T_Linker Triazole- Benzoate Linker T_Node1->T_Linker Coordination T_Linker->T_Node2 Coordination D_Node1 Metal Node D_Linker Dicarboxylate Linker D_Node1->D_Linker Coordination D_Node2 Metal Node D_Linker->D_Node2 Coordination

Caption: Comparison of framework connectivity.

References

Unveiling the Anticonvulsant Potential of Triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticonvulsant activity of various triazole derivatives, supported by experimental data. It delves into their efficacy, neurotoxicity, and underlying mechanisms of action, offering a valuable resource for the development of next-generation antiepileptic drugs.

The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry. Triazole derivatives have emerged as a promising class of compounds, demonstrating significant anticonvulsant effects in various preclinical models. This guide synthesizes data from multiple studies to present a comparative analysis of their performance.

Comparative Anticonvulsant Activity and Neurotoxicity

The anticonvulsant activity of triazole derivatives is primarily evaluated using two key preclinical models: the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures. Neurotoxicity is commonly assessed using the rotarod test. The efficacy of a compound is often expressed as the median effective dose (ED₅₀), while toxicity is represented by the median toxic dose (TD₅₀). The protective index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a crucial measure of a drug's safety margin.

The following table summarizes the quantitative data for several promising triazole derivatives from different chemical classes.

Compound ClassSpecific DerivativeMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI)Reference
Triazolopyrimidines Compound 6d15.814.1>300>19.0 (MES), >21.3 (scPTZ)[1][2][3]
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones Compound 4g23.718.9284.012.0 (MES), 15.0 (scPTZ)[4][5]
Benzoxazole derivatives containing 1,2,4-triazolone Compound 5f22.0->300>13.6[6]
Thiazolo[3,2-b][1][2][7]triazoles 6-(4-fluorophenyl)thiazolo[3,2-b][1][2][7]triazole (3c)49.1-94.11.9[8][9]
6-(4-Propoxyphenyl)thiazolo[3,2-b][1][2][7]triazole (5b)-63.4105.61.7[8][9]
4-(3-Alkoxy-phenyl)-2,4-dihydro-[1][2][7]triazol-3-ones 4-(3-Benzyloxy-phenyl)-2,4-dihydro-[1][2][7]triazol-3-one (4i)30.5-568.118.63[10][11]
4,5-Disubstituted-1,2,4-triazole-3-thiones Compounds 8a and 9aActive at 100 mg/kg-Not specified-[12]
Fused Heterocyclic 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles Compounds 6b, 6c, 6g, 6j, 6k, 6q, 6rActive at 30 mg/kg-Not specified-[13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of anticonvulsant activity and neurotoxicity.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Adult male mice are typically used.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Induction of Seizure: After a specific pretreatment time (e.g., 30 minutes or 1 hour), a high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) is delivered through corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of the hind limb tonic extension phase of the seizure.

  • Endpoint: Protection is defined as the abolition of the hind limb tonic extension. The ED₅₀, the dose that protects 50% of the animals from the tonic extension, is then calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to screen for anticonvulsants that may be effective against myoclonic and absence seizures.

  • Animal Model: Adult male mice are commonly used.

  • Drug Administration: The test compounds and a vehicle control are administered, typically i.p. or p.o.

  • Induction of Seizure: Following the designated pretreatment period, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures during the observation period is considered protection. The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Neurotoxicity Test

This test assesses the potential for a compound to cause motor impairment, a common side effect of anticonvulsant drugs.

  • Apparatus: A rotating rod (rotarod) apparatus is used.

  • Animal Training: Mice are trained to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a predetermined amount of time (e.g., 1 minute) in three successive trials.

  • Drug Administration: Only the animals that successfully complete the training are selected for the test and are administered the test compound or vehicle.

  • Testing: At various time points after drug administration, the mice are placed back on the rotating rod, and the time they are able to maintain their balance is recorded.

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod within the set time. The TD₅₀, the dose that causes 50% of the animals to fail the test, is calculated.

Signaling Pathways and Mechanism of Action

A significant number of anticonvulsant triazole derivatives are believed to exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[14][15][16] Enhancing GABAergic neurotransmission leads to a decrease in neuronal excitability, thereby suppressing seizure activity.

The following diagram illustrates the key components of a GABAergic synapse and highlights potential targets for triazole derivatives.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA Synthesis Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1 GABA Transporter (GAT1) Synaptic_Cleft->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Triazole Triazole Derivatives Triazole->GAD Enhance Synthesis? Triazole->GAT1 Inhibit Reuptake? Triazole->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABAergic synapse and potential targets of triazole derivatives.

Many triazole derivatives are thought to act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and increasing chloride ion influx, which leads to hyperpolarization and neuronal inhibition.[6][7] Some studies also suggest that certain derivatives may increase GABA levels in the brain, possibly by enhancing its synthesis or inhibiting its reuptake.[4][14]

Conclusion

The data presented in this guide highlights the significant potential of triazole derivatives as a source of novel anticonvulsant agents. Several compounds, particularly within the triazolopyrimidine and benzoxazolyl-triazolone classes, exhibit potent anticonvulsant activity in both MES and scPTZ models, coupled with high protective indices, indicating a favorable safety profile. The primary mechanism of action for many of these compounds appears to be the enhancement of GABAergic neurotransmission. Further research, including detailed structure-activity relationship studies and exploration of additional molecular targets, will be crucial in optimizing the efficacy and safety of this promising class of compounds for the potential treatment of epilepsy.

References

A Comparative Guide to Triazole-Based Metal-Organic Frameworks for CO2 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient carbon dioxide (CO2) capture materials is paramount in addressing climate change and has significant implications for various industrial processes, including drug development where purified gas streams are often required. Triazole-based metal-organic frameworks (MOFs) have emerged as a promising class of adsorbents due to their high nitrogen content, tunable porosity, and robust frameworks. This guide provides an objective comparison of the CO2 adsorption performance of several notable triazole-based MOFs, supported by experimental data.

Performance Comparison of Triazole-Based MOFs

The CO2 adsorption capacity of MOFs is a critical performance metric. The following table summarizes the key adsorption properties of selected triazole-based MOFs. The data has been compiled from various research articles to provide a comparative overview.

MOFMetal CenterCO2 Uptake at ~298 K (mmol/g)BET Surface Area (m²/g)Pore Volume (cm³/g)
~0.15 bar ~1 bar
NICS-24 Zn2.4[1]~4.5[1]274[2]
CALF-15 Zn2.6[1]~4.8[1]314[2]
CALF-20 Zn2.9[1]~5.0[3]402 - 611[2][4]
ZnF(daTZ) Zn~2.5~4.2-
ZnF(aTZ) Zn~1.8~3.5-
ZnF(TZ) Zn~1.2~2.8-
MAF-66 Zn-~4.9~950

Note: CO2 uptake values can vary based on the specific experimental conditions, including activation procedures, temperature, and pressure. The data presented here is for comparative purposes. The BET surface area for CALF-20 is reported across a range from different sources.

Key Factors Influencing CO2 Adsorption

The CO2 adsorption performance of triazole-based MOFs is governed by a combination of structural and chemical factors. The following diagram illustrates the logical relationships between these key MOF features and the resulting CO2 uptake.

MOF_CO2_Adsorption cluster_0 cluster_1 Structure MOF Structure Features Key Structural & Chemical Features Performance CO2 Adsorption Performance Porosity High Porosity (BET Surface Area, Pore Volume) Uptake High CO2 Uptake Capacity Porosity->Uptake Provides more adsorption sites Functional Functional Groups (e.g., -NH2) Affinity Strong Adsorbent-Adsorbate Interactions Functional->Affinity Enhances polarity and basic sites Metal Open Metal Sites Metal->Affinity Acts as strong Lewis acid sites Triazole Triazole Ligand (N-rich environment) Triazole->Affinity Provides Lewis basic nitrogen sites Selectivity High Selectivity (CO2/N2) Affinity->Uptake Affinity->Selectivity

Caption: Relationship between MOF features and CO2 adsorption performance.

Experimental Protocols

Reproducible experimental data is the cornerstone of scientific research. This section details the typical methodologies for the synthesis, activation, and CO2 adsorption measurements of the triazole-based MOFs discussed in this guide.

Synthesis of Triazole-Based MOFs

1. NICS-24: NICS-24 can be synthesized via a hydrothermal reaction. In a typical procedure, zinc oxide (ZnO), oxalic acid (H₂C₂O₄), and 3,5-diamino-1,2,4-triazole (datz) are mixed in a molar ratio of 1.9:1:3 in water. The mixture is then heated in a sealed vessel at 120 °C for 3 days.[2] Alternatively, it can be synthesized from zinc oxalate dihydrate and datz at 180 °C for 2 days.[2]

2. CALF-15: CALF-15 is synthesized by a hydrothermal method where zinc oxide (ZnO), oxalic acid, and 3-amino-1,2,4-triazole (Atz) are suspended in water and heated.

3. CALF-20: CALF-20 can be synthesized via a solvothermal method. Zinc oxalate and 1,2,4-triazole are mixed in methanol and heated in a sealed reactor.[5] A more recent, rapid microwave-assisted synthesis has also been developed, significantly reducing the reaction time.[5] Mechanochemical synthesis by ball-milling of zinc oxide, oxalic acid, and 1,2,4-triazole is another solvent-free and scalable method.[6]

4. ZnF(TZ), ZnF(aTZ), and ZnF(daTZ): This series of MOFs is typically synthesized by reacting a zinc salt (e.g., zinc nitrate) with the corresponding triazole ligand (1,2,4-triazole, 3-amino-1,2,4-triazole, or 3,5-diamino-1,2,4-triazole) in a suitable solvent, often with the addition of a fluorine source like hydrofluoric acid, under solvothermal conditions.

5. MAF-66: The synthesis of MAF-66 involves the reaction of a zinc salt with 3-amino-1,2,4-triazole in a solvent under solvothermal conditions.

Activation of MOFs

Prior to gas adsorption measurements, the pores of the as-synthesized MOFs must be cleared of solvent molecules. This activation process is crucial for obtaining accurate adsorption data.

A general activation procedure involves heating the MOF sample under a dynamic vacuum. The specific temperature and duration vary depending on the thermal stability of the MOF and the boiling point of the solvent used in the synthesis.

  • For NICS-24, CALF-15, and CALF-20: A two-step degassing protocol is often employed: heating at 60 °C for 2 hours, followed by heating at a higher temperature, typically 100-150 °C, for 10-12 hours under high vacuum.[1][2][5]

  • For ZnF(TZ) series and MAF-66: Activation is typically carried out by heating the sample under vacuum at a temperature sufficient to remove the guest solvent molecules without causing framework collapse.

CO2 Adsorption Measurements

CO2 adsorption isotherms are typically measured using a volumetric gas adsorption analyzer.

  • Sample Preparation: A known mass of the activated MOF sample is loaded into the sample tube of the analyzer.

  • Degassing: The sample is further degassed in-situ by the analyzer at a specific temperature and for a set duration to ensure the removal of any adsorbed species.

  • Isotherm Measurement: The CO2 adsorption isotherm is then measured at a constant temperature (e.g., 273 K or 298 K). The instrument doses a known amount of CO2 gas into the sample tube and measures the equilibrium pressure. This process is repeated at increasing pressures to construct the adsorption isotherm. The desorption isotherm is subsequently measured by reducing the pressure in a stepwise manner.

Conclusion

Triazole-based MOFs exhibit a wide range of CO2 adsorption capacities, influenced by their specific structural and chemical characteristics. The presence of amino functional groups, as seen in the progression from CALF-20 to CALF-15 and NICS-24, generally enhances CO2 uptake, particularly at low pressures, by increasing the affinity of the framework for CO2 molecules.[1] Similarly, the number of amino groups in the ZnF(TZ) series influences the adsorption properties. While high surface area and pore volume are important for achieving high overall uptake, the chemical nature of the pore surface plays a critical role in determining the selectivity and the strength of the interaction with CO2. This guide provides a foundational comparison to aid researchers in the selection and design of triazole-based MOFs for CO2 capture applications. Further investigation into the stability of these materials under various industrial conditions is essential for their practical implementation.

References

Unveiling Molecular Architecture: A Comparative Guide to Single-Crystal X-ray Diffraction for Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) has long been the gold standard for this purpose, providing precise atomic coordinates and insights into intermolecular interactions.[1][2] This guide offers an objective comparison of SC-XRD with alternative techniques, supported by experimental data, to aid in selecting the most appropriate method for structural confirmation in a research and drug development context.

Single-crystal X-ray diffraction stands as a powerful and definitive method for elucidating the atomic and molecular structure of a crystalline material.[2][3] The technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[2] This pattern of scattered X-rays provides information about the electron density distribution within the crystal, allowing for the determination of precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[2][3][4]

A Comparative Overview of Structural Elucidation Techniques

While SC-XRD is often the preferred method, several alternatives offer distinct advantages in specific scenarios. The primary techniques for comparison include Nuclear Magnetic Resonance (NMR) spectroscopy, powder X-ray diffraction (PXRD), and the emerging field of cryo-electron microscopy (cryo-EM), particularly microcrystal electron diffraction (MicroED).

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Powder X-ray Diffraction (PXRD)Cryo-Electron Microscopy (MicroED)
Sample Type High-quality single crystal (typically >10 µm)Soluble compound in deuterated solventMicrocrystalline powderNanocrystals (~100 nm) in powder or suspension
Information Obtained Absolute 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, solution-state conformation, dynamicsCrystalline phase identification, polymorphism, crystallinityAbsolute 3D structure from nanocrystals
Resolution Atomic to sub-atomic (<1 Å)Indirect, through-bond and through-space correlationsLower than SC-XRD, dependent on sample crystallinityAtomic resolution (<1 Å) has been achieved[5][6]
Key Advantage Unambiguous and highly precise structural determination.[1][7]Provides information on molecular dynamics in solution.[8][9][10]Rapid analysis of bulk powder samples.[11]Applicable to very small crystals not suitable for SC-XRD.[5][6]
Key Limitation Requires the growth of suitable single crystals, which can be challenging.[1][3][9]Not suitable for insoluble compounds; structure is inferred, not directly imaged.[7]Provides an average structure of the bulk material; cannot determine the structure of a single component in a mixture without prior knowledge.[12]Newer technique with less widespread availability of instrumentation.[1]

In-Depth Comparison

SC-XRD vs. NMR Spectroscopy: The fundamental difference lies in the state of the sample and the nature of the information obtained. SC-XRD provides a static picture of the molecule in the solid state, offering unparalleled accuracy in determining the geometric parameters.[7][8][9] In contrast, NMR spectroscopy probes the molecule's structure and dynamics in solution.[8][9][10] While NMR is powerful for determining connectivity and conformational flexibility, SC-XRD is superior for the unambiguous determination of absolute stereochemistry.[7] For complex molecules with multiple stereocenters, SC-XRD provides a definitive answer that can be challenging to obtain from NMR data alone.[7]

SC-XRD vs. Powder XRD: Both techniques utilize X-ray diffraction, but their applications differ significantly. SC-XRD requires a single, well-ordered crystal to determine the precise atomic arrangement within that crystal.[2][11] PXRD, on the other hand, is used for the analysis of a polycrystalline or powdered sample.[11][13] It is an essential tool for identifying crystalline phases, analyzing polymorphism, and determining the degree of crystallinity in a bulk sample.[12][13][14] While PXRD can be used for structure determination in some cases (Rietveld refinement), the resolution and detail are generally lower than that obtained from a single-crystal experiment.[1]

SC-XRD vs. Cryo-EM (MicroED): Microcrystal electron diffraction (MicroED) is a cryo-EM technique that has emerged as a powerful tool for the structural determination of small molecules from nanocrystals.[5][6] This method is particularly valuable when compounds fail to yield crystals of sufficient size for SC-XRD.[1][5] MicroED can provide atomic-resolution structures from crystals that are thousands of times smaller than those required for conventional X-ray diffraction.[5][6] This makes it a highly complementary technique to SC-XRD, expanding the range of molecules amenable to crystallographic analysis.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful determination of a crystal structure by SC-XRD involves a series of critical steps, from crystal growth to data analysis.

1. Crystal Growth:

  • Objective: To obtain single, well-formed crystals of suitable size and quality (typically 0.1-0.5 mm in all dimensions).

  • Methods: Common techniques include slow evaporation of a solvent, vapor diffusion (hanging or sitting drop), and slow cooling of a saturated solution. The choice of solvent and crystallization conditions is crucial and often requires empirical screening.

2. Crystal Selection and Mounting:

  • Objective: To select a single, defect-free crystal and mount it on a goniometer head.

  • Procedure: Crystals are examined under a microscope for sharp edges, uniform morphology, and lack of twinning or other defects.[4] A suitable crystal is carefully picked up using a cryo-loop and mounted on the goniometer head, often after being coated in a cryoprotectant to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for crystal rotation, and a detector (e.g., CCD or CMOS).

  • Procedure: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then rotated through a series of angles, and diffraction images are collected at each orientation.[4][15] The exposure time and rotation angle per frame are optimized to obtain strong diffraction spots with minimal background noise.[4]

4. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction images and solve the crystal structure.

  • Software: Specialized software is used to integrate the diffraction spots, determine the unit cell parameters and space group, and correct for experimental factors.

  • Procedure: The integrated intensities are used to generate a set of structure factors. The "phase problem" is then solved using either direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve the fit.

5. Structure Refinement and Validation:

  • Objective: To optimize the atomic model and validate its quality.

  • Procedure: The refinement process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using various metrics, such as the R-factor and goodness-of-fit. The final structure is then validated for geometric correctness and consistency with known chemical principles.

Visualizing the Workflow and Comparisons

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection High-quality crystal data_collection Data Collection crystal_selection->data_collection Mounted crystal data_processing Data Processing data_collection->data_processing Diffraction images structure_solution Structure Solution data_processing->structure_solution Structure factors refinement Refinement & Validation structure_solution->refinement Initial model final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

technique_comparison cluster_main Structure Confirmation Goal cluster_techniques Available Techniques goal Unambiguous 3D Structure scxrd SC-XRD goal->scxrd Requires single crystals nmr NMR goal->nmr For soluble compounds (solution structure) pxrd PXRD goal->pxrd For bulk material (phase ID) microed MicroED goal->microed Requires nanocrystals condition1 condition1 scxrd->condition1 Gold Standard: High Precision condition2 condition2 nmr->condition2 Provides Dynamic Info condition3 condition3 pxrd->condition3 Rapid Bulk Analysis condition4 condition4 microed->condition4 For Very Small Crystals

Caption: Logical comparison of structural confirmation techniques.

References

A Comparative Guide to HPLC Purity Analysis of Synthesized 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with leading alternatives—Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE)—for the purity assessment of synthesized 4-(4H-1,2,4-triazol-4-yl)benzoic acid. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to aid in selecting the optimal analytical method for research, development, and quality control applications.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of novel pharmaceutical agents, particularly in the development of antifungal and anticancer therapies.[1][2] The purity of this intermediate is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Robust and reliable analytical methods are therefore essential for accurate purity determination and impurity profiling. While reversed-phase HPLC is the workhorse of the pharmaceutical industry, alternative techniques offer distinct advantages in speed, resolution, and separation mechanism.

Synthesis and Potential Impurities

The purity analysis strategy is informed by the synthetic route, which predicts potential process-related impurities. A common pathway to N-aryl triazoles involves the reaction of an amine- or hydrazine-functionalized benzoic acid with triazole-forming reagents. For instance, reacting 4-hydrazinobenzoic acid with reagents like N-cyanoimidodithiocarbonate can yield triazole benzoic acids.[1]

Based on such pathways, potential impurities in a sample of this compound may include:

  • Unreacted Starting Materials: e.g., 4-aminobenzoic acid or 4-hydrazinobenzoic acid.

  • Positional Isomers: e.g., 4-(1H-1,2,4-triazol-1-yl)benzoic acid, which can exhibit different pharmacological and toxicological profiles.[3]

  • Reaction By-products: Intermediates or products from side reactions.

  • Degradants: Resulting from instability of the product under reaction or storage conditions.

An effective analytical method must be able to resolve the main compound from these structurally similar species.

Comparative Analysis of Purity Determination Methods

The performance of standard HPLC is compared against UPLC and CE. UPLC represents a direct evolution of HPLC, utilizing smaller particle-size columns for faster and more efficient separations. CE offers an orthogonal separation mechanism based on the charge and size of the analyte, providing a powerful alternative for confirmation.

Data Presentation: Performance Metrics

The following table summarizes the expected performance of each technique for the analysis of a synthesized batch of this compound, assuming the presence of a closely eluting positional isomer.

MetricHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)CE (Capillary Electrophoresis)
Purity Assay (%) 99.699.699.5
Resolution (Rs) of Isomers 1.8> 2.52.1
Analysis Time (min) 15< 38
Mobile Phase / Buffer Consumption per Run ~15 mL~1.2 mL< 0.1 mL
Relative Pressure Medium (~150-200 bar)Very High (>600 bar)N/A
Limit of Quantification (LOQ) ~0.1 µg/mL~0.02 µg/mL~0.5 µg/mL
Best For Routine QC, method robustnessHigh-throughput screening, high-resolution impurity profilingOrthogonal method validation, analysis of charged species

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

This robust method is ideal for standard quality control laboratories.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Linear gradient from 95% to 5% B

    • 12.1-15 min: Hold at 5% B (re-equilibration).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC)

This high-pressure technique offers significant improvements in speed and resolution, making it suitable for high-throughput environments.

  • Instrumentation: UPLC system capable of operating at pressures up to 1000 bar.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 1 µL.

  • Gradient Program:

    • 0-0.2 min: 5% B

    • 0.2-2.0 min: Linear gradient from 5% to 95% B

    • 2.0-2.5 min: Hold at 95% B

    • 2.5-2.6 min: Linear gradient from 95% to 5% B

    • 2.6-3.0 min: Hold at 5% B (re-equilibration).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field, offering a truly orthogonal separation mechanism.[4]

  • Instrumentation: Capillary Electrophoresis system with a UV/PDA detector.

  • Capillary: Fused-silica, 50 µm I.D., 60 cm total length (52 cm effective length).

  • Background Electrolyte (BGE): 50 mM Sodium borate buffer, pH 9.2.

  • Separation Voltage: 25 kV.

  • Capillary Temperature: 25°C.

  • Detection Wavelength: 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Pre-conditioning: Flush with 0.1 M NaOH (2 min), followed by water (2 min), and BGE (5 min) before the first run. Flush with BGE (3 min) between runs.

  • Sample Preparation: Dissolve the sample in the BGE to a final concentration of 0.2 mg/mL. Filter through a 0.22 µm syringe filter.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a synthesized compound, from sample reception to the final report.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting start Synthesized Product Received prep Sample Preparation (Dissolution & Filtration) start->prep decision Select Analytical Method prep->decision hplc HPLC Analysis (Routine QC) decision->hplc Standard uplc UPLC Analysis (High Throughput / High Resolution) decision->uplc Speed/Resolution ce CE Analysis (Orthogonal Method) decision->ce Orthogonality data_analysis Data Processing (Integration, Purity Calculation) hplc->data_analysis uplc->data_analysis ce->data_analysis report Final Purity Report data_analysis->report

Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.

Conclusion and Recommendations

The choice of analytical technique for the purity determination of this compound depends on the specific requirements of the analysis.

  • HPLC remains the gold standard for routine quality control due to its robustness, reliability, and widespread availability. It provides adequate resolution for most common impurities.

  • UPLC is the superior choice for high-throughput screening and in-depth impurity profiling where speed and the highest possible resolution are critical. The reduction in analysis time and solvent consumption also offers significant operational and environmental benefits.

  • Capillary Electrophoresis serves as an invaluable orthogonal technique. Because its separation mechanism is fundamentally different from chromatography, it is ideal for confirming purity results and is particularly effective at resolving charged species that may be challenging to separate by RP-HPLC.

For comprehensive characterization and validation, employing HPLC or UPLC as a primary method and CE as a complementary orthogonal method provides the highest degree of confidence in the purity of synthesized this compound. For absolute purity determination without a specific reference standard, quantitative NMR (qNMR) should be considered as another powerful orthogonal tool.[5][6]

References

Assessing the Antioxidant Potential of 4-(4H-1,2,4-triazol-4-yl)benzoic Acid Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant agents is a cornerstone of drug discovery, aimed at combating oxidative stress implicated in a myriad of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Among the vast landscape of heterocyclic compounds, 1,2,4-triazole derivatives have emerged as a promising class of synthetic antioxidants.[1][3] This guide provides a comparative analysis of the antioxidant potential of 4-(4H-1,2,4-triazol-4-yl)benzoic acid hybrids, supported by experimental data from recent studies.

Comparative Antioxidant Activity

A study by Al-blewi et al. (2021) investigated a series of fourteen 4-(1H-triazol-1-yl)benzoic acid hybrids, evaluating their in vitro antioxidant activity using various standard assays.[4][5] The results, summarized below, highlight the varying antioxidant capacities of these compounds compared to standard antioxidants like Butylated hydroxyanisole (BHA) and Trolox.

DPPH Radical Scavenging Activity

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. The parent thioether derivative 1 demonstrated the highest radical scavenging effect among the tested hybrids.

CompoundConcentration (µg/mL)% DPPH Scavenging Activity (Mean ± SD)IC50 (µg/mL)
Hybrid 1 10089.95 ± 0.3455.59
BHA (Standard) 10095.02 ± 0.74-

Data sourced from Al-blewi et al., 2021.[4]

ABTS Radical Scavenging Activity

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method to assess antioxidant capacity. Similar to the DPPH assay, compound 1 exhibited the highest activity.

CompoundConcentration (µg/mL)% ABTS Scavenging Activity (Mean ± SD)IC50 (µg/mL)
Hybrid 1 10088.59 ± 0.1356.44
Hybrid 2 10062.00 ± 0.2454.34
Hybrid 3 10029.98 ± 0.13-
BHA (Standard) 10096.18 ± 0.33-

Data sourced from Al-blewi et al., 2021.[4][5]

Other studies on different 1,2,4-triazole derivatives have also shown significant antioxidant potential. For instance, a study on 1,2,4-triazole derivatives with a morpholine moiety identified 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol as a compound with pronounced antioxidant activity.[6] Another study found that a 1,2,4-triazole derivative, compound 9b , exhibited a notable DPPH radical scavenging rate of 49.4% at a 10 µM concentration.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antioxidant potential of this compound hybrids.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the test compounds and a standard antioxidant are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).[4]

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compounds and a standard antioxidant are added to the diluted ABTS•+ solution.

  • The absorbance is recorded after a set incubation period (e.g., 6 minutes).

  • The percentage of scavenging activity is calculated using a similar formula to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • The FRAP reagent is prepared by mixing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.

  • A small volume of the test compound or standard is mixed with the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

  • The absorbance of the resulting blue-colored complex is measured spectrophotometrically at a specific wavelength (e.g., 593 nm).

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard (e.g., FeSO₄·7H₂O).

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for assessing antioxidant potential.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution in Methanol Mix Mix & Incubate (Dark, Room Temp) DPPH_sol->Mix Test_comp Test Compounds & Standard (various conc.) Test_comp->Mix Spectro Measure Absorbance (~517 nm) Mix->Spectro After 30 min Calc Calculate % Scavenging & IC50 Spectro->Calc

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ (ABTS + K2S2O8) Mix Mix with Diluted ABTS•+ ABTS_rad->Mix Test_comp Test Compounds & Standard Test_comp->Mix Spectro Measure Absorbance (~734 nm) Mix->Spectro After 6 min Calc Calculate % Scavenging Spectro->Calc

References

alternative synthetic routes for 4-amino-1,2,4-(4H)triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternative Synthetic Routes for 4-Amino-1,2,4-(4H)triazole Derivatives

For researchers, scientists, and professionals in drug development, the synthesis of 4-amino-1,2,4-(4H)triazole derivatives is a critical step in the creation of novel therapeutic agents. These heterocycles are key building blocks in a wide array of medicinally important compounds. This guide provides a detailed comparison of two prominent synthetic routes, offering experimental data and protocols to inform your research and development efforts.

Comparison of Synthetic Routes

Two common and effective methods for the synthesis of 4-amino-1,2,4-(4H)triazole and its derivatives are the reaction of hydrazine with a formic acid source and the cyclization of thiocarbohydrazide with a carboxylic acid. The choice of method often depends on the desired substitution pattern on the triazole ring.

ParameterMethod A: Hydrazine and Formic Acid/EsterMethod B: Thiocarbohydrazide and Carboxylic Acid
Starting Materials Hydrazine hydrate, Formic acid or Ethyl formateThiocarbohydrazide, Carboxylic acid
Key Reaction CyclocondensationCyclocondensation
Product 4-Amino-1,2,4-(4H)triazole4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
Typical Reaction Temp. 105-180°C[1][2]160-170°C[3]
Catalyst Often uncatalyzed, but acidic ion exchange resins (e.g., Amberlyst 15) can be used to improve yield and purity[1][4].Typically uncatalyzed (fusion method)[3][5]
Typical Yield 65-91%[1][2][6]Yields are generally good, though specific quantitative data for a broad range of substrates can vary.
Advantages Direct route to the parent 4-amino-1,2,4-triazole, uses readily available starting materials. The catalyzed version allows for milder conditions[7].Provides direct access to 5-substituted-3-thiol derivatives, which are valuable for further functionalization[3][5].
Disadvantages Can require high temperatures and long reaction times, especially in the uncatalyzed process. Use of flammable ethyl formate is a potential hazard[1].High reaction temperatures are typically required for the fusion method[3].

Experimental Protocols

Method A: Synthesis of 4-Amino-1,2,4-(4H)triazole from Hydrazine Hydrate and Formic Acid

This protocol is adapted from a patented procedure utilizing an acidic ion exchange resin catalyst, which allows for high yield and purity.[1]

Materials:

  • 91% Formic acid

  • 100% Hydrazine hydrate

  • Amberlyst 15 ion exchange resin

  • Isopropanol

Procedure:

  • To a mixture of 100% hydrazine hydrate (359.9 g, 7.19 mol) and Amberlyst 15 resin (42 g), 91% formic acid (357.3 g, 7.05 mol) is added at a controlled rate. The temperature at the end of the addition should be around 105°C.

  • The reaction mixture is heated to distill off water, raising the reaction temperature to 150°C.

  • The mixture is maintained at 150°C for 6 hours.

  • After 6 hours, the mixture is cooled to 80°C, and isopropanol (400 ml) is added to dissolve the product.

  • The hot isopropanol solution is drained from the flask, leaving the resin behind. The resin can be washed with additional hot isopropanol.

  • The combined isopropanol solutions are cooled to allow the product to crystallize.

  • The crystalline product is isolated by filtration, washed with cold isopropanol, and dried.

This process has been reported to yield 4-amino-1,2,4-(4H)triazole with a purity of 99.4% and a melting point of 87-89°C, with an overall yield of 91% over three runs with recycled resin[1].

Method B: Synthesis of 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a 5-substituted-3-thiol derivative via the fusion of thiocarbohydrazide and a carboxylic acid.[3]

Materials:

  • Thiocarbohydrazide

  • Thiophene-2-acetic acid

  • Methanol

Procedure:

  • A mixture of thiocarbohydrazide (0.1 mol) and thiophene-2-acetic acid (0.1 mol) is heated in an oil bath at 160–170°C for 2 hours.

  • The resulting fused mass is dispersed in hot water to obtain the crude triazole.

  • The product is recrystallized from methanol to yield the purified 4-amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for the two synthetic routes.

MethodA hydrazine Hydrazine Hydrate intermediate Formylhydrazide (Intermediate) hydrazine->intermediate + HCOOH - H₂O formic_acid Formic Acid formic_acid->intermediate product 4-Amino-1,2,4-(4H)triazole intermediate->product Cyclization - H₂O MethodB thiocarbohydrazide Thiocarbohydrazide product 4-Amino-5-R-4H-1,2,4-triazole-3-thiol thiocarbohydrazide->product Fusion @ 160-170°C - 2H₂O carboxylic_acid R-COOH (e.g., Thiophene-2-acetic acid) carboxylic_acid->product Workflow start Define Target Molecule q1 Is a 3-thiol substituent required? start->q1 method_a Select Method A: Hydrazine + Carboxylic Acid/Ester q1->method_a No method_b Select Method B: Thiocarbohydrazide + Carboxylic Acid q1->method_b Yes optimize Optimize Reaction Conditions (Catalyst, Temp, Time) method_a->optimize method_b->optimize synthesize Synthesize and Purify Product optimize->synthesize

References

Computational DFT Insights into 4-(4H-1,2,4-triazol-4-yl)benzoic Acid Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational Density Functional Theory (DFT) studies on 4-(4H-1,2,4-triazol-4-yl)benzoic acid hybrids and related derivatives. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate a deeper understanding of the structure-activity relationships of these compounds, which are of significant interest in pharmaceutical and materials science.

Performance Comparison of Triazole Benzoic Acid Hybrids

Recent studies have employed DFT calculations to elucidate the electronic and structural properties of this compound hybrids, particularly in the context of their antioxidant and anticancer activities.[1][2][3][4] A key study evaluated a series of fourteen triazole benzoic acid hybrids for their antioxidant potential, combining in vitro screening with DFT analysis.[1][2]

Antioxidant Activity and DFT Descriptors

The antioxidant properties of these hybrids were investigated through various mechanisms, including Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET).[1][2] DFT calculations were instrumental in determining the descriptors for these mechanisms, such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE).[1]

Below is a summary of the calculated antioxidant descriptors for selected 4-(1H-triazol-1-yl)benzoic acid hybrids from a prominent study.[1][2] Lower values of BDE, IP, and PDE, and higher values of PA generally indicate better antioxidant potential.

CompoundBDE (kcal/mol)IP (kcal/mol)PDE (kcal/mol)PA (kcal/mol)ETE (kcal/mol)
1 82.31146.5331.9524.8985.73
5 79.82141.1333.3122.8889.91
6 81.11143.2732.9423.4788.15
9 78.99139.0134.1221.9991.03
11 80.15142.0533.1723.0189.12
Data sourced from a DFT study on triazole benzoic acid hybrids as antioxidant agents.[1][2]

In parallel, the experimental antioxidant activity of these compounds was assessed using DPPH and ABTS radical scavenging assays. While the parent compound 1 showed high experimental activity, compounds 5 , 6 , 9 , and 11 also demonstrated significant scavenging capabilities.[1][2] Notably, the theoretical results were in good agreement with some of the experimental outcomes, with compound 9 emerging as a particularly promising antioxidant based on computed values.[1][2]

Experimental and Computational Protocols

A clear understanding of the methodologies employed is crucial for the interpretation and replication of research findings.

Synthesis of 4-(1H-triazol-1-yl)benzoic Acid Hybrids

The synthesis of the evaluated triazole benzoic acid hybrids (1–14) has been previously described.[2] The general route involved the reaction of N-cyanoimido(dithio)carbonates with 4-hydrazinobenzoic acid to yield the parent compounds.[2] Further modifications, such as oxidation and reaction with various aldehydes or isothiocyanates, led to the series of fourteen distinct hybrids.[2]

In Vitro Antioxidant Activity Assays

The antioxidant capacity of the hybrids was evaluated using established protocols:[1][2]

  • DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method assesses the scavenging of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous form in the presence of antioxidants.

  • Reducing Power Capability Assay: This method evaluates the ability of the compounds to reduce Fe(III) to Fe(II).

Computational DFT Methodology

The computational analysis of the triazole benzoic acid hybrids was performed using the following protocol:[1][2]

  • Software: Gaussian 09 suite of programs.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++g(2d,2p).

  • Properties Calculated: The geometries of the neutral, radical cation, and anion forms of the compounds were optimized. Based on these optimized structures, various antioxidant descriptors such as BDE, IP, PDE, PA, and ETE were calculated to elucidate the antioxidant mechanisms.

Visualizing Computational Workflows and Molecular Structures

Diagrams are essential for representing complex relationships and workflows in a clear and concise manner.

General Workflow for Computational DFT Studies cluster_start Initial Steps cluster_dft DFT Calculation cluster_analysis Analysis and Interpretation Molecule_Selection Select this compound hybrid Structure_Drawing Draw 3D structure Molecule_Selection->Structure_Drawing Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++g(2d,2p)) Structure_Drawing->Geometry_Optimization Input for DFT Frequency_Calculation Frequency Calculation to confirm minima Geometry_Optimization->Frequency_Calculation Property_Calculation Calculate Electronic Properties (HOMO, LUMO, MEP) Frequency_Calculation->Property_Calculation Data_Analysis Analyze calculated descriptors (BDE, IP, etc.) Property_Calculation->Data_Analysis Output for analysis Experimental_Correlation Correlate with experimental data (e.g., antioxidant activity) Data_Analysis->Experimental_Correlation SAR_Development Develop Structure-Activity Relationships (SAR) Experimental_Correlation->SAR_Development New_Molecules Design of Novel Compounds SAR_Development->New_Molecules Design new hybrids

Caption: A generalized workflow for computational DFT studies.

Antioxidant Mechanism Pathways Investigated by DFT cluster_hat Hydrogen Atom Transfer (HAT) cluster_spt Sequential Proton Loss Electron Transfer (SPLET) cluster_setpt Sequential Electron Transfer Proton Transfer (SETPT) Molecule Triazole-Benzoic Acid Hybrid (ArOH) HAT_Step ArOH + R• -> ArO• + RH Molecule->HAT_Step SPLET_Step1 ArOH -> ArO- + H+ Molecule->SPLET_Step1 SETPT_Step1 ArOH + R• -> ArOH•+ + R- Molecule->SETPT_Step1 BDE Descriptor: Bond Dissociation Enthalpy (BDE) HAT_Step->BDE SPLET_Step2 ArO- + R• -> ArO• + R- SPLET_Step1->SPLET_Step2 PA_ETE Descriptors: Proton Affinity (PA) & Electron Transfer Enthalpy (ETE) SPLET_Step2->PA_ETE SETPT_Step2 ArOH•+ -> ArO• + H+ SETPT_Step1->SETPT_Step2 IP_PDE Descriptors: Ionization Potential (IP) & Proton Dissociation Enthalpy (PDE) SETPT_Step2->IP_PDE

Caption: Key antioxidant mechanisms elucidated by DFT calculations.

Concluding Remarks

Computational DFT studies serve as a powerful tool in the rational design and evaluation of novel this compound hybrids. The ability to calculate key electronic and structural descriptors provides invaluable insights into their potential biological activities, complementing and guiding experimental investigations. The presented data and workflows offer a comparative overview for researchers in the field, highlighting the synergy between in silico and in vitro approaches in the development of new therapeutic agents.

References

Evaluating the Antibacterial Efficacy of Novel Triazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the face of rising antimicrobial resistance, the scientific community is in a perpetual search for novel compounds that can effectively combat pathogenic bacteria. Among the promising candidates, triazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antibacterial efficacy of a novel ofloxacin-1,2,4-triazole hybrid against the established antibiotic, Ofloxacin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this new compound.

Comparative Antibacterial Activity

The antibacterial efficacy of the novel ofloxacin-1,2,4-triazole hybrid and the standard antibiotic Ofloxacin was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for each compound. The results are summarized in the table below.

CompoundTest OrganismMIC (µg/mL)
Novel Ofloxacin-1,2,4-Triazole Hybrid Staphylococcus aureus0.25 - 1.0[1]
Escherichia coli0.25 - 1.0[1]
Ofloxacin (Standard) Staphylococcus aureus0.09 - 0.78[2]
Escherichia coli0.12[3]

Staphylococcus aureus is a major cause of skin infections, pneumonia, and bloodstream infections, while Escherichia coli is commonly associated with urinary tract infections and foodborne illnesses. The data indicates that the novel ofloxacin-1,2,4-triazole hybrid demonstrates comparable antibacterial activity to the parent drug, Ofloxacin, against both bacterial strains.[1]

Experimental Protocols

The determination of the antibacterial efficacy of the compounds was performed using standardized and widely accepted methodologies to ensure the reliability and reproducibility of the results.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria (Staphylococcus aureus and Escherichia coli) was prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Compounds: Stock solutions of the novel triazole compound and Ofloxacin were prepared in a suitable solvent. Serial two-fold dilutions of each compound were then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds was inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth without any compound) and a sterility control well (containing only broth) were also included. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth of the bacteria was observed.

Time-Kill Assay

To assess the bactericidal or bacteriostatic activity of the compounds, a time-kill assay can be performed.

  • Preparation: Bacterial cultures are grown to the mid-logarithmic phase and then diluted. The test compound is added at concentrations relative to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). A growth control without the compound is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are taken from each culture, serially diluted, and plated on nutrient agar plates.

  • Incubation and Counting: The plates are incubated for 18-24 hours at 37°C, and the number of viable colonies (CFU/mL) is counted.

  • Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Mechanism of Action and Signaling Pathway

Fluoroquinolones, such as ofloxacin, exert their antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination. The hybridization of ofloxacin with a 1,2,4-triazole moiety is a strategic approach to potentially enhance its antibacterial activity and overcome resistance mechanisms. The triazole ring can interact with the enzyme's active site through various non-covalent interactions, thereby stabilizing the drug-enzyme-DNA complex and preventing the re-ligation of the cleaved DNA strands. This ultimately leads to the accumulation of double-strand breaks and subsequent cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_compound DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase binds to Replication DNA Replication & Transcription DNA->Replication Gyrase->DNA introduces negative supercoils CellDeath Cell Death Gyrase->CellDeath inhibition leads to DNA damage Replication->CellDeath process blocked Ofloxacin_Triazole Ofloxacin-Triazole Hybrid Ofloxacin_Triazole->Gyrase inhibits

Proposed mechanism of action of the Ofloxacin-Triazole Hybrid.

The diagram above illustrates the proposed mechanism of action where the ofloxacin-triazole hybrid inhibits DNA gyrase, a crucial enzyme for bacterial DNA replication and transcription. This inhibition leads to DNA damage and ultimately results in bacterial cell death.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a systematic process to quantify the antibacterial activity of a compound. The following diagram outlines the key steps involved in the broth microdilution method.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Workflow for MIC determination by broth microdilution.

This standardized workflow ensures consistency and comparability of results across different studies and laboratories, which is essential for the evaluation of novel antibacterial agents.

References

Safety Operating Guide

Proper Disposal of 4-(4H-1,2,4-triazol-4-yl)benzoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS No. 157069-48-2). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

The primary and required method for the disposal of this compound and its containers is through an approved and licensed hazardous waste disposal facility.[1][2] This ensures compliance with regulatory standards and environmental safety. Researchers and laboratory personnel must adhere to their institution's and local authorities' guidelines for hazardous waste management.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to be familiar with its hazards. While specific hazard information for this compound is not extensively detailed in all sources, related compounds such as benzoic acid can cause skin and serious eye irritation.[3][4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][6]

  • Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

Always work in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid creating dust.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[7]

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area.[7] Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Containment and Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[7] A vacuum cleaner equipped with a HEPA filter should be used.[7]

    • Moisten spilled material first to prevent dust formation before sweeping it up into a sealed container for disposal.

    • Collect all contaminated materials and place them in a clearly labeled, sealed container suitable for hazardous waste.[7]

  • Decontaminate Spill Area: Thoroughly clean the spill area with soap and water.[7] All cleaning materials should also be treated as hazardous waste.[8]

Disposal Operational Plan

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[8][9]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste.[7] Do not mix this waste with other waste streams.[7]

  • Container Management: Ensure waste containers are kept tightly closed.[2][7] Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Labeling: The waste container must be clearly labeled as hazardous waste, identifying the contents as "this compound" and displaying any relevant hazard pictograms.[10]

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.[7] Provide them with the Safety Data Sheet (SDS) for the compound.

  • Final Disposal Method: The most common and recommended final disposal method for this type of chemical waste is incineration at a permitted hazardous waste disposal facility.[7][11]

Data Summary

While specific quantitative data for this compound is limited, the following table summarizes general hazard information for related compounds, which should be considered for safe handling and disposal.

Hazard CategoryGHS Classification (Based on Benzoic Acid)Precautionary Statement(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[4]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure if inhaled[4]
DisposalNot ApplicableP501: Dispose of contents/container to an approved waste disposal plant[2][3][11]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Caption: Spill response workflow for this compound.

References

Personal protective equipment for handling 4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(4H-1,2,4-triazol-4-yl)benzoic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Global Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation and serious eye irritation[1]. A similar compound also suggests a potential for respiratory irritation[2]. Therefore, stringent adherence to PPE protocols is mandatory.

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling large quantities or when there is a significant splash risk.[3]To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Disposable nitrile gloves.[3][4] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.To prevent skin contact which can cause irritation.[1]
Body Protection A long-sleeved laboratory coat.[3][5][6]To protect skin and clothing from spills and contamination.
Footwear Closed-toe shoes.[5][6][7]To protect feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for particulates (e.g., N95) may be necessary.[5][8]To minimize inhalation of the powder, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed. The product is typically stored at room temperature.[9]

Handling and Use (in a Chemical Fume Hood):
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including a calibrated scale, weighing paper/boat, spatula, and appropriate solvent.

  • Weighing: Carefully weigh the desired amount of the solid acid on a weighing paper or boat. Avoid generating dust. If any material is spilled, clean it up immediately following the spill response procedure.

  • Dissolving: Add the weighed solid to the desired solvent in a suitable container. Gently swirl or stir to dissolve. If heating is required, use a controlled heating source like a water bath or heating mantle.

Spill Response:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills, evacuate the area.

  • Containment: For small spills, contain the spill using an appropriate absorbent material for powders.

  • Cleanup: Carefully sweep or scoop up the spilled material into a designated waste container. Avoid creating dust. Clean the area with a suitable solvent and decontaminate.

  • PPE: Always wear appropriate PPE during spill cleanup.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated weighing paper, gloves) and solutions in a clearly labeled, sealed, and appropriate chemical waste container.

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Experimental Workflow Diagram

The following diagram illustrates the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE B Prepare Work Area (Chemical Fume Hood) A->B C Weigh Solid Compound B->C Proceed to Handling D Dissolve in Solvent C->D S1 Alert & Evacuate (if needed) C->S1 Spill Occurs E Perform Experiment D->E D->S1 Spill Occurs F Collect Waste (Solid & Liquid) E->F Experiment Complete G Label Waste Container F->G H Dispose via EHS G->H S2 Contain Spill S1->S2 S3 Clean & Decontaminate S2->S3 S3->F

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.